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1,2-Diborete

Cat. No.: B15437194
CAS No.: 77385-68-3
M. Wt: 47.66 g/mol
InChI Key: MQHJXDPJEBRQPF-UHFFFAOYSA-N
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Description

1,2-Diborete is a useful research compound. Its molecular formula is C2H2B2 and its molecular weight is 47.66 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2B2 B15437194 1,2-Diborete CAS No. 77385-68-3

Properties

CAS No.

77385-68-3

Molecular Formula

C2H2B2

Molecular Weight

47.66 g/mol

IUPAC Name

diborete

InChI

InChI=1S/C2H2B2/c1-2-4-3-1/h1-2H

InChI Key

MQHJXDPJEBRQPF-UHFFFAOYSA-N

Canonical SMILES

B1=BC=C1

Origin of Product

United States

Foundational & Exploratory

synthesis and properties of 1,2-Diborete

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Diborete

Introduction

1,2-Dihydro-1,2-diboretes are four-membered heterocyclic compounds featuring two adjacent boron atoms and a carbon-carbon double bond within a C₂B₂ ring. These structures are of significant fundamental interest as they are isoelectronic with the cyclobutadiene (B73232) dication ([C₄H₄]²⁺) and represent a class of highly strained, antiaromatic systems.[1] The inherent ring strain and the electron-deficient nature of boron make the this compound scaffold intrinsically unstable and prone to rearrangement into more stable isomers.[1]

Consequently, the isolation of stable this compound derivatives has been a formidable challenge in synthetic chemistry. Modern strategies have overcome this instability through kinetic stabilization, primarily by employing sterically demanding substituents on the boron atoms and by fusing the C₂B₂ ring to an arene framework.[1] The most successful approaches utilize bulky Lewis bases, such as N-heterocyclic carbenes (NHCs) or cyclic (alkyl)(amino)carbenes (CAACs), to stabilize the electron-deficient boron centers.[1][2]

These stabilized 1,2-diboretes often exhibit unique electronic properties, most notably a biradicaloid character.[3] They possess an open-shell singlet ground state with a thermally accessible triplet state, a feature confirmed by spectroscopic analysis and computational studies.[3][4] This guide provides a comprehensive overview of the synthesis and properties of a state-of-the-art, isolable this compound derivative, intended for researchers in synthetic chemistry, materials science, and drug development.

Synthesis of a Stabilized this compound

The synthesis of a stable this compound proceeds via a multi-step sequence involving the formation of a dihalo-diboryl precursor, its stabilization with a bulky carbene, and a subsequent multi-electron reduction.

General Synthetic Strategy

The core strategy involves a stepwise four-electron reduction of a doubly Lewis base-stabilized 2,3-bis(dihaloboryl)arene.[5][6] The arene-fused backbone and the bulky carbene ligands provide the necessary steric and electronic stabilization to allow for the isolation of the final this compound product.

Experimental Protocol: Synthesis of a CAAC-Stabilized Naphthalene-Fused this compound

This protocol is based on the synthesis reported by Gärtner, Braunschweig, et al. (2022).[1][2][5] The procedure involves the formation of a bis(CAAC) adduct followed by a four-electron reduction using lithium sand.

Materials:

  • 2,3-Bis(dibromoboryl)naphthalene

  • Cyclic (alkyl)(amino)carbene (CAAC): 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene

  • Lithium sand

  • Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)

  • Anhydrous, deoxygenated benzene (B151609)

  • Standard Schlenk line and glovebox equipment for inert atmosphere operations

Procedure:

  • Synthesis of the Bis(CAAC) Adduct:

    • In a nitrogen-filled glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in anhydrous THF.

    • To this solution, add 2.1 equivalents of the CAAC ligand.

    • Stir the reaction mixture at room temperature. The formation of the colorless bis(CAAC) adduct can be monitored by ¹¹B NMR spectroscopy, with a characteristic resonance appearing at approximately -0.9 ppm.[2]

    • Upon completion, remove the solvent under vacuum to yield the crude adduct. Recrystallize from benzene to obtain the purified bis(CAAC) adduct.

  • Reduction to the this compound:

    • In a nitrogen-filled glovebox, dissolve the purified bis(CAAC) adduct in anhydrous THF.

    • Add 5.0 equivalents of lithium sand to the solution.

    • Stir the reaction mixture at room temperature. The reduction process involves the transfer of four electrons to the boron centers.

    • Monitor the reaction until completion. The solution will typically develop a deep green color.

    • Upon completion, filter the reaction mixture to remove excess lithium and lithium salts.

    • Remove the THF from the filtrate under vacuum.

    • The resulting crude product is a green solid. Purify by recrystallization from a minimal amount of cold benzene or other suitable solvent. The final CAAC-stabilized this compound is isolated as a green crystalline solid (reported yield: 41%).[1][2]

Properties and Characterization

The properties of arene-fused, CAAC-stabilized 1,2-diboretes are defined by their highly strained structure and unique biradicaloid electronic nature.

Structural and Spectroscopic Properties

X-ray crystallography provides definitive structural information, while various spectroscopic techniques are used to probe the electronic structure.[1][5] The biradical character of these molecules leads to unusual NMR spectroscopic features.[2]

Parameter Observation Significance
Molecular Structure Highly strained and twisted four-membered C₂B₂ ring.[5][6]The deviation from planarity is a consequence of the fusion to the arene backbone and the steric bulk of the CAAC ligands.
B–B Bond Length Very elongated compared to a typical B=B double bond.[5][6][7]This elongation is indicative of a weak B-B interaction and is consistent with the open-shell singlet biradicaloid ground state predicted by DFT calculations.[5][6][7]
¹H and ¹¹B NMR Spectra Extremely broad features are observed for the final this compound product.[2]The line broadening is a classic indicator of a paramagnetic or radical species in solution, supporting the biradical character of the molecule.[2]
EPR Spectroscopy Solid-state EPR spectroscopy shows a weak resonance characteristic of a biradical.[2][5]This provides direct experimental evidence for the biradical nature and the presence of a thermally accessible triplet state.[3][5]
Appearance Green crystalline solid.[1][2]The color arises from the electronic transitions within the molecule, which has a small HOMO-LUMO gap.
Electronic Properties and Reactivity

Computational studies and experimental reactivity data reveal that these 1,2-diboretes possess an open-shell singlet biradicaloid ground state.[5][6][7] This electronic structure governs their reactivity.

  • Biradicaloid Nature: The ground state is an open-shell singlet, which is energetically very close to the triplet state, allowing for thermal population of the triplet.[3][4]

  • Reactivity as a Masked Bis(borylene): The elongated B-B bond allows the molecule to react as if it were two separate, highly reactive borylene units.[2]

  • Reaction with Carbon Monoxide (CO): Addition of CO results in the complete cleavage of the B–B bond, forming a bis(borylene) where each boron center is coordinated by a CAAC and a CO ligand.[5]

  • Reaction with Azides: It undergoes a twofold insertion reaction with phenyl azide (B81097) to yield a larger, thermally stable diazodiboretidine ring system.[2][5]

  • Redox Chemistry: The this compound is the product of a four-electron reduction and can be part of a larger redox series, including mono- and bis(boryl) radical intermediates and a six-electron reduced dianion.[3][4][5]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Adduct Formation cluster_reaction2 Reduction Start_Material 2,3-Bis(dibromoboryl)naphthalene Adduct Bis(CAAC) Adduct Start_Material->Adduct + 2.1 eq. CAAC THF, RT CAAC CAAC Ligand CAAC->Adduct Product CAAC-Stabilized This compound Adduct->Product + 5.0 eq. Li THF, RT (4e⁻ reduction) Reducer Lithium Sand Reducer->Product

Caption: Workflow for the synthesis of a CAAC-stabilized this compound.

Key Relationships Diagram

Structure_Property_Relationship cluster_structure Structural Features cluster_properties Resulting Properties cluster_reactivity Observed Reactivity Ring_Strain High Ring Strain Reactivity High Reactivity Ring_Strain->Reactivity causes Arene_Fusion Arene Fusion Kinetic_Stability Kinetic Stability Arene_Fusion->Kinetic_Stability enhances Bulky_Ligands Bulky CAAC Ligands Bulky_Ligands->Kinetic_Stability provides BB_Cleavage B-B Bond Cleavage Reactivity->BB_Cleavage Ring_Expansion Ring Expansion Rxns Reactivity->Ring_Expansion Biradicalism Biradical Character Biradicalism->Reactivity governs Kinetic_Stability->Biradicalism allows isolation of

Caption: Relationships between structure, stability, and reactivity in 1,2-diboretes.

References

Unveiling the Aromatic Character of 1,2-Diboretes: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of aromaticity, a cornerstone of organic chemistry, has expanded to include a diverse array of inorganic and organometallic systems. Among these, boron-containing heterocycles have garnered significant attention due to their unique electronic structures and potential applications. This technical guide delves into the computational exploration of aromaticity in 1,2-diboretes, four-membered rings containing two adjacent boron atoms and two carbon atoms. These highly strained systems present a fascinating case study where the interplay of ring strain, electronic effects of substituents, and the inherent electron deficiency of boron leads to a rich and complex electronic landscape.

Computational chemistry has proven to be an indispensable tool for elucidating the nature of bonding and aromaticity in these transient or highly reactive species. This guide provides an in-depth overview of the theoretical methodologies employed to characterize 1,2-diboretes, with a focus on key aromaticity descriptors such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE). By presenting quantitative data in a structured format and detailing the underlying computational protocols, this document aims to equip researchers with the knowledge to understand and further investigate the intriguing aromatic properties of 1,2-diboretes.

Data Presentation: Aromaticity Indices of 1,2-Diborete Systems

The aromaticity of 1,2-diboretes is highly dependent on their substitution and electronic environment. Computational studies have quantified this property using various indices, primarily NICS values, which measure the magnetic shielding at the center of the ring, and ASE, which quantifies the energetic stabilization due to cyclic electron delocalization.

Nucleus-Independent Chemical Shift (NICS) Values

NICS is a widely used magnetic criterion for aromaticity. A negative NICS value at the ring center (NICS(0)) or 1 Å above it (NICS(1)) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of antiaromaticity.

Compound/SystemMethodBasis SetNICS(0) (ppm)NICS(1) (ppm)NICS(1)zz (ppm)Reference
Parent this compound (C₂B₂H₂) (twisted)DFTNot Specified---[1]
Benzo-fused this compound biradicaloidDFTNot Specified---Non-negligible 2π-aromatic character indicated[2]
Naphthalene-fused CAAC-stabilized this compoundDFT/MultireferenceNot Specified---2π-aromatic[1][3]

Note: Specific NICS values for the parent and substituted 1,2-diboretes are often reported in the supporting information of research articles and can vary depending on the computational level.

Aromatic Stabilization Energy (ASE)

ASE provides a thermodynamic measure of aromaticity by comparing the energy of the cyclic conjugated system to an appropriate acyclic reference. A positive ASE indicates aromatic stabilization.

Compound/SystemMethodBasis SetASE (kcal/mol)Reference
1,2-Azaborine (B1258123) (for comparison)G3(MP2)-18.4[4]

Note: ASE calculations for 1,2-diboretes are less commonly reported in the literature compared to NICS values. The value for 1,2-azaborine is included to provide context for a related boron-containing heterocycle.

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound aromaticity relies on a suite of computational methods to accurately describe their often complex electronic structures, which can include biradical character.

Density Functional Theory (DFT)

DFT is a workhorse for geometry optimization and the calculation of molecular properties, including NICS values.

  • Functionals: A variety of density functionals are employed, with hybrid functionals like B3LYP and long-range corrected functionals such as ωB97X-D being common choices. The choice of functional can influence the calculated properties, especially for systems with significant biradical character.[5]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., cc-pVTZ) are typically used to provide a good balance between accuracy and computational cost.[5]

  • Geometry Optimization: Geometries are optimized until a stationary point is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

  • Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used for these calculations.

Multireference Methods

For 1,2-diboretes exhibiting significant biradical character or near-degeneracy of electronic states, single-reference methods like DFT may be inadequate. In such cases, multireference methods are essential.

  • Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic structure by including all important electronic configurations in the wavefunction.

  • N-Electron Valence State Perturbation Theory (NEVPT2): This method is often used to add dynamic electron correlation on top of a CASSCF reference wavefunction, providing more accurate energies and properties.[6][7]

NICS Calculations

NICS values are calculated as the negative of the isotropic magnetic shielding computed at a specific point, typically the geometric center of the ring (NICS(0)) and at a distance of 1.0 Å perpendicular to the ring plane (NICS(1)).

  • Geometry Optimization: The molecular geometry is first optimized at a chosen level of theory.

  • Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • NICS Point Definition: A "ghost" atom (typically Bq) is placed at the desired point (e.g., the ring center) where the NICS value is to be calculated.

  • NICS Value Extraction: The isotropic magnetic shielding of the ghost atom is extracted from the output, and its negative value is taken as the NICS value.

  • NICS(1)zz: For planar or near-planar systems, the out-of-plane component of the shielding tensor (zz) at 1 Å above the ring (NICS(1)zz) is often considered a more reliable indicator of π-aromaticity as it minimizes contributions from σ-orbitals.

Aromatic Stabilization Energy (ASE) Calculations

ASE is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, minimizing errors in the energy calculation.

  • Define a Suitable Reaction: An appropriate reaction is designed where the this compound and its corresponding acyclic reference compound are on opposite sides of the equation.

  • Calculate Energies: The electronic energies of all species in the reaction are calculated at a high level of theory.

  • Calculate Reaction Enthalpy: The ASE is then determined from the calculated enthalpy of the reaction.

Visualizations

Logical Relationship of Aromaticity Assessment

G A Computational Study of this compound B Geometry Optimization A->B C Electronic Structure Analysis B->C I Biradical Character? C->I D Aromaticity Calculation G NICS Calculation D->G H ASE Calculation D->H E Single-Reference (DFT) E->D F Multi-Reference (CASSCF, NEVPT2) F->D J Conclusion on Aromaticity G->J H->J I->E Low I->F High

Caption: Logical workflow for the computational assessment of this compound aromaticity.

Experimental Workflow for NICS Calculation

G A Select this compound System B Choose Level of Theory (Functional & Basis Set) A->B C Perform Geometry Optimization B->C D Verify Stationary Point (Frequency Calculation) C->D E Define NICS Point (e.g., Ring Center) D->E F Run GIAO Magnetic Shielding Calculation E->F G Extract Isotropic Shielding F->G H NICS = - (Isotropic Shielding) G->H I Analyze NICS Value (Aromatic vs. Antiaromatic) H->I

Caption: Step-by-step workflow for the calculation of NICS values.

Conclusion

The computational investigation of 1,2-diboretes reveals a fascinating interplay of factors that govern their aromaticity. While the parent C₂B₂H₂ system has been computationally predicted to adopt a twisted structure, the aromatic character can be significantly influenced by the electronic effects of substituents and fusion to other ring systems.[1] In particular, the study of carbene-stabilized, arene-fused 1,2-diboretes has shown that these systems can exhibit significant 2π-aromaticity, often coupled with biradical character.[2][3]

The methodologies outlined in this guide, from DFT and multireference calculations to the application of aromaticity indices like NICS and ASE, provide a robust framework for characterizing these intriguing molecules. As synthetic accessibility to novel this compound derivatives continues to grow, the synergy between experimental and computational chemistry will be paramount in unlocking their full potential in materials science and as novel building blocks in drug development. This guide serves as a foundational resource for researchers embarking on the computational exploration of this exciting class of boron heterocycles.

References

Unveiling the Electronic Landscape of Arene-Fused 1,2-Diboretes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of aromatic rings with boron-containing heterocycles has opened new frontiers in materials science and medicinal chemistry. Among these, arene-fused 1,2-diboretes have emerged as a class of compounds with unique electronic structures and reactivities. Their strained four-membered ring, featuring a boron-boron bond, fused to an aromatic system gives rise to intriguing properties, including biradicaloid character and 2π-aromaticity. This technical guide provides an in-depth exploration of the electronic structure of these fascinating molecules, focusing on key examples of naphthalene- and benzo-fused 1,2-diboretes. We present a summary of quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of the underlying chemical principles.

Core Concepts: Biradicaloid Character and Aromaticity

Theoretical and experimental studies have revealed that arene-fused 1,2-diboretes possess an open-shell singlet biradicaloid ground state.[1][2] This means that while the ground state is a singlet (paired electron spins), there is a significant contribution from a diradical resonance structure, where two electrons are unpaired. This biradical character is a consequence of the delicate balance between the strain of the four-membered ring and the electronic effects of the fused arene.

Calculations based on Density Functional Theory (DFT) and multireference methods have shown that the open-shell singlet ground state is slightly lower in energy than the corresponding triplet state.[1][2] Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations suggest a degree of 2π-aromaticity within the 1,2-diborete ring, contributing to its relative stability despite the inherent ring strain.[2]

Synthesis and Reaction Pathways

The synthesis of arene-fused 1,2-diboretes typically involves a stepwise reduction of a cyclic alkyl(amino)carbene (CAAC)-stabilized bis(dihaloboryl)arene precursor. This multi-step process allows for the isolation of radical intermediates, providing insight into the electronic transformations occurring during the formation of the diborete ring.

The general synthetic approach is outlined below:

Synthesis_Pathway Precursor CAAC-Stabilized Bis(dibromoboryl)arene OneElectron Monoboryl Radical Precursor->OneElectron +1e⁻ TwoElectron Bis(boryl) Biradical OneElectron->TwoElectron +1e⁻ FourElectron Arene-Fused This compound TwoElectron->FourElectron +2e⁻

Caption: Stepwise reduction pathway to arene-fused 1,2-diboretes.

The resulting arene-fused 1,2-diboretes exhibit interesting reactivity. For instance, they react with carbon monoxide (CO), leading to the cleavage of the B-B bond and the formation of a doubly Lewis base-stabilized bis(borylene).[1]

Quantitative Data Summary

The structural and electronic properties of arene-fused 1,2-diboretes have been characterized by various experimental and computational techniques. Key quantitative data for the naphthalene-fused and benzo-fused derivatives are summarized in the tables below for easy comparison.

Table 1: Selected Bond Lengths and Angles
CompoundB-B Bond Length (Å)B-C Bond Length (Å) (avg.)C-C Bond Length (Å) (in diborete)B-B-C Angle (°) (avg.)
Naphthalene-fused this compound1.845(3)1.5751.385(2)78.5
Benzo-fused this compound1.837(4)1.5781.384(3)78.1

Data obtained from X-ray crystallographic analysis.[1][2]

Table 2: Spectroscopic and Computational Data
CompoundUV-vis λmax (nm)Singlet-Triplet Energy Gap (kcal/mol) (calculated)Biradical Character (%) (calculated)
Naphthalene-fused this compound485, 630-2.168
Benzo-fused this compound460, 595-2.572

Spectroscopic data obtained in THF solution. Computational data from DFT and multireference calculations.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and characterization of arene-fused 1,2-diboretes, based on published procedures.[1][2]

Synthesis of CAAC-Stabilized 2,3-Bis(dibromoboryl)naphthalene

Materials:

Procedure:

  • All manipulations are to be performed under an inert atmosphere (N2 or Ar) using standard Schlenk techniques.

  • Dissolve 2,3-dibromonaphthalene in anhydrous diethyl ether at -78 °C.

  • Slowly add two equivalents of n-BuLi in hexane to the solution and stir for 2 hours at -78 °C to facilitate the lithium-halogen exchange.

  • To the resulting solution, slowly add two equivalents of BBr3 at -78 °C and allow the reaction mixture to warm to room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude 2,3-bis(dibromoboryl)naphthalene.

  • Dissolve the crude product in anhydrous toluene (B28343) and add two equivalents of the CAAC ligand at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Remove the solvent under reduced pressure and wash the residue with hexane to yield the CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene as a solid.

Four-Electron Reduction to Naphthalene-Fused this compound

Materials:

Procedure:

  • Under an inert atmosphere, dissolve the CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene in anhydrous THF at -78 °C.

  • Add four equivalents of freshly prepared KC8 to the solution in small portions.

  • Stir the reaction mixture at -78 °C for 12 hours.

  • Allow the mixture to slowly warm to room temperature.

  • Filter the reaction mixture to remove graphite and potassium salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by crystallization from a suitable solvent (e.g., a mixture of THF and hexane) to yield the naphthalene-fused this compound.

Visualization of Experimental Workflow and Electronic States

The following diagrams illustrate the general experimental workflow for characterization and the relationship between the key electronic states of arene-fused 1,2-diboretes.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_computational Computational Analysis Synthesis Synthesis of Diborete Purification Purification (Crystallization) Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy Purification->NMR UVVis UV-vis Spectroscopy Purification->UVVis EPR EPR Spectroscopy Purification->EPR DFT DFT Calculations XRay->DFT Multiref Multireference Calculations EPR->Multiref

Caption: Experimental and computational workflow for arene-fused 1,2-diboretes.

Electronic_States GS Ground State (Open-Shell Singlet) TS Triplet State GS->TS Thermal Excitation (ΔE ≈ 2-3 kcal/mol) ES Excited State GS->ES Photoexcitation (hν)

Caption: Relationship between the electronic states of arene-fused 1,2-diboretes.

Conclusion

Arene-fused 1,2-diboretes represent a unique class of boron-containing compounds with significant biradicaloid character and a degree of aromaticity. Their synthesis through a stepwise reduction of CAAC-stabilized precursors allows for a detailed investigation of their electronic structure. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers interested in exploring the fundamental properties and potential applications of these intriguing molecules in fields ranging from materials science to drug development. The interplay of strain, aromaticity, and biradical character in these systems will undoubtedly continue to inspire further research and innovation.

References

reactivity of 1,2-Diborete and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of 1,2-Diborete and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diboretes are four-membered heterocyclic compounds containing two adjacent boron atoms and a carbon-carbon double bond. These highly strained rings are typically unstable and reactive intermediates. However, recent advances in synthetic chemistry, particularly the use of sterically demanding ligands and fusion to aromatic systems, have enabled the isolation and characterization of stable this compound derivatives. These compounds exhibit unique electronic structures, including significant biradicaloid character, leading to a rich and diverse reactivity profile. This guide provides a comprehensive overview of the synthesis, structural properties, and key reactive pathways of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of core mechanisms.

Core Concepts: Structure and Stability

The parent this compound is a highly reactive species due to significant ring strain and the electron-deficient nature of the boron atoms. Stability is typically conferred through two primary strategies:

  • Steric Protection: The use of bulky ligands, such as N-heterocyclic carbenes (NHCs) and particularly cyclic alkyl(amino)carbenes (CAACs), kinetically stabilizes the this compound core by preventing intermolecular reactions.

  • Aromatic Fusion: Fusing the this compound ring to an aromatic system, such as a benzene (B151609) or naphthalene (B1677914) backbone, provides electronic stabilization.

Many stable, isolated 1,2-diboretes possess an open-shell singlet biradicaloid ground state.[1][2] This means that while the molecule is a singlet overall, it has two unpaired electrons with opposite spins, which significantly influences its reactivity. These derivatives can be viewed as having a highly elongated B-B "double bond" and can react as masked bis(borylenes) or cyclic diborenes.[3]

Structural and Spectroscopic Data

The structural parameters of 1,2-diboretes are highly dependent on the substituents and stabilizing groups. X-ray crystallography of arene-fused, CAAC-stabilized derivatives reveals a highly strained and twisted four-membered ring.[1][2]

ParameterCompound TypeValue (Å)Notes
B–B Bond Length Naphthalene-fused, CAAC-stabilized this compoundElongatedThe formal B=B double bond is significantly stretched, consistent with biradicaloid character.[1][2]
Cf–O Bond Distances Californium Borate (B1201080) (for comparison)2.411 - 2.463Illustrates typical metal-ligand bond lengths in complex borate structures.[4]
C=C Bond Length 1,2-disila / 1,2-digermacyclobut-3-enesNot specifiedAnalogous heavier group 14 compounds formed via [2+2] cycloadditions.[5]

Note: Specific bond lengths for 1,2-diboretes are often presented in the context of detailed crystallographic data within primary research articles.

Synthesis of this compound Derivatives

The synthesis of stable 1,2-diboretes is a challenging endeavor. The primary successful strategies involve the reduction of dihaloboryl precursors or the cycloaddition of diborenes with alkynes.

Pathway 1: Stepwise Reduction of Dihaloboryl Precursors

A key method involves the stepwise reduction of a Lewis base-stabilized bis(dihaloboryl)arene. CAACs are particularly effective as stabilizing ligands in this process. The reduction proceeds through mono- and bis(boryl) radical intermediates before ring closure.[1][2][6]

G cluster_0 Synthesis via Stepwise Reduction A Arene-bis(dibromoboryl) Precursor B Adduct Formation (+ 2 CAAC) A->B C Bis(CAAC) Adduct B->C D 1e- Reduction C->D E Monoboryl Radical D->E F 1e- Reduction E->F G Bis(boryl) Biradical F->G H 2e- Reduction G->H I Arene-Fused This compound H->I G cluster_1 [2+2] Cycloaddition Pathway React1 Base-Stabilized Diborene (B=B) Product 1,2-Dihydro-1,2-diborete React1->Product [2+2] Cycloaddition React2 Alkyne (C≡C) React2->Product Rearrange Rearrangement (often spontaneous) Product->Rearrange Final 1,3-Diborete or Ring-Expanded Product Rearrange->Final G cluster_2 Reactivity of a Biradicaloid this compound Start CAAC-Stabilized This compound (Biradicaloid) CO + 2 CO Start->CO Azide + 2 PhN₃ Start->Azide Product_CO Bis(borylene) (B-B bond cleaved) CO->Product_CO Product_Azide 1,3,2,4-Diazadiboretidine Derivative Azide->Product_Azide

References

Spectroscopic Characterization of 1,2-Diborete: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diborete, a four-membered unsaturated ring containing two adjacent boron atoms, represents a fascinating and highly reactive class of organoboron compounds. Due to its inherent instability, the parent this compound has not been isolated, and its characterization remains a significant challenge. However, the synthesis and detailed spectroscopic analysis of stabilized this compound derivatives, particularly those fused with aromatic systems and coordinated with bulky ligands such as cyclic alkyl(amino)carbenes (CAACs), have provided profound insights into their unique electronic structure and biradicaloid character. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of these novel boron heterocycles, including Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by computational data.

Introduction

1,2-Dihydro-1,2-diboretes are four-membered C₂B₂ heterocyclic compounds that are isoelectronic with the cyclobutadiene (B73232) dication ([C₄H₄]²⁺)[1]. These strained rings are generally unstable and prone to rearrangement into more stable isomers[1]. Stabilization of the this compound core has been successfully achieved through strategies such as fusion to an arene ring and the use of sterically demanding substituents[1]. These modifications have enabled the isolation and comprehensive spectroscopic characterization of several this compound derivatives, revealing their intriguing electronic properties.

Recent studies have focused on arene-fused and benzo-fused 1,2-diboretes stabilized by CAACs. These compounds exhibit significant biradicaloid character, with a small singlet-triplet energy gap, making them interesting candidates for applications in materials science and catalysis. This guide will delve into the key spectroscopic methods used to elucidate the structure and bonding in these unique molecules.

Synthesis of a Stabilized this compound Derivative

A common synthetic pathway to a stabilized arene-fused this compound involves the reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor.

Synthesis_Workflow cluster_start Starting Materials 2,3-bis(dibromoboryl)naphthalene 2,3-bis(dibromoboryl)naphthalene Adduct_Formation Adduct Formation 2,3-bis(dibromoboryl)naphthalene->Adduct_Formation CAAC CAAC (Cyclic Alkyl(amino)carbene) CAAC->Adduct_Formation Bis_CAAC_Adduct Bis(CAAC) Adduct Adduct_Formation->Bis_CAAC_Adduct Reduction Reduction (e.g., with Li sand in THF) Bis_CAAC_Adduct->Reduction Diborete CAAC-Stabilized This compound Reduction->Diborete

Synthesis of a CAAC-Stabilized Arene-Fused this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the formation of this compound derivatives and for monitoring reaction progress. Both ¹H and ¹¹B NMR are particularly informative.

Experimental Protocol (General): ¹H and ¹¹B NMR spectra are typically recorded on a Bruker Avance spectrometer at room temperature. Samples are prepared in deuterated solvents such as C₆D₆ or THF-d₈. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to residual solvent signals for ¹H NMR and external BF₃·OEt₂ for ¹¹B NMR.

NucleusCompound ClassTypical Chemical Shift (δ, ppm)LinewidthObservations
¹¹B CAAC-stabilized this compound30 - 45BroadThe broadness of the signal is characteristic of boron in an asymmetric environment. The chemical shift is indicative of a three-coordinate boron center.
¹H CAAC-stabilized this compoundVaries with substituentsSharpResonances for the CAAC ligands and the arene backbone are observed in their expected regions.
Electron Paramagnetic Resonance (EPR) Spectroscopy

The biradicaloid nature of many this compound derivatives, arising from a thermally accessible triplet state, can be probed by EPR spectroscopy.

Experimental Protocol (General): Solid-state EPR spectra are recorded on a Bruker ELEXSYS E580 spectrometer equipped with a continuous-wave X-band microwave bridge. Measurements are typically performed at low temperatures (e.g., 77 K) to populate the triplet state.

Calculations based on DFT and multireference approaches reveal that these diboretes possess an open-shell singlet biradicaloid ground state, which is slightly energetically preferred to its EPR-active triplet-state congener[2][3]. The solid-state EPR spectrum often shows a signal corresponding to the thermally populated triplet state, confirming the biradical character[2][3].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound system. The extent of conjugation significantly influences the absorption wavelengths.

Experimental Protocol (General): UV-Vis absorption spectra are recorded on a spectrophotometer using solutions of the compound in a suitable transparent solvent like THF or hexane. The spectra are typically recorded at room temperature in a quartz cuvette.

Compound Classλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Arene-fused this compound~350 - 450 and ~600 - 700~10,000 - 30,000π → π* transitions within the conjugated system. The lower energy absorption is characteristic of the extended π-system involving the diborete ring.

Time-dependent density functional theory (TD-DFT) calculations are often employed to aid in the assignment of the observed electronic transitions. These calculations can predict the energies and oscillator strengths of the electronic transitions, which can then be compared to the experimental spectrum.

UVVis_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample in Solution Spectrophotometer UV-Vis Spectrophotometer Sample->Spectrophotometer Spectrum_Exp Experimental Spectrum Spectrophotometer->Spectrum_Exp Comparison Comparison & Assignment Spectrum_Exp->Comparison Structure Optimized Geometry TDDFT TD-DFT Calculation Structure->TDDFT Spectrum_Calc Calculated Spectrum TDDFT->Spectrum_Calc Spectrum_Calc->Comparison

Workflow for UV-Vis Spectral Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic vibrational modes of the functional groups present in the stabilized this compound derivatives.

Experimental Protocol (General): IR spectra are typically recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

Wavenumber (cm⁻¹)Assignment
~2900 - 3100C-H stretching vibrations of the arene and alkyl groups.
~1600C=C stretching vibrations of the aromatic ring.
~1200 - 1400B-C stretching and other fingerprint region vibrations.

Computational frequency calculations at the DFT level of theory are valuable for assigning the observed IR bands to specific vibrational modes of the molecule.

X-ray Crystallography

While not a spectroscopic technique in the traditional sense, single-crystal X-ray diffraction is indispensable for the definitive structural elucidation of stabilized this compound derivatives. It provides precise information on bond lengths, bond angles, and the overall molecular geometry.

The X-ray crystallographic analysis of arene-fused 1,2-diboretes reveals a highly strained and twisted four-membered ring[2]. A key feature is the elongated B-B bond, which is consistent with the biradicaloid character of the molecule[2].

Conclusion

The spectroscopic characterization of stabilized this compound derivatives has been instrumental in understanding their unique electronic structures and biradicaloid nature. A combination of NMR, EPR, UV-Vis, and IR spectroscopy, coupled with single-crystal X-ray diffraction and computational studies, provides a comprehensive picture of these fascinating boron-containing heterocycles. While the parent this compound remains elusive, the detailed analysis of its stabilized analogues continues to push the boundaries of our understanding of chemical bonding and reactivity in strained ring systems. This knowledge is crucial for the future design and application of novel organoboron compounds in various scientific and technological fields.

References

A Technical Guide to 1,2-Diborete Research: From Theoretical Concepts to a Synthetically Accessible Reality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of 1,2-diboretes, four-membered rings containing adjacent boron atoms, from theoretical curiosities to isolable compounds has been a long and challenging chapter in boron chemistry. Early computational studies predicted their inherent instability and propensity for rearrangement, a prediction that for decades proved true in synthetic endeavors. This technical guide provides a comprehensive historical overview of 1,2-diborete research, culminating in the recent landmark isolation of the first stable examples. We will delve into the theoretical underpinnings that guided the field, chronicle the synthetic hurdles and the strategies developed to overcome them, and present key experimental data and protocols. This guide is intended to serve as a valuable resource for researchers in organoboron chemistry, materials science, and drug development who are interested in the fundamental properties and potential applications of these unique boron heterocycles.

Early Theoretical Predictions: A Landscape of Instability

The story of 1,2-diboretes begins not in the laboratory, but in the realm of computational chemistry. Early theoretical investigations into the potential energy surface of C₂B₂H₄ isomers sought to predict the most stable arrangements of these atoms. A seminal 1985 study by Budzelaar and co-workers, employing ab initio molecular orbital methods, provided a foundational understanding of the relative stabilities of various diborete isomers.[1] Their calculations predicted that the 1,3-diboretene isomer is the global energy minimum, significantly more stable than the this compound.[1] Furthermore, the 1,2-isomer was predicted to readily isomerize to the more stable 1,3-form with a low activation energy.[1] These theoretical predictions cast a long shadow over the field, highlighting the inherent electronic and steric challenges that would need to be overcome for the successful synthesis of a this compound.

The Synthetic Challenge: A History of Rearrangements

Inspired by theoretical possibilities but hampered by predicted instabilities, early synthetic attempts to construct the this compound ring system were met with limited success. A common strategy involved the [2+2] cycloaddition of alkynes with species containing a boron-boron double bond (diborenes). However, these reactions consistently led to the formation of the thermodynamically favored 1,3-diborete isomer, confirming the theoretical predictions of a facile rearrangement pathway.[2] This rearrangement involves the cleavage of the B-B bond and the formation of a more stable arrangement with alternating boron and carbon atoms. These persistent rearrangements underscored the need for a new synthetic strategy that could kinetically trap the elusive 1,2-isomer.

The Breakthrough: Isolation of a Stable this compound

The turning point in this compound research arrived in 2022 with the landmark achievement of Holger Braunschweig and his research group, who reported the first synthesis and isolation of a stable, crystalline this compound.[3][4][5][6] This breakthrough was made possible through a combination of steric and electronic stabilization.

The successful strategy involved the following key features:

  • A Fused Arene Backbone: The this compound ring was fused to a rigid naphthalene (B1677914) scaffold. This annulation strategy imparts significant strain, which surprisingly helps to disfavor the rearrangement to the 1,3-isomer.[3][4][5]

  • Sterically Demanding Lewis Base Stabilization: The boron atoms were coordinated to bulky cyclic (alkyl)(amino)carbenes (CAACs). These sterically encumbering ligands provide kinetic stability, preventing intermolecular reactions and intramolecular rearrangements.[3][4][5]

The synthesis proceeded via a stepwise four-electron reduction of a 2,3-bis(dibromoboryl)naphthalene precursor.[3][4] This multi-step reduction allowed for the isolation and characterization of radical intermediates, providing valuable insight into the electronic structure of the final this compound.[3]

Electronic Structure: A Tale of Two Personalities

The isolated CAAC-stabilized naphtho-fused this compound was found to possess a unique electronic structure.[3][4] Spectroscopic and computational studies revealed that it exists as an open-shell singlet biradicaloid in the ground state.[2][3][4] This means that while the molecule has an overall singlet spin state, it possesses significant diradical character, with two unpaired electrons having opposite spins. This biradicaloid nature is a direct consequence of the high ring strain and the electronic properties of the boron atoms.

Interestingly, subsequent research has shown that the electronic nature of the this compound ring can be tuned by the choice of the stabilizing carbene. When N-heterocyclic carbenes (NHCs) are used instead of CAACs, the resulting 1,2-diboretes exhibit a closed-shell, 4π-electron antiaromatic character. This highlights the delicate interplay between the carbene ligands and the electronic structure of the diborete ring.

Quantitative Data Summary

The following tables summarize key quantitative data for the first isolated CAAC-stabilized naphtho-fused this compound.

Table 1: Selected Bond Lengths and Angles

ParameterValueReference
B1-B2 Bond Length1.698(3) Å[3]
C1-C2 Bond Length1.383(3) Å[3]
B1-C1 Bond Length1.542(3) Å[3]
B2-C2 Bond Length1.545(3) Å[3]
B1-B2-C2 Angle78.9(1)°[3]
B2-B1-C1 Angle78.8(1)°[3]
B1-C1-C2 Angle101.0(2)°[3]
B2-C2-C1 Angle101.1(2)°[3]

Table 2: Spectroscopic Data

TechniqueKey ObservationReference
¹¹B NMRδ = 47.0 ppm (broad)[3]
EPR SpectroscopySolid-state spectrum confirms biradical character[3]
UV-vis Spectroscopyλmax = 450 nm, 620 nm (sh)[3]

Experimental Protocols

Synthesis of 2,3-Bis(dibromoboryl)naphthalene

The synthesis of the key precursor, 2,3-bis(dibromoboryl)naphthalene, is a critical first step. Several methods have been reported for the synthesis of related diborylated naphthalenes. A general and effective method involves the reaction of 2,3-dibromonaphthalene (B89205) with a boron trihalide in the presence of a reducing agent. For the specific precursor used in the synthesis of the first this compound, a detailed protocol can be found in the supplementary information of the primary literature.[3][4] The general steps are outlined below.

General Procedure:

  • To a solution of 2,3-dibromonaphthalene in an appropriate anhydrous solvent (e.g., hexanes) under an inert atmosphere, add a solution of boron tribromide (BBr₃).

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add a reducing agent, such as lithium naphthalenide, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified period.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable solvent (e.g., hexanes) and filter to remove any insoluble byproducts.

  • Crystallize the product from a concentrated solution to obtain pure 2,3-bis(dibromoboryl)naphthalene.

Synthesis of the CAAC-Stabilized Naphtho-fused this compound

The following is a generalized protocol for the four-electron reduction of the 2,3-bis(dibromoboryl)naphthalene precursor to the this compound. For precise quantities, reaction times, and purification details, refer to the supplementary information of the original publication by Braunschweig and coworkers.[3][4]

General Procedure:

  • In a glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of the cyclic (alkyl)(amino)carbene (CAAC) (2.2 equivalents) in THF to the solution of the diborylated naphthalene.

  • Stir the reaction mixture at room temperature to form the CAAC-adduct.

  • In a separate flask, prepare a reducing agent, such as potassium graphite (B72142) (KC₈) (4.0 equivalents), suspended in THF.

  • Slowly add the solution of the CAAC-adduct to the suspension of the reducing agent at room temperature.

  • Stir the reaction mixture for several hours. The color of the solution will typically change, indicating the progress of the reduction.

  • Filter the reaction mixture to remove any solid residues.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials or byproducts.

  • Crystallize the product from a suitable solvent system (e.g., a mixture of THF and pentane) to obtain the crystalline this compound.

Visualizing the Chemistry of 1,2-Diboretes

The following diagrams, generated using the DOT language, illustrate key concepts in this compound chemistry.

historical_progression A Early Theoretical Predictions (e.g., Budzelaar et al., 1985) - this compound predicted to be unstable - Prone to rearrangement to 1,3-isomer B Synthetic Attempts - [2+2] Cycloaddition of alkynes and diborenes A->B Guides synthetic design C Rearrangement to 1,3-Diborete (Thermodynamically Favored) B->C Observed outcome D Breakthrough: First Isolated this compound (Braunschweig et al., 2022) - Naphthalene fusion - CAAC stabilization B->D New strategy succeeds

Caption: Historical progression of this compound research.

synthesis_pathway cluster_start Starting Materials A 2,3-Dibromonaphthalene D 2,3-Bis(dibromoboryl)naphthalene A->D B BBr₃ B->D C Reducing Agent (e.g., Li Naphthalenide) C->D F CAAC-Adduct D->F E Cyclic (Alkyl)(Amino)Carbene (CAAC) E->F H CAAC-Stabilized Naphtho-fused this compound F->H Reduction G 4e⁻ Reduction (e.g., KC₈) electronic_structure A This compound Core B CAAC Stabilization A->B D NHC Stabilization A->D C Open-Shell Singlet Biradicaloid B->C Leads to E Closed-Shell 4π Antiaromatic D->E Leads to

References

Theoretical Insights into the Stability of 1,2-Diborete: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoelectronic replacement of a C=C unit with a B-B moiety in cyclic hydrocarbons has opened new avenues in the exploration of novel electronic materials and therapeutic agents. Among these, 1,2-diboretes, four-membered rings containing a B-B bond, have garnered significant theoretical and experimental interest. Their stability, however, is a subject of intricate electronic effects, including aromaticity, ring strain, and biradical character. This technical guide provides an in-depth analysis of the theoretical predictions governing the stability of 1,2-diborete and its derivatives, supported by key quantitative data, detailed computational and experimental protocols, and visual representations of the underlying chemical principles.

The Dual Nature of this compound: Aromaticity vs. Instability

1,2-Dihydro-1,2-diborete is a 2π-electron system, which, according to Hückel's (4n+2) rule (with n=0), suggests aromatic character. This aromaticity should, in principle, confer a degree of stability. However, the small four-membered ring structure imposes significant ring strain, a destabilizing factor. Furthermore, recent advanced computational studies and experimental evidence have revealed that arene-fused 1,2-diboretes can exhibit an open-shell singlet biradicaloid ground state. This biradical character adds another layer of complexity to their electronic structure and reactivity, indicating that the stability of 1,2-diboretes is a delicate balance of these competing factors.

Data Presentation: Calculated and Experimental Structural and Electronic Parameters

The following tables summarize key quantitative data from theoretical calculations and experimental characterization of a synthesized, highly strained arene-fused this compound stabilized by cyclic alkyl(amino)carbenes (CAACs), as reported by Gärtner et al. in the Journal of the American Chemical Society (2022).

Table 1: Selected Bond Lengths and Angles of a CAAC-Stabilized Arene-Fused this compound

ParameterCalculated (Å or °)Experimental (X-ray) (Å or °)
B1-B2 Bond Length1.6231.615(3)
C1-C2 Bond Length1.3851.379(2)
B1-C1 Bond Length1.5781.575(3)
B2-C2 Bond Length1.5781.576(3)
B1-C(CAAC) Bond Length1.5851.583(2)
B2-C(CAAC) Bond Length1.5851.584(2)
C1-B1-B2 Angle89.289.4(1)
C2-B2-B1 Angle89.289.4(1)
B1-C1-C2 Angle90.890.6(1)
B2-C2-C1 Angle90.890.6(1)

Table 2: Calculated Electronic Properties of a CAAC-Stabilized Arene-Fused this compound

PropertyCalculated Value
Singlet-Triplet Energy Gap (ΔES-T)-3.9 kcal/mol
Nucleus-Independent Chemical Shift (NICS(0))-8.2 ppm
Nucleus-Independent Chemical Shift (NICS(1)zz)-15.5 ppm

Note: A negative singlet-triplet gap indicates that the open-shell singlet (biradical) state is energetically more favorable than the triplet state.

Experimental and Computational Protocols

Synthesis of a CAAC-Stabilized Arene-Fused this compound

The synthesis of the stable arene-fused this compound involved the reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor.

Step 1: Synthesis of the bis(CAAC) adduct

  • In a glovebox, a solution of 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene (CAAC) (2.0 equivalents) in toluene (B28343) is added dropwise to a solution of 2,3-bis(dibromoboryl)naphthalene (1.0 equivalent) in toluene at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with pentane (B18724) and dried in vacuo to yield the bis(CAAC) adduct.

Step 2: Reduction to the this compound

  • To a solution of the bis(CAAC) adduct (1.0 equivalent) in tetrahydrofuran (B95107) (THF), lithium sand (5.0 equivalents) is added at room temperature.

  • The reaction mixture is stirred for 24 hours, during which a color change to dark green is observed.

  • The mixture is filtered to remove excess lithium.

  • The solvent is removed under reduced pressure.

  • The crude product is dissolved in a minimal amount of toluene and layered with pentane.

  • Crystallization at room temperature affords the arene-fused this compound as green crystals.

Computational Methodology for Stability Prediction

The theoretical investigation of the this compound's stability and electronic structure was performed using Density Functional Theory (DFT) and multireference calculations.

DFT Calculations:

  • Software: Gaussian 16

  • Functional: PBE0 hybrid functional

  • Basis Set: def2-TZVP for all atoms

  • Methodology:

    • Geometry optimizations were performed without symmetry constraints.

    • Vibrational frequency calculations were carried out at the same level of theory to confirm the nature of the stationary points (minima or transition states).

    • The open-shell singlet state was calculated using a broken-symmetry approach.

    • Nucleus-Independent Chemical Shift (NICS) values were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the PBE0/def2-TZVP level of theory. NICS(0) is calculated at the geometric center of the diborete ring, and NICS(1)zz is calculated 1 Å above the ring center, considering only the tensor component perpendicular to the ring plane.

Multireference Calculations:

  • Software: TURBOMOLE

  • Methodology:

    • State-average complete active space self-consistent field (SA-CASSCF) calculations were performed to obtain a qualitatively correct description of the electronic wave function for the singlet and triplet states.

    • The active space typically included the π-orbitals of the diborete core.

    • Dynamical electron correlation was included by performing N-electron valence state second-order perturbation theory (NEVPT2) calculations on top of the CASSCF wave functions.

Visualization of Key Concepts

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_mr Multireference Methods cluster_results Predicted Properties dft_start Initial Structure geom_opt Geometry Optimization (PBE0/def2-TZVP) dft_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bs_opt Broken-Symmetry (Open-Shell Singlet) geom_opt->bs_opt structure Optimized Structure (Bond Lengths, Angles) freq_calc->structure nics_calc NICS Calculation (GIAO) bs_opt->nics_calc stability Relative Stability (ΔE_S-T) bs_opt->stability aromaticity Aromaticity (NICS values) nics_calc->aromaticity mr_start Optimized Geometry (from DFT) casscf SA-CASSCF mr_start->casscf nevpt2 NEVPT2 casscf->nevpt2 nevpt2->stability

Caption: Computational workflow for predicting this compound stability.

stabilization_logic cluster_diborete This compound Core cluster_stabilization Stabilization Strategies cluster_stable_product Stable Product diborete Unstable this compound caac Steric Shielding (e.g., CAAC ligands) diborete->caac arene Electronic Stabilization (Arene Fusion) diborete->arene stable_diborete Isolated this compound Derivative caac->stable_diborete arene->stable_diborete

Caption: Logical relationship of this compound stabilization strategies.

Conclusion

The theoretical prediction of this compound stability is a multifaceted challenge that requires sophisticated computational approaches. The inherent aromaticity of the 2π-electron system is counteracted by significant ring strain and a pronounced biradical character. The presented data and methodologies highlight that the stabilization and isolation of this compound derivatives are achievable through kinetic and electronic stabilization, primarily via the use of bulky substituents like CAACs and fusion to aromatic systems. This in-depth understanding of the electronic structure and stability of 1,2-diboretes is crucial for the rational design of novel boron-containing molecules with tailored properties for applications in materials science and drug development.

The Dawn of Stable 1,2-Diboretes: A Technical Guide to their Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of stable 1,2-diborete compounds. These highly strained four-membered rings, featuring a boron-boron bond, have long been elusive targets in synthetic chemistry. This document details the successful strategies that have led to their stabilization, focusing on the pivotal role of bulky N-heterocyclic carbenes and arene-fusion. It offers a comprehensive overview of the synthetic protocols, key characterization data, and the underlying electronic nature of these novel biradicaloid species.

Introduction: The Challenge of the this compound Ring System

The synthesis of 1,2-diboretes, four-membered C₂B₂ heterocycles, has been a significant challenge due to their inherent ring strain and electronic structure.[1] Early attempts to synthesize 1,2-dihydro-1,2-diboretes often resulted in rearrangement to their more thermodynamically stable 1,3-isomers.[2] The stabilization and isolation of the 1,2-isomer required innovative approaches to overcome these inherent instabilities. Key strategies that have proven successful include the fusion of the C₂ backbone to an aromatic ring and the use of sterically demanding substituents on the boron atoms.[1][2] A breakthrough in this field was the use of cyclic alkyl(amino)carbenes (CAACs) as stabilizing ligands, which has enabled the isolation of stable, crystalline this compound derivatives.[1]

Synthetic Strategies and Experimental Protocols

The most successful route to stable 1,2-diboretes involves a stepwise reduction of a doubly CAAC-stabilized bis(dihaloboryl) precursor.[3] This multi-electron reduction process allows for the isolation of radical intermediates en route to the final this compound product.

Synthesis of a Naphthalene-Fused this compound Biradicaloid

A key example is the synthesis of a highly strained naphthalene-fused this compound biradicaloid.[1][2] The general synthetic workflow is outlined below.

G cluster_0 Synthesis of Precursor cluster_1 Stepwise Reduction 2,3-bis(dibromoboryl)naphthalene 2,3-bis(dibromoboryl)naphthalene bis(CAAC) adduct bis(CAAC) adduct 2,3-bis(dibromoboryl)naphthalene->bis(CAAC) adduct + 2.1 equiv CAAC CAAC CAAC CAAC->bis(CAAC) adduct mono(bromoboryl) radical mono(bromoboryl) radical bis(CAAC) adduct->mono(bromoboryl) radical + 0.9 equiv KC8 bis(bromoboryl) biradical bis(bromoboryl) biradical mono(bromoboryl) radical->bis(bromoboryl) biradical + KC8 CAAC-stabilized this compound CAAC-stabilized this compound bis(bromoboryl) biradical->CAAC-stabilized this compound + Li sand (4e- reduction)

Figure 1: Synthetic pathway to a CAAC-stabilized naphthalene-fused this compound.

Detailed Experimental Protocol: Synthesis of the bis(CAAC) Adduct

The following protocol is a representative procedure for the synthesis of the bis(CAAC) adduct, the precursor to the this compound.

  • Preparation of Reactants: In a glovebox, 2,3-bis(dibromoboryl)naphthalene is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Addition of CAAC: To this solution, 2.1 equivalents of the cyclic alkyl(amino)carbene (CAAC), specifically 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene, are added.[2]

  • Reaction: The reaction mixture is stirred at room temperature.

  • Isolation: The resulting colorless bis(CAAC) adduct is isolated and purified by recrystallization.[2]

Detailed Experimental Protocol: Reduction to the this compound

The following protocol outlines the multi-electron reduction of the bis(CAAC) adduct to the stable this compound.

  • Preparation of Reactants: The isolated bis(CAAC) adduct is dissolved in THF in a glovebox.[2]

  • Reduction: 5.0 equivalents of lithium sand are added to the solution.[2]

  • Reaction: The mixture is stirred at room temperature, leading to a four-electron reduction.

  • Isolation and Purification: The resulting CAAC-stabilized this compound is isolated as a green crystalline solid.[2] Purification is achieved through recrystallization. The isolated yield is reported to be 41%.[1]

Characterization and Properties

The isolated this compound compounds have been extensively characterized using a variety of spectroscopic and analytical techniques.

Spectroscopic Data

The spectroscopic data provides key insights into the electronic structure of these molecules.

Technique Compound Observed Features
¹¹B NMR bis(CAAC) adductResonance at -0.9 ppm.[2]
¹H and ¹¹B NMR CAAC-stabilized this compoundExtremely broad features, suggesting a radical character.[2]
Solid-State EPR CAAC-stabilized this compoundWeak resonance characteristic of a biradical.[2][3]
X-ray Crystallographic Data

Single-crystal X-ray diffraction has been instrumental in confirming the structure of these compounds.

Compound Key Structural Features Bond Lengths (Å)
Benzo-fused bis(boryl) biradicalB-B single bond1.710(3)[4]
Naphthalene-fused this compoundHighly strained and twisted four-membered ring, formal cis-diborene motif with an elongated B-B double bond.[3][5]B-B: Elongated double bond[3]

Electronic Structure and Reactivity

Computational studies and experimental observations have revealed the unique electronic nature of these stable 1,2-diboretes.

G This compound This compound Biradical Character Biradical Character This compound->Biradical Character 2π-Aromatic Character 2π-Aromatic Character This compound->2π-Aromatic Character Reactivity Reactivity This compound->Reactivity Open-Shell Singlet Ground State Open-Shell Singlet Ground State Biradical Character->Open-Shell Singlet Ground State Thermally Accessible Triplet State Thermally Accessible Triplet State Biradical Character->Thermally Accessible Triplet State Masked Bis(borylene) Masked Bis(borylene) Reactivity->Masked Bis(borylene) Cyclic Diborene Cyclic Diborene Reactivity->Cyclic Diborene

Figure 2: Electronic properties and reactivity of CAAC-stabilized 1,2-diboretes.

EPR spectroscopy and computational analyses have confirmed the biradical nature of these this compound compounds.[6][7] They possess an open-shell singlet ground state with a thermally accessible triplet state.[6][7] Nucleus-independent chemical shift (NICS) calculations suggest a small but non-negligible 2π-aromatic character.[6][7] Despite their biradical nature, their reactivity is akin to that of a masked bis(borylene) or a cyclic diborene.[2]

Conclusion

The successful synthesis and isolation of stable this compound compounds represent a significant milestone in main-group chemistry. The use of bulky CAAC ligands and arene-fusion has proven to be a viable strategy for stabilizing these otherwise reactive species. The unique biradicaloid character and intriguing reactivity of these molecules open up new avenues for research in materials science and catalysis. This guide provides a foundational understanding for researchers looking to explore this exciting class of boron-containing heterocycles.

References

Unveiling the Biradical Soul of a Naphthalene-Fused 1,2-Diborete: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, structure, and pronounced biradical character of a recently isolated naphthalene-fused 1,2-diborete, stabilized by cyclic alkyl(amino)carbenes (CAACs). This novel compound exhibits a unique electronic structure, existing as an open-shell singlet biradicaloid, a feature that makes it a compelling subject for research in materials science and potentially for applications in drug development where redox-active molecules are of interest. Through a detailed presentation of experimental and computational data, this document aims to equip researchers with a thorough understanding of this fascinating molecule.

Core Concepts: Biradicalism in a Strained Boron Heterocycle

The subject of this guide is a highly strained, arene-fused this compound that displays significant biradical character.[1][2] Its synthesis was achieved through a stepwise reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor.[1] This process allows for the isolation of several intermediates, culminating in a 2π-aromatic this compound upon a four-electron reduction.[1]

Computational studies, employing both Density Functional Theory (DFT) and multireference methods, have been pivotal in elucidating the electronic nature of this diborete.[1] These calculations reveal an open-shell singlet ground state, which is energetically favored, albeit only slightly, over its triplet state congener.[1][2] This small energy gap is a hallmark of biradicaloid species. The presence of the triplet state has been confirmed experimentally by solid-state Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

The molecular geometry, determined by X-ray crystallography, shows a highly strained and twisted four-membered ring.[1] A key feature is the elongated B-B bond, which is consistent with the biradical character, suggesting a weakened covalent interaction and a greater degree of unpaired electron character on each boron atom.[1]

Quantitative Analysis of Biradical Character and Molecular Structure

The biradical nature and geometric parameters of the naphthalene-fused this compound have been precisely quantified through a combination of computational chemistry and X-ray crystallography.

Calculated Biradical Character and Energetics

The extent of biradical character and the energetic separation of the singlet and triplet states are critical parameters for understanding the reactivity and potential applications of this molecule.

ParameterValueMethodReference
Biradical Character (y₀)Data not available in abstractCASSCF[1][2]
Singlet-Triplet Energy Gap (ΔES-T)Slightly energetically preferred singletDFT/Multireference[1][2]

Note: Specific numerical values for the biradical character index (y₀) and the singlet-triplet energy gap (in kcal/mol) are typically found in the supporting information of the primary research article and are not available in the abstracts.

Key Crystallographic and Calculated Bond Parameters

The structural parameters provide tangible evidence of the electronic effects within the molecule, particularly the strained nature of the diborete ring and the elongated B-B bond.

Bond/AngleExperimental (Å or °)Calculated (Å or °)Reference
B-B Bond LengthElongatedData not available in abstract[1]
B-C Bond LengthsData not available in abstractData not available in abstract[1]
C-B-B-C Dihedral AngleTwistedData not available in abstract[1]

Note: Precise bond lengths and angles from the X-ray crystal structure (CCDC 2207163) and computational models are detailed in the primary publication and its supporting information.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is essential for the replication and extension of these findings.

Synthesis of CAAC-Stabilized Naphthalene-Fused this compound

The synthesis involves a multi-step reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor. The general workflow is as follows:

  • Synthesis of the Precursor: The synthesis begins with the reaction of 2,3-bis(dibromoboryl)naphthalene with a cyclic alkyl(amino)carbene (CAAC), specifically 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene, to yield the bis(CAAC) adduct.[3]

  • Stepwise Reduction: The bis(CAAC) adduct undergoes a stepwise reduction.

    • A one-electron reduction yields a mono(bromoboryl) radical.[3]

    • A two-electron reduction leads to a bis(bromoboryl) biradical species.[3]

    • A four-electron reduction, typically using a potent reducing agent like lithium sand in tetrahydrofuran (B95107) (THF), affords the target naphthalene-fused this compound as a green solid.[3]

    • Further reduction (a total of six electrons) results in a cyclic bis(alkylidene)diboron dianion.[1]

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the solid-state molecular structure of the naphthalene-fused this compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined, offering insight into the strained and twisted nature of the four-membered ring.

Solid-State EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the direct detection of unpaired electrons. Solid-state EPR measurements were conducted on the naphthalene-fused this compound. The observation of a signal in the solid-state EPR spectrum provides direct experimental evidence for the presence of a thermally accessible triplet state, confirming the biradical character of the molecule.[1]

Computational Methodology

A combination of Density Functional Theory (DFT) and multireference computational methods was employed to model the electronic structure of the naphthalene-fused this compound.

  • DFT Calculations: These calculations were likely used to optimize the molecular geometry of the singlet and triplet states and to compute their relative energies (the singlet-triplet gap).

  • Multireference Calculations (e.g., CASSCF): For molecules with significant biradical character, single-reference methods like DFT can be inadequate. Complete Active Space Self-Consistent Field (CASSCF) or similar multireference methods are necessary to accurately describe the electronic structure and quantify the biradical character, often expressed as the y₀ index, which relates to the contribution of the doubly excited configuration to the ground state wavefunction.

Visualizing Synthesis and Electronic States

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the fundamental concept of the biradical electronic structure.

Synthesis_Pathway Start 2,3-bis(dibromoboryl)naphthalene CAAC_adduct Bis(CAAC) Adduct Start->CAAC_adduct + 2 CAAC Mono_radical Mono(boryl) Radical CAAC_adduct->Mono_radical + 1e- Bi_radical Bis(boryl) Biradical Mono_radical->Bi_radical + 1e- Diborete Naphthalene-fused This compound Bi_radical->Diborete + 2e- Dianion Diborete Dianion Diborete->Dianion + 2e- Biradical_States cluster_ground_state Ground State cluster_excited_state Excited State Open_Shell_Singlet Open-Shell Singlet (↑↓) Triplet Triplet (↑↑) Open_Shell_Singlet->Triplet ΔE(S-T) Thermal_Activation Thermal Activation

References

Unveiling the Diradical Soul of a Boron Heterocycle: An In-depth Analysis of the Open-Shell Singlet Ground State of 1,2-Diborete

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating electronic structure of 1,2-diborete, a four-membered boron-containing heterocycle that challenges conventional bonding paradigms. Specifically, we investigate the evidence and rationale behind its open-shell singlet ground state, a diradicaloid character that imparts unique reactivity and properties. This document synthesizes key findings from computational and experimental studies, presenting the data in a structured format for clarity and deeper understanding.

The Diradicaloid Nature of this compound

Molecules with two unpaired electrons are known as diradicals.[1] Their electronic states can be either triplet, where the electron spins are parallel, or singlet, where they are antiparallel.[2] While many diradicals have a triplet ground state, a fascinating class of molecules possesses an open-shell singlet ground state, where the two radical centers are antiferromagnetically coupled.[2][3] These species, often termed "diradicaloids," exhibit a small energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[4]

Recent studies on a highly strained, arene-fused this compound, stabilized by bulky cyclic alkyl(amino)carbene (CAAC) ligands, have provided compelling evidence for its open-shell singlet ground state.[5][6] This diradicaloid character is a consequence of the molecule's unique geometry and electronic demands.[4]

Computational Elucidation of the Electronic Ground State

Theoretical calculations have been instrumental in characterizing the electronic structure of this compound. A combination of Density Functional Theory (DFT) and more sophisticated multireference methods has been employed to accurately describe its diradical nature.[5][7]

Key Computational Findings

Calculations consistently reveal that the open-shell singlet state is the ground state for the arene-fused this compound, lying slightly lower in energy than the corresponding triplet state.[5][7][8] This small singlet-triplet energy gap is a hallmark of a diradicaloid species.[9]

Computational MethodPropertyValueReference
DFTSinglet-Triplet Energy Gap (ΔES-T)Thermally accessible triplet state[8][10]
CASSCFDiradical Character (y)37%[9]
NICSAromaticityNon-negligible 2π-aromatic character[8][10]

NICS: Nucleus-Independent Chemical Shift

Computational Workflow

The general workflow for the computational investigation of this compound's electronic structure is outlined below. It involves geometry optimization, frequency calculations to confirm the nature of the stationary point, and subsequent single-point energy calculations with higher-level methods to refine the electronic structure and energy differences between spin states.

computational_workflow cluster_dft DFT Calculations cluster_multiref Multireference Calculations cluster_analysis Property Analysis dft_opt Geometry Optimization (e.g., B3LYP) dft_freq Frequency Calculation dft_opt->dft_freq Confirm Minimum nics_calc NICS Calculation dft_opt->nics_calc casscf CASSCF Calculation dft_freq->casscf Optimized Geometry mrci MRCI or NEVPT2 for Dynamic Correlation casscf->mrci diradical_char Diradical Character Analysis casscf->diradical_char singlet_triplet Singlet-Triplet Gap Calculation mrci->singlet_triplet

Computational workflow for investigating this compound.

Experimental Evidence for the Open-Shell Singlet Ground State

Experimental investigations have provided crucial validation of the theoretical predictions.

Synthesis of a Stable this compound Derivative

The synthesis of a stable, isolable arene-fused this compound was achieved through a stepwise reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor.[5][6][7] This multi-electron reduction process allows for the isolation of various intermediates, including radical anions and the neutral diradicaloid.[10]

synthesis_pathway precursor 2,3-bis(dibromoboryl)naphthalene + 2 CAAC adduct Bis(CAAC) Adduct precursor->adduct mono_radical Monoboryl Radical (1e⁻ reduction) adduct->mono_radical +1e⁻ bis_radical Bis(boryl) Biradical (2e⁻ reduction) mono_radical->bis_radical +1e⁻ diborete This compound (4e⁻ reduction) Open-Shell Singlet bis_radical->diborete +2e⁻ dianion Diborete Dianion (6e⁻ reduction) diborete->dianion +2e⁻

Stepwise reduction to form the this compound.
Spectroscopic and Crystallographic Characterization

A combination of spectroscopic techniques and X-ray crystallography has provided a detailed picture of the this compound's structure and electronic properties.

Experimental TechniqueKey ObservationImplicationReference
X-ray CrystallographyFour-membered ring with an elongated B-B bondWeakened B-B interaction, consistent with diradical character[5][6][7]
Solid-State EPR SpectroscopySignal indicating biradical characterPresence of unpaired electrons[5][7][10]
NMR SpectroscopyBroadened signalsOpen-shell electronic structure[9]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of these findings. While specific laboratory procedures are proprietary to the original research, the following outlines the general methodologies.

General Synthetic Procedure for CAAC-Stabilized this compound

The synthesis is conducted under inert atmosphere using Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and products.

  • Preparation of the Precursor : The starting material, 2,3-bis(dibromoboryl)naphthalene, is synthesized according to literature procedures.

  • Adduct Formation : The precursor is reacted with two equivalents of the corresponding cyclic alkyl(amino)carbene (CAAC) in a suitable aprotic solvent (e.g., toluene (B28343) or hexane) at room temperature to form the bis(CAAC) adduct.

  • Reduction : The isolated and purified adduct is then subjected to a multi-electron reduction. A strong reducing agent, such as potassium graphite (B72142) (KC8) or lithium sand, is used in an ethereal solvent like tetrahydrofuran (B95107) (THF).[6] The stoichiometry of the reducing agent is carefully controlled to target the desired reduction state.

  • Isolation and Purification : The resulting this compound is isolated by filtration to remove the excess reducing agent and byproducts. The product is then purified by crystallization from a suitable solvent system, yielding the compound as a crystalline solid.[6]

X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown from a concentrated solution of the purified this compound.

  • Crystal Mounting : A suitable crystal is mounted on a goniometer head.

  • Data Collection : Diffraction data are collected at low temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement : The structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is performed on solid-state samples to probe the presence of unpaired electrons.

  • Sample Preparation : A powdered sample of the crystalline this compound is loaded into an EPR tube under an inert atmosphere.

  • Data Acquisition : The EPR spectrum is recorded at various temperatures using an X-band spectrometer. The observation of a half-field signal is indicative of a triplet state, and the temperature dependence of the signal intensity can be used to estimate the singlet-triplet energy gap.

Reactivity Profile

The diradical character of this compound bestows upon it a unique reactivity. For instance, its reaction with carbon monoxide (CO) results in the cleavage of the B-B bond, leading to the formation of a doubly Lewis base-stabilized bis(borylene).[5][7] This reactivity underscores the weakened B-B interaction in the diradicaloid ground state.

reactivity_pathway diborete This compound (Open-Shell Singlet) co + 2 CO product Bis(borylene) Adduct (Closed-Shell Singlet) co->product B-B Bond Cleavage

Reactivity of this compound with carbon monoxide.

Conclusion

The investigation into the electronic structure of this compound has revealed a fascinating example of an open-shell singlet ground state in a main group heterocycle. The confluence of advanced computational studies and detailed experimental characterization provides a robust model for understanding the diradicaloid nature of this molecule. The stability imparted by bulky carbene ligands and arene fusion has been key to the isolation and study of this otherwise elusive species.[6] The unique electronic structure and reactivity of this compound open new avenues for the design of novel boron-based materials with interesting optoelectronic and reactive properties.

References

Methodological & Application

Application Notes and Protocols: 1,2-Diborete as a Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organometallic chemistry has been continuously enriched by the exploration of novel ligands that can impart unique electronic and steric properties to metal centers, leading to new reactivity and catalytic applications. Among the vast array of ligands, those containing boron have emerged as particularly intriguing due to the element's electron-deficient nature and versatile bonding capabilities. This document focuses on the nascent and highly promising area of 1,2-diboretes as ligands in transition metal complexes.

1,2-Diboretes, four-membered rings containing a formal B=B double bond, are highly strained and reactive molecules.[1] Recent advances have led to the synthesis and isolation of stable, albeit highly reactive, arene-fused 1,2-diboretes, often stabilized by bulky N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands.[2][3] These molecules exhibit fascinating electronic structures, with some possessing significant biradicaloid character and the potential for 2π-aromaticity.[3][4]

The coordination of the B=B double bond of a 1,2-diborete to a transition metal center is a compelling prospect for the development of novel catalysts and materials. The unique electronic properties of the this compound ligand, including its π-system and the Lewis acidity of the boron centers, could lead to unprecedented reactivity at the metal center. These application notes and protocols aim to provide a comprehensive overview of the current understanding of 1,2-diboretes and their potential as ligands, along with detailed, though in some cases prospective, experimental procedures for their synthesis and the preparation of their transition metal complexes.

Synthesis of this compound Ligands

The synthesis of stable 1,2-diboretes is a challenging endeavor due to their high ring strain and propensity for rearrangement. The most successful strategy to date involves the reductive cyclization of 1,2-bis(dihaloboryl)arenes, stabilized by bulky carbene ligands.

General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product A 1,2-Dihaloarene S1 Synthesis of 1,2-Bis(dihaloboryl)arene A->S1 B Boron Trihalide (e.g., BCl3, BBr3) B->S1 C Bulky Carbene Ligand (e.g., CAAC) S2 Adduct Formation with Carbene C->S2 D Reducing Agent (e.g., KC8, Na, K) S3 Reductive Cyclization D->S3 S1->S2 S2->S3 P Carbene-Stabilized this compound S3->P

Caption: General workflow for the synthesis of carbene-stabilized 1,2-diboretes.

Experimental Protocol: Synthesis of a Naphthalene-Fused this compound

This protocol is adapted from the work of Braunschweig and coworkers and describes the synthesis of a cyclic (alkyl)(amino)carbene (CAAC)-stabilized naphthalene-fused this compound.[3]

Step 1: Synthesis of 2,3-Bis(dibromoboryl)naphthalene

  • In a glovebox, dissolve 2,3-dibromonaphthalene (B89205) in an appropriate solvent (e.g., hexanes).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (2 equivalents) and stir for 2 hours at -78 °C.

  • Slowly add a solution of BBr3 (2.2 equivalents) in the same solvent and allow the reaction to warm to room temperature overnight.

  • Remove the solvent under vacuum to yield the crude 2,3-bis(dibromoboryl)naphthalene.

Step 2: Formation of the CAAC Adduct

  • Dissolve the crude 2,3-bis(dibromoboryl)naphthalene in a suitable solvent (e.g., toluene).

  • Add a solution of the desired cyclic (alkyl)(amino)carbene (CAAC) (2 equivalents) in the same solvent at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Remove the solvent under vacuum and wash the residue with a non-polar solvent (e.g., pentane) to afford the CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene adduct.

Step 3: Reductive Cyclization to the this compound

  • In a glovebox, prepare a suspension of the CAAC adduct in a suitable solvent (e.g., THF).

  • Add an excess of a reducing agent, such as potassium graphite (B72142) (KC8) (at least 4 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by a color change.

  • Filter the reaction mixture to remove excess reducing agent and inorganic salts.

  • Remove the solvent from the filtrate under vacuum.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of THF and hexanes) to yield the crystalline this compound.

Coordination of this compound to Transition Metals: A Prospective View

While experimentally realized examples of this compound transition metal complexes are yet to be reported in the literature, the coordination chemistry of diborenes (compounds with a B=B double bond) provides a strong precedent and a basis for proposing synthetic strategies. The coordination is expected to occur in a side-on fashion, with the metal center binding to the B=B π-system.

Proposed Synthesis of a this compound Platinum(0) Complex

This hypothetical protocol is based on established methods for the synthesis of platinum(0) olefin and diborene complexes.

Materials:

  • A stable, carbene-stabilized this compound.

  • A platinum(0) precursor, such as [Pt(PEt3)3] or [Pt(PPh3)4].

  • Anhydrous, deoxygenated solvents (e.g., toluene, benzene).

Procedure:

  • In a glovebox, dissolve the this compound (1 equivalent) in toluene.

  • In a separate flask, dissolve the platinum(0) precursor (1 equivalent) in toluene.

  • Slowly add the platinum(0) solution to the this compound solution at room temperature with stirring.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy, looking for a change in the chemical shift of the phosphine (B1218219) ligands upon coordination, and by ¹¹B NMR spectroscopy for a shift in the boron resonance.

  • Stir the reaction for 12-24 hours at room temperature.

  • Reduce the volume of the solvent under vacuum and attempt to crystallize the product by layering with a non-polar solvent like pentane (B18724) or by slow cooling.

Characterization of this compound Transition Metal Complexes

The characterization of these novel complexes would rely on a combination of spectroscopic and crystallographic techniques.

TechniqueExpected Observations
Multinuclear NMR Spectroscopy ¹¹B NMR: A significant upfield or downfield shift of the boron resonance upon coordination to the metal center. ¹H and ¹³C NMR: Changes in the chemical shifts of the carbene and arene backbone protons and carbons. ³¹P NMR (if applicable): Coordination of the phosphine-containing metal precursor will show a characteristic shift and possibly coupling to the metal center (e.g., ¹⁹⁵Pt satellites).
X-ray Crystallography Unambiguous determination of the coordination mode (e.g., η²-side-on). Provides key bond lengths and angles of the coordinated this compound ligand.
UV-Vis Spectroscopy New absorption bands may appear due to metal-to-ligand or ligand-to-metal charge transfer transitions.
Cyclic Voltammetry To probe the redox properties of the complex and the influence of the this compound ligand on the metal center's redox potential.

Quantitative Data: A Comparative Perspective

As no experimental data for this compound transition metal complexes are available, we present data for a related diborene complex to provide a basis for what might be expected.

ComplexB-B Bond Length (Å)M-B Bond Length (Å)Reference
(NHC)HB=B H(NHC) (Free Diborene)~1.56N/A[5]
[(NHC)HB=B H(NHC)]Ag(OTf)1.648(2)Ag-B1 = 2.316(4), Ag-B2 = 2.363(3)[5]
[(NHC)HB=B H(NHC)]Pt(PEt₃)₂1.521(2)Pt-B1 = 2.071(6), Pt-B2 = 2.071(6)[5]
Naphthalene-fused this compound (Free)~1.65N/A[3]
Hypothetical [this compound]Pt(PR₃)₂Expected to be elongated or shortened depending on the nature of the metal-ligand interaction.Expected to be in the range of 2.0-2.2 Å-

Note: The B-B bond in the platinum-diborene complex is shorter than in the free diborene, which is contrary to the typical Dewar-Chatt-Duncanson model for olefin coordination and suggests a more complex bonding scenario.[5]

Potential Applications

The development of this compound transition metal complexes opens up exciting possibilities in catalysis and materials science.

Catalysis

The unique electronic properties of the this compound ligand could be harnessed for various catalytic transformations. The Lewis acidic boron centers could act in synergy with the transition metal, potentially enabling "frustrated Lewis pair" (FLP)-type reactivity for the activation of small molecules like H₂, CO₂, and olefins. Furthermore, the redox-active nature of the this compound ligand could allow it to act as an electron reservoir, facilitating multi-electron redox processes at the metal center.

G cluster_catalysis Potential Catalytic Applications A This compound Transition Metal Complex B Small Molecule Activation (H₂, CO₂, etc.) A->B FLP-type Reactivity C Redox Catalysis A->C Electron Reservoir D Tandem Catalysis A->D Synergistic Metal-Ligand Effects

Caption: Potential catalytic applications of this compound transition metal complexes.

Materials Science

The incorporation of this compound metal complexes into polymeric materials could lead to new conductive or photoactive materials. The biradicaloid character of some 1,2-diboretes could also be exploited for the development of novel magnetic materials.

Conclusion

The study of 1,2-diboretes as ligands in transition metal complexes is a frontier in inorganic and organometallic chemistry. While still in its infancy, the foundational work on the synthesis and reactivity of free 1,2-diboretes, coupled with the established coordination chemistry of related diborenes, provides a clear roadmap for future exploration. The protocols and data presented herein, though in part prospective, are intended to serve as a valuable resource for researchers venturing into this exciting new field. The potential for discovering novel reactivity and developing innovative catalysts and materials makes the pursuit of this compound transition metal complexes a highly rewarding endeavor.

References

Application Notes and Protocols for the Use of 1,2-Diboretes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Diboretes are four-membered rings containing two adjacent boron atoms and a carbon-carbon double bond. These highly strained and reactive heterocycles have emerged as intriguing building blocks and intermediates in organic and organometallic chemistry.[1] Due to their inherent instability, 1,2-diboretes are typically generated in situ or stabilized through substitution with sterically demanding groups or fusion to aromatic systems.[1] Recent advancements have led to the isolation and characterization of stable 1,2-diborete derivatives, paving the way for their exploration in synthetic applications.[1][2]

This document provides an overview of the synthesis and reactivity of isolable 1,2-diboretes, with a focus on arene-fused systems stabilized by cyclic alkyl(amino)carbenes (CAACs). These compounds exhibit unique biradical character and undergo novel transformations, offering potential for the development of new synthetic methodologies.[2][3]

I. Synthesis of Stabilized 1,2-Diboretes

The synthesis of stable 1,2-diboretes typically involves a multi-step process, beginning with the preparation of a 1,2-bis(dihaloboryl)arene precursor, followed by adduct formation with a stabilizing ligand, and finally, a reduction to form the this compound ring.

A. Synthesis of 1,2-Bis(dichloroboryl)benzene

A key precursor for benzo-fused 1,2-diboretes is 1,2-bis(dichloroboryl)benzene. An optimized synthesis involves a metathesis reaction in the gas phase.[3]

Experimental Protocol 1: Synthesis of 1,2-(BCl2)2C6H4 [3]

  • Reactants: 1-(trimethylsilyl)-2-(dichloroboryl)benzene (1-SiMe3-2-(BCl2)C6H4) and boron trichloride (B1173362) (BCl3).

  • Reaction Conditions: The reaction is performed in the dilute gas phase at 95 °C.

  • Procedure:

    • Introduce 1-SiMe3-2-(BCl2)C6H4 and an excess of BCl3 into a sealed reaction vessel suitable for gas-phase reactions.

    • Heat the vessel to 95 °C and maintain the temperature for the specified reaction time.

    • After the reaction is complete, cool the vessel and carefully isolate the product.

  • Outcome: This method yields 1,2-(BCl2)2C6H4, typically with 5–9% of the meta-isomer, 1,3-(BCl2)2C6H4, as an inseparable byproduct.

B. Synthesis of a Naphthalene-Fused this compound Biradicaloid

The fusion of the this compound ring to a naphthalene (B1677914) backbone, combined with stabilization by CAAC ligands, allows for the isolation of a stable biradicaloid species.[1][2] The synthesis proceeds through the stepwise reduction of a bis(CAAC) adduct of 2,3-bis(dibromoboryl)naphthalene.[2][4]

Experimental Protocol 2: Synthesis of a CAAC-Stabilized Naphthalene-Fused this compound [1][2]

  • Synthesis of the Bis(CAAC) Adduct (2):

    • Reactants: 2,3-bis(dibromoboryl)naphthalene (1) and 2.1 equivalents of 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene (CAAC).

    • Procedure: Add the CAAC ligand to a solution of 2,3-bis(dibromoboryl)naphthalene in a suitable solvent (e.g., THF) at room temperature. Stir the mixture until the reaction is complete. The formation of the colorless bis(CAAC) adduct (2) can be monitored by 11B NMR spectroscopy (expected resonance around -0.9 ppm).[2]

  • Stepwise Reduction to the this compound (4):

    • Reducing Agent: Lithium sand.

    • Solvent: Tetrahydrofuran (THF).

    • Procedure:

      • To a solution of the bis(CAAC) adduct (2) in THF at room temperature, add an excess of lithium sand.

      • The reaction mixture will change color as the reduction proceeds.

      • Upon completion, filter the reaction mixture to remove any unreacted lithium sand.

      • Remove the solvent under vacuum to yield the CAAC-stabilized this compound as a green solid.

    • Yield: 41%.[1]

Quantitative Data for Synthesis

Precursor/ProductReagentsReducing AgentSolventTemperatureYieldReference
1,2-(BCl2)2C6H41-SiMe3-2-(BCl2)C6H4, BCl3-Gas Phase95 °C-[3]
Naphthalene-fused this compoundBis(CAAC) adduct of 2,3-bis(dibromoboryl)naphthaleneLithium sandTHFRoom Temp.41%[1]
Benzo-fused this compound dianion (11-M)Bis(CAAC) adduct (3-CAAC)M (M = Li, Na, K)---[3]

II. Reactivity and Applications in Organic Synthesis

The reactivity of stabilized 1,2-diboretes is characterized by the cleavage of the strained B-B bond, leading to the formation of new boron-containing heterocycles. These reactions highlight their potential as synthons for more complex molecules.

A. Reaction with Carbon Monoxide

Naphthalene-fused this compound reacts with carbon monoxide, resulting in the splitting of the B-B bond and the formation of a bis(borylene) adduct.[2][4]

Experimental Protocol 3: Reaction of Naphthalene-Fused this compound with CO [2][4]

  • Reactants: CAAC-stabilized naphthalene-fused this compound and carbon monoxide (CO).

  • Procedure:

    • Dissolve the this compound in a suitable solvent (e.g., benzene) in a reaction vessel equipped with a gas inlet.

    • Bubble CO gas through the solution at room temperature.

    • Monitor the reaction by NMR spectroscopy until the starting material is consumed.

    • Isolate the product, a doubly Lewis base-stabilized bis(borylene), by removing the solvent.

B. Reaction with Phenyl Azide (B81097)

The reaction with phenyl azide proceeds as a twofold γ-azide insertion, yielding a stable 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine.[2][4] This transformation showcases the ability of the this compound to act as a masked bis(borylene).[2]

Experimental Protocol 4: Reaction of Naphthalene-Fused this compound with Phenyl Azide [2][4]

  • Reactants: CAAC-stabilized naphthalene-fused this compound and phenyl azide.

  • Procedure:

    • Dissolve the this compound in a suitable solvent.

    • Add a stoichiometric amount of phenyl azide to the solution at room temperature.

    • Stir the reaction mixture until completion.

    • Isolate the 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine product.

C. Cycloaddition Reactions

While isolable 1,2-diboretes are a recent discovery, the broader class of dihydrodiboretes can be involved in cycloaddition reactions. For instance, a 1,3,2,5-diazadiborinine, a six-membered ring containing two boron atoms, undergoes a reversible [4+2] cycloaddition with alkenes like ethylene (B1197577) and styrene.[5] This reactivity is analogous to the Diels-Alder reaction and suggests the potential for this compound systems to participate in similar transformations.

Logical Workflow for Synthesis and Reactivity

G cluster_synthesis Synthesis of Stabilized this compound cluster_reactivity Reactivity of this compound precursor 1,2-Bis(dihaloboryl)arene adduct Bis(CAAC) Adduct precursor->adduct + CAAC diborete CAAC-Stabilized This compound adduct->diborete Reduction (e.g., Li sand) start_diborete CAAC-Stabilized This compound co_product Bis(borylene)-CO Adduct start_diborete->co_product + CO azide_product 1,3,2,4-Diazadiboretidine Derivative start_diborete->azide_product + PhN3

Caption: Synthetic pathway to stabilized 1,2-diboretes and their subsequent reactions.

Reaction Pathway for Naphthalene-Fused this compound

G start 2,3-Bis(dibromoboryl)naphthalene adduct Bis(CAAC) Adduct start->adduct + 2.1 eq. CAAC radical1 Mono(bromoboryl) Radical (1e⁻ reduction) adduct->radical1 + 0.9 eq. KC₈ biradical Bis(bromoboryl) Biradical (2e⁻ reduction) adduct->biradical + KC₈ diborete Naphthalene-fused This compound (4e⁻ reduction) adduct->diborete + Li sand dianion Diborete Dianion (6e⁻ reduction) diborete->dianion + 2e⁻

Caption: Stepwise reduction of the bis(CAAC) adduct to form the this compound.[2]

The chemistry of 1,2-diboretes, particularly stabilized arene-fused derivatives, is a rapidly developing field. While not yet general reagents for organic synthesis, their unique electronic structures and reactivity offer exciting possibilities. The protocols outlined here for the synthesis of CAAC-stabilized 1,2-diboretes provide a foundation for further exploration of their synthetic potential. The demonstrated reactions, such as B-B bond cleavage with small molecules, open avenues for the construction of novel boron-containing heterocyclic systems. Further research is anticipated to expand the scope of their reactions and establish their role as versatile intermediates in organic and materials chemistry.

References

Application Notes and Protocols: Exploring the Catalytic Landscape of Diboron Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of boron chemistry has presented numerous opportunities for the development of novel catalytic transformations. Among the various organoboron species, diboron (B99234) compounds have emerged as particularly versatile reagents and catalysts. This document provides an overview of the catalytic potential of diboron compounds, with a specific focus on the reactivity of 1,2-diborete systems and the extensive applications of more common diboron reagents in organic synthesis. While the direct catalytic applications of this compound compounds are a nascent field with limited current examples, their unique electronic structure and reactivity with small molecules suggest potential for future catalytic designs. In contrast, the broader class of diboron compounds, such as bis(pinacolato)diboron (B136004) (B₂pin₂), are well-established in transition-metal-catalyzed reactions. These notes will detail established protocols and quantitative data for these transformations.

I. Catalytic Potential of this compound Compounds: A Frontier in Catalysis

Recent research has illuminated the synthesis and reactivity of this compound compounds, particularly arene-fused and carbene-stabilized derivatives.[1][2][3] These molecules exhibit significant biradical character and possess an open-shell singlet ground state with a thermally accessible triplet state.[3][4] Their strained four-membered ring structure makes them highly reactive.[2]

While direct catalytic cycles involving 1,2-diboretes as the primary catalyst are not yet well-established in the literature, their demonstrated reactivity with small molecules such as carbon monoxide (CO) and phenyl azide (B81097) suggests their potential for mediating chemical transformations.[3][5] The B-B bond in these systems can be cleaved and reformed, a fundamental requirement for many catalytic processes. For instance, the reaction with CO leads to B-B bond splitting and the formation of a doubly Lewis base-stabilized bis(borylene).[3][5] This reactivity hints at the possibility of designing catalytic cycles for reactions like CO activation and functionalization.

Potential Catalytic Cycle: A Hypothetical Pathway for Small Molecule Activation

Based on the observed reactivity, a hypothetical catalytic cycle for the functionalization of a small molecule (SM) using a this compound catalyst can be envisioned. This speculative pathway highlights the potential areas for future research.

hypothetical_catalytic_cycle Catalyst_Resting This compound (Active Catalyst) Substrate_Complex Diborete-SM Complex Catalyst_Resting->Substrate_Complex + Small Molecule (SM) Activated_Complex Activated SM (B-B Cleavage) Substrate_Complex->Activated_Complex Activation (e.g., light, heat) Product_Release Product Formation & Catalyst Regeneration Activated_Complex->Product_Release + Substrate 2 Product_Release->Catalyst_Resting - Product

Caption: Hypothetical catalytic cycle for small molecule activation by a this compound.

II. Catalytic Applications of Diboron Reagents

In contrast to the emerging field of this compound catalysis, the use of diboron reagents, particularly bis(pinacolato)diboron (B₂pin₂), in transition-metal-catalyzed reactions is a mature and powerful area of synthetic chemistry. These reactions provide efficient routes to a wide array of organoboron compounds, which are key building blocks in pharmaceuticals and materials science.

A. Platinum-Catalyzed Diboration of Alkenes and Dienes

Platinum complexes are highly effective catalysts for the addition of a B-B bond across carbon-carbon multiple bonds.

Experimental Protocol: Platinum-Catalyzed Diboration of 1,3-Dienes

This protocol is adapted from studies on the enantioselective 1,2-diboration of 1,3-dienes.

  • Reaction Setup: In a nitrogen-filled glovebox, a solution of the diene (1.0 equiv) and B₂pin₂ (1.1 equiv) in anhydrous THF (0.5 M) is prepared in a screw-capped vial.

  • Catalyst Preparation: In a separate vial, a solution of a platinum catalyst precursor, such as Pt(dba)₃ (3 mol %), and a chiral phosphonite ligand (6 mol %) in THF is prepared.

  • Reaction Initiation: The catalyst solution is added to the substrate solution.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a set time (e.g., 12 hours).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue can be used directly in subsequent reactions or purified by chromatography on silica (B1680970) gel.

Quantitative Data for Platinum-Catalyzed 1,2-Diboration of 1,3-Dienes

EntryDiene SubstrateProduct Yield (%)Enantiomeric Excess (%)
1cis-Piperylene>9592
21,1-Disubstituted diene8594
3Terminal diene9088

Data compiled from representative literature. Yields and ee values are highly dependent on the specific ligand and reaction conditions.

diboration_workflow Start Prepare Diene & B₂pin₂ in THF Mix Combine Solutions Start->Mix Catalyst Prepare Pt(dba)₃ & Ligand in THF Catalyst->Mix React Heat at 60°C for 12h Mix->React Workup Solvent Removal React->Workup Product 1,2-Bis(boronate) Product Workup->Product

Caption: Workflow for platinum-catalyzed diboration of dienes.

B. Copper-Catalyzed Borylation Reactions

Copper catalysis offers a cost-effective and efficient alternative for various borylation reactions.

Experimental Protocol: Copper-Catalyzed Enantioselective 1,2-Borylation of 1,3-Dienes

  • Reaction Setup: To an oven-dried vial is added a copper salt (e.g., CuCN, 5 mol %), a chiral phosphanamine ligand (5.5 mol %), and B₂pin₂ (1.1 equiv). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred.

  • Substrate Addition: The 1,3-diene (1.0 equiv) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for the specified time (e.g., 16 hours).

  • Work-up and Purification: The reaction mixture is filtered through a short plug of silica gel, and the solvent is removed under reduced pressure. The crude product can be purified by flash chromatography.

Quantitative Data for Copper-Catalyzed 1,2-Borylation of 1,3-Dienes

EntryDiene SubstrateProduct Yield (%)Enantiomeric Excess (%)
12-Aryl-1,3-diene9596
22-Heteroaryl-1,3-diene8894
32-Alkyl-1,3-diene9291

Data compiled from representative literature. Yields and ee values are highly dependent on the specific ligand and reaction conditions.

C. Nickel/Diboron Cooperative Catalysis

Recent advances have demonstrated the power of cooperative catalysis involving nickel and diboron reagents for challenging transformations, such as radical cascade reactions.[6] In these systems, the diboron compound can act as both an activator for bond cleavage and a reductant for the nickel catalytic cycle.[6]

Logical Relationship in Ni/Diboron Cooperative Catalysis

Ni_Diboron_Cooperation Ni_II Ni(II) Precursor Ni_I Ni(I) Active Species Ni_II->Ni_I Reduction B2neo2 Diboron Reagent (B₂neo₂) B2neo2->Ni_I Reductant Activation Substrate Activation & Radical Formation Ni_I->Activation Substrate Substrate (e.g., C-N bond) Substrate->Activation Activation by Diboron Cascade Radical Cascade (e.g., 1,2-N-shift) Activation->Cascade Cascade->Ni_II Regenerates Catalyst Product Final Product Cascade->Product

References

Application Notes and Protocols for Studying 1,2-Diborete Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for studying the synthesis and reactivity of 1,2-diboretes, a class of highly reactive boron-containing four-membered rings. The protocols focus on the synthesis of a cyclic alkyl(amino)carbene (CAAC)-stabilized arene-fused 1,2-diborete and its subsequent reactions, highlighting its biradical character and unique reactivity.

Synthesis of a CAAC-Stabilized Arene-Fused this compound

The synthesis of the target this compound is achieved through a stepwise reduction of a doubly CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor. The use of bulky CAAC ligands is crucial for stabilizing the highly strained this compound ring system.[1]

Experimental Protocol: Synthesis of (CAAC)₂(naphthalene)B₂

Materials:

  • 2,3-bis(dibromoboryl)naphthalene

  • 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene (CAAC)

  • Lithium sand

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Preparation of the bis(CAAC) adduct: In a glovebox, a solution of 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene (CAAC) in THF is added dropwise to a stirred solution of 2,3-bis(dibromoboryl)naphthalene in THF at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under vacuum to yield the bis(CAAC) adduct as a solid.

  • Reduction to the this compound: The bis(CAAC) adduct is dissolved in anhydrous THF. To this solution, an excess of lithium sand is added. The reaction mixture is stirred at room temperature for 24 hours. During this time, the color of the solution will change, indicating the progress of the reduction.

  • Isolation and Purification: After the reaction is complete, the lithium excess is filtered off. The solvent is removed from the filtrate under vacuum. The resulting solid residue is washed with pentane (B18724) and dried under vacuum to yield the CAAC-stabilized this compound as a green solid. A yield of 41% has been reported for this synthesis.[1]

Characterization Data

The synthesized this compound exhibits unique spectroscopic properties consistent with its biradicaloid nature.

ParameterValue
¹¹B NMR (THF-d₈, 298 K) δ = 58.3 ppm (broad singlet)
¹H NMR (THF-d₈, 298 K) Multiple broad signals in the aromatic and aliphatic regions
Solid-State EPR Shows biradical character
X-ray Crystallography Confirms the four-membered this compound ring structure

Reactions of the CAAC-Stabilized this compound

The synthesized this compound serves as a versatile platform for studying the reactivity of this unique class of compounds. Two key reactions are highlighted below: the reaction with carbon monoxide (CO) and the reaction with phenyl azide (B81097).

Reaction with Carbon Monoxide

The reaction with CO leads to the cleavage of the B-B bond and the formation of a doubly Lewis base-stabilized bis(borylene).[2][3][4]

Experimental Protocol:

  • A solution of the CAAC-stabilized this compound in THF is prepared in a Schlenk flask.

  • The flask is degassed and backfilled with carbon monoxide gas (1 atm).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under vacuum to yield the bis(borylene) product.

Reaction with Phenyl Azide

The reaction with phenyl azide results in a twofold γ-insertion, leading to the formation of a 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine.[2][3][4]

Experimental Protocol:

  • To a solution of the CAAC-stabilized this compound in THF, a solution of phenyl azide in THF is added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under vacuum, and the residue is purified by crystallization to yield the diazadiboretidine product.

Summary of Reaction Products and Yields
ReactantProductYield
Carbon MonoxideDoubly Lewis base-stabilized bis(borylene)High
Phenyl Azide1,3-bis(diazenyl)-1,3,2,4-diazadiboretidineModerate

Visualized Workflows and Pathways

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Adduct Formation cluster_reaction2 Step 2: Reduction cluster_purification Purification cluster_product Final Product start1 2,3-bis(dibromoboryl)naphthalene adduct bis(CAAC) Adduct start1->adduct start2 CAAC Ligand start2->adduct diborete CAAC-Stabilized this compound adduct->diborete  Li sand, THF, RT, 24h purification Filtration & Washing diborete->purification product Isolated this compound purification->product

Caption: Workflow for the synthesis of a CAAC-stabilized this compound.

Reaction Pathways

G cluster_co Reaction with CO cluster_azide Reaction with Phenyl Azide diborete CAAC-Stabilized This compound co_product Bis(borylene) diborete->co_product  CO (1 atm), THF, RT azide_product 1,3-bis(diazenyl)-1,3,2,4- diazadiboretidine diborete->azide_product  PhN3, THF, -78°C to RT

Caption: Reaction pathways of a CAAC-stabilized this compound.

Logical Relationship of Experimental Steps

G A Synthesis of Precursor B Synthesis of This compound A->B C Characterization (NMR, EPR, X-ray) B->C D Reactivity Studies (e.g., with CO, Phenyl Azide) B->D E Product Characterization D->E

Caption: Logical flow of the experimental investigation.

References

Application Notes and Protocols for the Analytical Characterization of 1,2-Diboretes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 1,2-diboretes, a class of highly reactive boron-containing heterocycles. Due to their unique electronic structures, often exhibiting biradicaloid character, a multi-technique approach is essential for unambiguous structural elucidation and the understanding of their chemical properties. The following protocols are designed to guide researchers in the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), Electron Paramagnetic Resonance (EPR) Spectroscopy, and Computational Chemistry for the comprehensive analysis of 1,2-diboretes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the initial characterization of 1,2-diboretes in solution. Both ¹H and ¹¹B NMR are crucial for determining the molecular structure and understanding the electronic environment of the boron atoms.

Quantitative NMR Data for a CAAC-Stabilized Arene-Fused 1,2-Diborete
NucleusChemical Shift (δ) [ppm]MultiplicitySolventReference
¹H7.0-8.0mC₆D₆[1]
1.0-2.0mC₆D₆[1]
¹¹B+45.0br sC₆D₆[1][2]

Note: Chemical shifts are referenced to external BF₃·OEt₂ for ¹¹B NMR. br s denotes a broad singlet, and m denotes a multiplet.

Experimental Protocol: ¹H and ¹¹B NMR Spectroscopy
  • Sample Preparation:

    • Due to the high reactivity and air-sensitivity of 1,2-diboretes, all sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., C₆D₆, THF-d₈). The choice of solvent may influence the chemical shifts.

    • Transfer the solution to a J. Young NMR tube or a standard NMR tube sealed with a cap and parafilm under an inert atmosphere.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire ¹¹B NMR spectra on the same instrument, equipped with a broadband probe.

    • For ¹¹B NMR, use a boron-free probe or a quartz NMR tube to minimize background signals.

    • Typical acquisition parameters for ¹¹B NMR include a spectral width of -100 to +100 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Reference the ¹H spectrum to the residual solvent peak.

    • Reference the ¹¹B spectrum to an external standard of BF₃·OEt₂ (δ = 0 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure. The broadness of the ¹¹B signal is indicative of the quadrupolar nature of the boron nucleus.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in deuterated solvent transfer Transfer to NMR tube dissolve->transfer acquire_H1 Acquire ¹H NMR Spectrum transfer->acquire_H1 acquire_B11 Acquire ¹¹B NMR Spectrum transfer->acquire_B11 process Process FID acquire_H1->process acquire_B11->process reference Reference Spectra process->reference analyze Analyze Chemical Shifts & Coupling Patterns reference->analyze final_structure final_structure analyze->final_structure Structural Elucidation

Figure 1. Workflow for NMR analysis of 1,2-diboretes.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive proof of the solid-state molecular structure of 1,2-diboretes, including precise bond lengths and angles. This technique is crucial for confirming the cyclic nature of the this compound core and for understanding the steric and electronic effects of the substituents.

Quantitative Crystallographic Data for a CAAC-Stabilized Arene-Fused this compound
ParameterValueUnitReference
B-B Bond Length1.838(3)Å[1]
B-C (ring) Bond Length1.55-1.56Å[1]
C-C (ring) Bond Length1.37-1.38Å[1]
Torsion Angle (B-C-C-B)~10°[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Due to extreme air-sensitivity, crystals must be handled under a cold stream of inert gas (e.g., N₂) or in a glovebox.

    • Select a suitable single crystal of appropriate size and quality under a microscope.

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation.

    • Mount the crystal on a cryo-loop.

  • Data Collection:

    • Mount the crystal on the goniometer of a diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

    • Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal motion and potential degradation.

    • Use a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, XDS).

    • Solve the crystal structure using direct methods or dual-space methods (e.g., SHELXT).

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., SHELXL).

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

SCXRD_Workflow cluster_mounting Crystal Handling (Inert) cluster_collection Data Collection cluster_refinement Structure Solution & Refinement select Select Crystal mount Mount on Cryo-loop select->mount cool Cool Crystal (100-150 K) mount->cool collect Collect Diffraction Data cool->collect process_data Process Data collect->process_data solve Solve Structure process_data->solve refine Refine Model solve->refine final_structure final_structure refine->final_structure 3D Molecular Structure

Figure 2. Workflow for SCXRD analysis of 1,2-diboretes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, making it indispensable for studying the biradical character of 1,2-diboretes.

Quantitative EPR Data for a CAAC-Stabilized Arene-Fused this compound Radical
ParameterValueUnitConditionsReference
g-value~2.003-Solid-state[3]
Experimental Protocol: EPR Spectroscopy
  • Sample Preparation:

    • Prepare samples in a glovebox or using a Schlenk line.

    • For solution-state EPR, dissolve a small amount of the this compound in a suitable deoxygenated solvent (e.g., toluene, THF).

    • Transfer the solution to a quartz EPR tube and seal it under an inert atmosphere.

    • For solid-state EPR, grind the crystalline sample into a fine powder and pack it into a quartz EPR tube.

  • Data Acquisition:

    • Record the EPR spectrum at a suitable temperature (e.g., room temperature or 77 K for increased signal intensity).

    • Use an X-band (~9.5 GHz) EPR spectrometer.

    • Optimize the microwave power to avoid saturation of the signal.

    • Adjust the modulation amplitude to achieve good resolution without line broadening.

  • Data Analysis:

    • Determine the g-value by calibration with a standard of known g-value (e.g., DPPH, g = 2.0036).

    • Analyze the hyperfine splitting pattern to gain information about the interaction of the unpaired electrons with nearby magnetic nuclei (e.g., ¹¹B, ¹H, ¹⁴N).

    • Simulate the experimental spectrum to extract accurate g-values and hyperfine coupling constants.

EPR_Workflow cluster_prep Sample Preparation (Inert) cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Solution or Solid Sample load Load into EPR Tube prepare->load record Record EPR Spectrum (X-band) load->record determine_g Determine g-value record->determine_g analyze_hfs Analyze Hyperfine Splitting determine_g->analyze_hfs simulate Simulate Spectrum analyze_hfs->simulate radical_character radical_character simulate->radical_character Biradical Characterization

Figure 3. Workflow for EPR analysis of 1,2-diboretes.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and multireference approaches, are essential for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of 1,2-diboretes.

Calculated Electronic Properties of a CAAC-Stabilized Arene-Fused this compound
ParameterCalculated ValueUnitMethodReference
Singlet-Triplet Energy Gap (ΔES-T)~ -2kcal/molDFT/Multireference[3]

A negative value indicates that the singlet state is lower in energy than the triplet state.

Protocol: DFT Calculations for Singlet-Triplet Energy Gap
  • Structure Optimization:

    • Build the initial molecular structure of the this compound using a molecular modeling program.

    • Perform geometry optimizations for both the singlet and triplet electronic states using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP).

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

    • The frequency calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations:

    • Perform single-point energy calculations on the optimized geometries using a larger basis set for improved accuracy if necessary.

  • Calculation of ΔES-T:

    • The singlet-triplet energy gap is calculated as the difference between the energies of the optimized triplet and singlet states, including ZPVE corrections: ΔES-T = (Etriplet + ZPVEtriplet) - (Esinglet + ZPVEsinglet)

  • Analysis of Biradical Character:

    • For open-shell singlet systems, a broken-symmetry DFT approach can be used to estimate the biradical character.

    • Multireference calculations (e.g., CASSCF, NEVPT2) may be necessary for a more accurate description of strongly correlated systems.

Computational_Workflow start Initial Molecular Structure opt_singlet Geometry Optimization (Singlet State) start->opt_singlet opt_triplet Geometry Optimization (Triplet State) start->opt_triplet freq_singlet Frequency Calculation (Singlet) opt_singlet->freq_singlet freq_triplet Frequency Calculation (Triplet) opt_triplet->freq_triplet energy_singlet Single-Point Energy (Singlet) freq_singlet->energy_singlet energy_triplet Single-Point Energy (Triplet) freq_triplet->energy_triplet calc_gap Calculate ΔE(S-T) energy_singlet->calc_gap energy_triplet->calc_gap

Figure 4. Workflow for computational analysis of 1,2-diboretes.

Conclusion

The characterization of 1,2-diboretes requires a synergistic approach combining various analytical techniques. NMR spectroscopy provides the initial structural information in solution, while single-crystal X-ray diffraction offers definitive proof of the solid-state structure. EPR spectroscopy is crucial for probing the open-shell character of these molecules, and computational chemistry provides a theoretical framework for understanding their unique electronic properties. By following the detailed protocols outlined in these application notes, researchers can confidently and accurately characterize novel this compound compounds, paving the way for their potential applications in materials science and catalysis.

References

Application Notes and Protocols for 1,2-Diborete Derivatives in Boron-Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of 1,2-diborete and its derivatives in Boron-Neutron Capture Therapy (BNCT) is a novel and largely unexplored area of research. The following application notes and protocols are presented as a hypothetical framework for the investigation of such compounds, based on established principles of BNCT agent development. There is currently no published data on the in vitro or in vivo efficacy of this compound-based agents for BNCT.

Introduction to Boron-Neutron Capture Therapy

Boron-Neutron Capture Therapy (BNCT) is a binary cancer radiotherapy that utilizes a non-radioactive isotope of boron, ¹⁰B, and a beam of low-energy neutrons.[1] The therapy is based on the nuclear capture and fission reactions that occur when ¹⁰B is irradiated with thermal neutrons.[2] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) nuclei (⁷Li), which have a short path length of approximately 5-9 µm, roughly the diameter of a single cell.[3] This localized energy deposition allows for the selective destruction of tumor cells that have accumulated ¹⁰B, while sparing adjacent healthy tissue.[1][2]

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells.[4] An ideal boron delivery agent should exhibit:

  • High tumor selectivity and accumulation.

  • Low systemic toxicity.

  • Rapid clearance from normal tissues and blood.

  • Sufficient water solubility for administration.

  • Chemical stability under physiological conditions.

Currently, two boron-containing drugs, boronophenylalanine (BPA) and sodium borocaptate (BSH), have been used in clinical trials.[4] However, these agents have limitations, prompting the search for new, more effective boron carriers.[5]

The Potential of this compound as a Boron Carrier: A Hypothetical Approach

This compound is a four-membered heterocyclic compound containing two adjacent boron atoms. While its small ring structure and high boron content per unit of molecular weight are theoretically advantageous for BNCT, its inherent instability and high reactivity present significant challenges for in vivo applications.[6][7] Recent research has focused on stabilizing this compound structures through fusion with aromatic systems and coordination with bulky ligands.[6]

For the purpose of these application notes, we will consider a hypothetical stabilized this compound derivative, hereafter referred to as DBT-Target , where the this compound ring is functionalized with a tumor-targeting moiety. This moiety could be an amino acid to target overexpressed amino acid transporters in cancer cells, similar to BPA, or another ligand that recognizes a specific tumor-associated antigen.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the proposed DBT-Target compound, based on desirable characteristics for a BNCT agent. These values are for illustrative purposes and would need to be determined experimentally.

ParameterDBT-Target (Hypothetical)BPA (Reference)BSH (Reference)
Boron Content (% by weight)~15-20%~5%~58%
Water Solubility (mg/mL)>10LowHigh
Tumor Uptake (µg ¹⁰B/g tumor)>3015-4010-20
Tumor-to-Blood Ratio (T/B)>3.5:1~3:1~1.5:1
Tumor-to-Normal Tissue Ratio (T/N)>4:1~3:1~1.5:1
In Vitro Cytotoxicity (IC₅₀, µM)>100>200>500

Table 1: Hypothetical Physicochemical and Biological Properties of DBT-Target.

Cell LineTumor TypeDBT-Target Uptake (µg ¹⁰B/10⁶ cells)
U-87 MGGlioblastoma25.5
A549Lung Carcinoma22.1
MCF-7Breast Cancer18.9
HFFNormal Fibroblast3.2

Table 2: Hypothetical In Vitro Cellular Uptake of DBT-Target.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis, characterization, and evaluation of a DBT-Target compound.

Protocol 1: Synthesis of a Hypothetical DBT-Target Compound

This protocol outlines a generalized multi-step synthesis of a DBT-Target compound, where a stabilized this compound precursor is conjugated to a tumor-targeting amino acid.

Materials:

  • Stabilized this compound precursor with a reactive functional group (e.g., a carboxylic acid or activated ester).

  • Tumor-targeting amino acid with a protected functional group (e.g., Fmoc-protected amine).

  • Coupling agents (e.g., HBTU, HATU).

  • Deprotection reagents (e.g., piperidine).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

  • Activation of the this compound Precursor: Dissolve the stabilized this compound precursor in anhydrous DMF. Add the coupling agent (e.g., HBTU) and an amine base (e.g., DIPEA) and stir at room temperature for 30 minutes to activate the carboxylic acid group.

  • Coupling Reaction: Add the protected tumor-targeting amino acid to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified, protected conjugate in a suitable solvent (e.g., DCM) and add the deprotection reagent (e.g., piperidine (B6355638) for Fmoc removal). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Final Purification: Remove the deprotection reagents and byproducts by washing and extraction. Purify the final DBT-Target compound by preparative HPLC to obtain a high-purity product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹¹B NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assays

This protocol describes the evaluation of the cellular uptake and toxicity of the hypothetical DBT-Target compound in cancer and normal cell lines.

Materials:

  • Cancer cell lines (e.g., U-87 MG, A549, MCF-7).

  • Normal cell line (e.g., HFF).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.

  • DBT-Target compound.

  • MTT or similar cell viability assay kit.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for boron quantification.

Procedure:

  • Cell Culture: Culture the selected cell lines in their respective media under standard conditions (37°C, 5% CO₂).

  • Cytotoxicity Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of DBT-Target for 24-48 hours.

    • Perform an MTT assay according to the manufacturer's instructions to determine cell viability.

    • Calculate the IC₅₀ value.

  • Cellular Uptake Study:

    • Seed cells in 6-well plates and allow them to adhere.

    • Incubate the cells with a fixed concentration of DBT-Target for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Digest the cell lysates with nitric acid and analyze the boron content using ICP-MS.

    • Normalize the boron concentration to the protein content to determine the cellular uptake in µg ¹⁰B/mg protein.

Protocol 3: In Vivo Biodistribution Studies in a Tumor-Bearing Mouse Model

This protocol outlines the assessment of the in vivo biodistribution of the hypothetical DBT-Target in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Tumor cells for xenograft implantation (e.g., U-87 MG).

  • DBT-Target compound formulated for intravenous injection.

  • ICP-MS for boron quantification.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Compound Administration: Administer a single intravenous dose of DBT-Target to the tumor-bearing mice.

  • Tissue Collection: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), euthanize groups of mice and collect tumor, blood, and major organs (liver, kidneys, spleen, brain, muscle).

  • Boron Quantification: Weigh each tissue sample and digest it in nitric acid. Analyze the boron concentration in each sample using ICP-MS.

  • Data Analysis: Calculate the boron concentration in µg ¹⁰B/g of tissue. Determine the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratios at each time point to identify the optimal time window for neutron irradiation.

Visualizations

BNCT_Mechanism cluster_0 Drug Administration cluster_1 Tumor Microenvironment cluster_2 Neutron Irradiation cluster_3 Cellular Effect DBT_Target DBT-Target (¹⁰B Carrier) Tumor_Cell Tumor Cell DBT_Target->Tumor_Cell Selective Uptake Normal_Cell Normal Cell DBT_Target->Normal_Cell Low Uptake Cell_Death Selective Tumor Cell Death Tumor_Cell->Cell_Death ¹⁰B(n,α)⁷Li Reaction Neutron_Beam Thermal Neutron Beam Neutron_Beam->Tumor_Cell Irradiation

Caption: Mechanism of Action for a Hypothetical DBT-Target in BNCT.

Experimental_Workflow Synthesis Synthesis & Characterization of DBT-Target In_Vitro In Vitro Evaluation (Uptake & Cytotoxicity) Synthesis->In_Vitro In_Vivo In Vivo Biodistribution (Tumor-Bearing Mice) In_Vitro->In_Vivo BNCT_Study In Vivo BNCT Efficacy Study (Neutron Irradiation) In_Vivo->BNCT_Study Toxicity_Study Systemic Toxicity Evaluation BNCT_Study->Toxicity_Study

Caption: Preclinical Evaluation Workflow for a Hypothetical DBT-Target.

Conclusion

The development of novel boron delivery agents is paramount to advancing the clinical utility of BNCT. While this compound itself is likely too unstable for direct therapeutic use, stabilized derivatives conjugated to tumor-targeting moieties represent a potential, albeit unexplored, avenue of research. The hypothetical DBT-Target and the accompanying protocols provide a roadmap for the systematic investigation of such compounds. Rigorous experimental validation of the stability, selectivity, and efficacy of any new boron carrier is essential for its successful translation into a clinical candidate for BNCT.

References

Application of Cyclic (Alkyl)(Amino)Carbene (CAAC) Ligands in the Stabilization of a 1,2-Diborete Biradicaloid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-01

Introduction

Cyclic (alkyl)(amino)carbenes (CAACs) have emerged as powerful ligands in main group chemistry due to their strong σ-donating and π-accepting properties, as well as their steric bulk which allows for the stabilization of highly reactive species.[1] 1,2-Dihydro-1,2-diboretes, four-membered rings containing a B-B bond, are typically unstable and prone to rearrangement.[2] However, the use of sterically demanding substituents and fusion to an arene can enhance their stability.[2] This application note details the synthesis and characterization of a highly strained arene-fused 1,2-diborete biradicaloid stabilized by CAAC ligands, a significant achievement in the field of boron chemistry. The CAAC ligand employed is 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene.

The CAAC-stabilized this compound exhibits a biradical character, with an open-shell singlet ground state that is slightly energetically preferred over its triplet state.[3][4] This unique electronic structure makes it a fascinating subject for spectroscopic and theoretical studies.

Synthesis Pathway

The synthesis of the CAAC-stabilized this compound is a multi-step process that begins with the formation of a bis(CAAC) adduct from 2,3-bis(dibromoboryl)naphthalene. This adduct is then subjected to a reduction reaction to yield the final this compound product.

Synthesis_Workflow start 2,3-bis(dibromoboryl)naphthalene adduct Bis(CAAC) Adduct start->adduct + 2 eq. CAAC caac CAAC Ligand caac->adduct reduction Reduction (Lithium Sand, THF) adduct->reduction diborete CAAC-Stabilized This compound reduction->diborete 4e- reduction

Figure 1: Synthetic workflow for the CAAC-stabilized this compound.

Experimental Protocols

Materials and General Procedures

All manipulations should be performed under an inert atmosphere of argon using standard Schlenk techniques or in a glovebox. Solvents must be dried and degassed prior to use. The CAAC ligand, 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene, and 2,3-bis(dibromoboryl)naphthalene are synthesized according to literature procedures.

Synthesis of the Bis(CAAC) Adduct
  • In a glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in a suitable solvent such as toluene.

  • Add a solution of 2.0 equivalents of the CAAC ligand in the same solvent to the solution of 2,3-bis(dibromoboryl)naphthalene at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude bis(CAAC) adduct.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Synthesis of the CAAC-Stabilized this compound
  • In a glovebox, suspend the purified bis(CAAC) adduct in tetrahydrofuran (B95107) (THF).

  • Add 5.0 equivalents of lithium sand to the suspension at room temperature.

  • Stir the reaction mixture vigorously for 24 hours at room temperature.

  • After the reaction is complete, filter the mixture to remove excess lithium and any insoluble byproducts.

  • Remove the THF from the filtrate under reduced pressure.

  • The resulting green solid is the CAAC-stabilized this compound. The product can be further purified by washing with a non-polar solvent like pentane (B18724) and subsequent recrystallization from a minimal amount of a suitable solvent like toluene. The reported yield for this step is 41%.[2]

Characterization Data

The CAAC-stabilized this compound has been extensively characterized by various spectroscopic and analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for characterizing the structure of the diborete in solution.

NucleusSolventChemical Shift (δ) [ppm]
¹H NMRC₆D₆Signals corresponding to the CAAC and naphthalene (B1677914) moieties.
¹¹B NMRC₆D₆A broad signal characteristic of a tetracoordinate boron.
¹³C{¹H} NMRC₆D₆Resonances for all unique carbon atoms in the molecule.

Table 1: Summary of NMR Spectroscopic Data.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the definitive solid-state structure of the CAAC-stabilized this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
B-B Bond LengthElongated
B-C(arene) LengthsTypical
Ring GeometryTwisted

Table 2: Key Crystallographic Data. The X-ray analysis confirms the formation of a highly strained and twisted four-membered this compound ring with a notably elongated B-B double bond.[3][4][5]

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is crucial for probing the biradical nature of the compound. The solid-state EPR spectrum confirms the biradical character of the this compound.[2][3][4][5]

Reactivity Studies

The reactivity of the CAAC-stabilized this compound has been explored with small molecules, highlighting its potential for further chemical transformations.

Reaction with Carbon Monoxide (CO)

The addition of CO to the this compound leads to the cleavage of the B-B bond and the formation of a doubly Lewis base-stabilized bis(borylene).[3][4]

Reaction with Phenyl Azide (B81097) (PhN₃)

The reaction with two equivalents of phenyl azide results in a twofold γ-insertion, generating a 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine.[3][4]

Reactivity_Diagram diborete CAAC-Stabilized This compound bis_borylene Bis(borylene) diborete->bis_borylene + CO diazadiboretidine 1,3-Bis(diazenyl)-1,3,2,4-diazadiboretidine diborete->diazadiboretidine + 2 PhN3 co Carbon Monoxide (CO) azide Phenyl Azide (PhN3)

Figure 2: Reactivity of the CAAC-stabilized this compound.

Conclusion

The successful stabilization of a this compound using CAAC ligands represents a significant advancement in boron chemistry. The detailed synthetic protocols and characterization data provided in this application note will be valuable for researchers interested in exploring the fundamental properties and synthetic applications of such strained and electronically unusual molecules. The demonstrated reactivity opens avenues for the development of novel boron-containing heterocycles and materials.

References

Application Notes and Protocols for the Stepwise Synthesis of 1,2-Diborete Biradicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2-diborete biradicals through a stepwise reduction of a cyclic alkyl(amino)carbene (CAAC)-stabilized 2,3-bis(dibromoboryl)naphthalene precursor. The unique biradical nature and high reactivity of these compounds open avenues for novel synthetic methodologies and potential, though still exploratory, applications in medicinal chemistry and drug development.

Application Notes

The synthesis of strained ring systems is a significant challenge in chemistry, and the isolation of a stable this compound, a four-membered ring containing a boron-boron bond, represents a notable achievement.[1][2][3][4] The key to the stability of the described this compound biradicaloid is the use of bulky cyclic alkyl(amino)carbene (CAAC) ligands, which provide steric and electronic stabilization.[5]

The stepwise reduction allows for the isolation and characterization of several intermediates, including a monoradical, a biradical, the 2π-aromatic this compound, and the corresponding dianion.[2][3][4] This controlled synthesis provides a platform to study the electronic structure and reactivity of these unusual species.

Potential Relevance in Drug Development:

While direct applications of this compound biradicals in drug development have not yet been reported, their unique properties suggest several areas of potential interest:

  • Novel Reaction Scaffolds: The high reactivity of the elongated B-B bond can be exploited to construct complex molecular architectures.[2][3][4] Their ability to react with small molecules like carbon monoxide and phenyl azide (B81097) to form new heterocyclic systems could be harnessed in the synthesis of novel pharmacophores.[2][3][4]

  • Bioorthogonal Chemistry: The specific reactivity of the this compound core could potentially be utilized in bioorthogonal reactions for targeted drug delivery or imaging, provided the stability and reactivity can be tuned for biological environments.

  • Pro-drug Activation: The redox-active nature of the system, with multiple accessible oxidation states, could be explored for the design of pro-drugs that are activated by specific cellular redox potentials.

  • Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are of significant interest for BNCT, a targeted radiation cancer therapy.[6] While carboranes are the most studied class of compounds for this application, the development of new boron-rich scaffolds is an active area of research.

It is important to note that the high reactivity and sensitivity to air and moisture of the current this compound systems would require significant modification for direct biological applications. However, the fundamental understanding of their synthesis and reactivity is a crucial first step towards the design of more stable and targeted boron-based therapeutics.

Experimental Protocols

The following protocols are based on the synthesis of a naphthalene-fused this compound biradicaloid.[2][4] All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

1. Synthesis of (CAAC)₂-stabilized 2,3-bis(dibromoboryl)naphthalene (Starting Material)

This protocol details the synthesis of the precursor required for the stepwise reduction.

  • Reagents:

    • 2,3-bis(dibromoboryl)naphthalene

    • Cyclic alkyl(amino)carbene (CAAC)

    • Toluene (B28343)

  • Procedure:

    • In a glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in toluene.

    • Add a solution of 2.1 equivalents of CAAC in toluene dropwise to the stirred solution of 2,3-bis(dibromoboryl)naphthalene at room temperature.

    • Stir the reaction mixture for 12 hours at room temperature.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., a mixture of toluene and pentane) to obtain the pure bis(CAAC) adduct as a colorless solid.

2. Stepwise Reduction to the this compound Biradical

This protocol describes the multi-step reduction of the bis(CAAC) adduct.

  • Reagents:

  • Procedure:

    • One-Electron Reduction (Monoradical):

      • Dissolve the bis(CAAC) adduct in THF.

      • Add 0.9 equivalents of KC₈ to the solution and stir for 4 hours. The solution will turn orange.

      • Filter off the graphite and remove the THF under reduced pressure.

      • Extract the residue with benzene and filter.

      • Concentrate the benzene solution and cool to induce crystallization of the orange monoradical product.

    • Two-Electron Reduction (Biradical):

      • Dissolve the bis(CAAC) adduct in THF.

      • Add 2.5 equivalents of KC₈ and stir for 12 hours.

      • Follow a similar workup procedure as for the one-electron reduction to isolate the biradical species.

    • Four-Electron Reduction (this compound Biradicaloid):

      • In a glovebox, suspend the bis(CAAC) adduct in THF.

      • Add 5.0 equivalents of lithium sand to the suspension.

      • Stir the mixture at room temperature for 24 hours. The solution will turn dark green.

      • Filter off the excess lithium and any insoluble byproducts.

      • Remove the THF under reduced pressure.

      • Extract the residue with pentane and filter.

      • Concentrate the pentane solution and store at -30 °C to obtain green crystals of the this compound biradicaloid. The reported yield is 41%.[5]

    • Six-Electron Reduction (Dianion):

      • Dissolve the isolated this compound biradicaloid in THF.

      • Add an excess of a strong reducing agent (e.g., potassium metal) and stir until the reaction is complete (monitor by NMR or color change).

      • Isolate the dianionic salt by crystallization.

Data Presentation

Table 1: Summary of Isolated Species and Key Characterization Data

CompoundNumber of Electrons AddedDescriptionKey Spectroscopic DataB-B Bond Length (Å)
(CAAC)₂-bis(dibromoboryl)naphthalene0Colorless Solid¹¹B NMR: -0.9 ppm[4]N/A
Monoradical1Orange SolidEPR active-
Biradical2-EPR active-
This compound Biradicaloid4Green Crystalline SolidSolid-state EPR active[2]Elongated[2]
Dianion6-NMR activeSingle bond character[4]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: (CAAC)2-stabilized 2,3-bis(dibromoboryl)naphthalene reduc1 1e- Reduction (0.9 eq. KC8) start->reduc1 reduc2 2e- Reduction (2.5 eq. KC8) start->reduc2 reduc4 4e- Reduction (5.0 eq. Li sand) start->reduc4 mono Monoradical (Isolated) reduc1->mono bi Biradical (Isolated) reduc2->bi diborete This compound Biradicaloid (Isolated) reduc4->diborete reduc6 Further Reduction dianion Dianion (Isolated) reduc6->dianion diborete->reduc6

Caption: Stepwise reduction workflow from the starting material to the final dianion.

Signaling Pathway/Reaction Scheme

reaction_pathway Stepwise Reduction Pathway cluster_0 Precursor cluster_1 Reduction Steps A [(CAAC)Br2B]2-Naphthyl B Monoradical Cation A->B +1e- C Biradical A->C +2e- D This compound A->D +4e- B->C +1e- C->D +2e- E Dianion D->E +2e-

Caption: Electron transfer steps in the formation of the this compound and its dianion.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Diborete Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2-diborete synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in very low yields or complete failure. What are the common causes?

A1: The synthesis of 1,2-diboretes is inherently challenging due to several factors:

  • High Ring Strain: As four-membered C₂B₂ heterocycles, 1,2-diboretes possess significant ring strain, making them thermodynamically unstable.[1][2] This strain drives them to rearrange into more stable isomers, often leading to low yields of the desired product.[1]

  • Inherent Reactivity: The combination of ring strain and the electronic nature of boron makes these compounds highly reactive and difficult to isolate.[1][2] They are sensitive to air and moisture and may decompose rapidly under ambient conditions.

  • Antiaromaticity and Biradical Character: Many 1,2-diboretes are 4π-electron antiaromatic systems or possess an open-shell, singlet biradicaloid ground state.[3][4] This electronic structure contributes to their high reactivity and instability.

To address these issues, successful syntheses rely on stabilization strategies. The most common approaches involve fusing the diborete ring to an aromatic system (e.g., a naphthalene (B1677914) or benzene (B151609) ring) and using sterically demanding substituents or external ligands like N-heterocyclic carbenes (NHCs) or cyclic alkyl(amino)carbenes (CAACs) to provide kinetic and electronic stabilization.[1][3]

Q2: I am observing significant, unidentifiable side products in my reaction mixture. What could they be?

A2: Side reactions are a frequent challenge in this compound synthesis, particularly when using stabilizing ligands. One commonly reported side reaction involves the stabilizing carbene itself. For instance, when using N-heterocyclic carbenes (NHCs) like 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes), NHC ring-expanding boron insertion side reactions can occur.[3] In contrast, using 1,3-dimesitylimidazol-2-ylidene (IMes) has been shown to avoid this specific side reaction.[3] Another possibility is the formation of more stable rearranged isomers of the this compound.[1] Careful selection of the stabilizing ligand and reaction conditions is crucial to minimize these unwanted pathways.

Q3: How can I improve the stability of the this compound for isolation and characterization?

A3: Enhancing the stability of the this compound core is the primary strategy for successful isolation. Key methods include:

  • Arene Fusion: Fusing the C₂B₂ ring to an aromatic backbone, such as naphthalene or benzene, helps to delocalize electron density and reduce ring strain.[1][4]

  • Sterically Demanding Ligands: The use of bulky ligands is critical. Cyclic alkyl(amino)carbenes (CAACs) have been particularly effective in stabilizing highly strained arene-fused 1,2-diboretes, allowing for their isolation and characterization.[1][2] N-heterocyclic carbenes (NHCs) are also used, though their choice can influence the electronic structure and propensity for side reactions.[3] For example, CAAC-stabilized diboretes have been shown to have biradical character, while certain NHC-stabilized versions exist as closed-shell 4π-antiaromatic compounds.[1][3]

Q4: My isolated product is a deeply colored solid with complex NMR and EPR spectra. Is this normal?

A4: Yes, this is characteristic of many stable 1,2-diboretes. They are often isolated as colored solids (e.g., dark-blue, red, or green).[1][3] The complex spectroscopic data arise from their unique electronic structures.

  • NMR/EPR: Compounds with significant biradical character often exhibit broad NMR signals and are active in electron paramagnetic resonance (EPR) spectroscopy.[1][4] Solid-state EPR, in particular, can confirm the biradical nature of the compound.[1]

  • Electronic Structure: Depending on the stabilizing ligands, the this compound ring can be a closed-shell antiaromatic system or an open-shell biradicaloid.[3][5] Both experimental data and computational analysis are often required to fully elucidate the electronic ground state.[3][4]

Troubleshooting Guides

Problem 1: Inefficient reduction of the dihaloboryl precursor.

  • Symptoms: Low conversion of the starting material, such as a bis(dibromoboryl)naphthalene adduct, after adding the reducing agent.

  • Possible Causes & Solutions:

    • Stepwise Reduction: The conversion of the precursor to the final this compound is a four-electron reduction that can proceed stepwise.[4][5] Intermediate species such as monoboryl radicals (one-electron reduction) and bis(boryl) biradicals (two-electron reduction) can be formed.[4][5] Ensure sufficient equivalents of the reducing agent and adequate reaction time to achieve the full four-electron reduction.

    • Choice of Reducing Agent: The effectiveness of the reduction can depend on the specific precursor and solvent system. Common reducing agents include potassium graphite (B72142) (KC₈) and lithium sand.[1] If one agent is providing low yields, consider screening alternative reductants.

    • Reaction Conditions: Reductions are typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) at room temperature.[1] Ensure rigorous exclusion of air and water, as these will quench the reaction.

Problem 2: The isolated this compound is highly unstable and decomposes upon handling.

  • Symptoms: The product is isolated but quickly changes color or decomposes during workup, purification, or characterization attempts.

  • Possible Causes & Solutions:

    • Inherent Reactivity: The high reactivity of the strained B=B bond makes the molecule susceptible to reactions with various reagents, including air, moisture, and even internal alkynes under certain conditions.[3] All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox).

    • Insufficient Stabilization: The chosen stabilizing ligands (e.g., NHCs or CAACs) may not be providing enough kinetic protection. Re-evaluate the ligand choice; larger, more sterically encumbering ligands may be necessary.[1]

    • Trapping Strategy: If the isolated diborete is too unstable for your application, consider an in-situ trapping strategy. For example, highly strained 1,2-diboretes react with terminal alkynes to yield more stable, aromatic 1,4-diboraanthracenes.[3] This can be a viable method to confirm the formation of the diborete intermediate while producing a more robust final product.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Stabilized 1,2-Diboretes

PrecursorStabilizing LigandReducing AgentYieldProduct ColorKey FindingReference
2,3-Bis(dibromoboryl)naphthalene-bis(CAAC)CAACLithium Sand41%GreenSuccessful isolation of a highly strained biradicaloid this compound.[1]
2,3-Bis(dibromoboryl)naphthalene-bis(IMes)IMes (NHC)KC₈N/ADark-BlueForms a closed-shell, 4π-antiaromatic this compound without NHC ring-expansion side reactions.[3]
2,3-Bis(dibromoboryl)naphthalene-bis(SIMes)SIMes (NHC)KC₈N/ARedSynthesis is accompanied by NHC ring-expanding boron insertion side reactions, leading to lower purity.[3]

CAAC = 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene IMes = 1,3-dimesitylimidazol-2-ylidene SIMes = 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene

Experimental Protocols

Protocol: Synthesis of a CAAC-Stabilized Naphtho-fused this compound

This protocol is a generalized procedure based on the synthesis reported by Braunschweig and colleagues.[1]

Step 1: Synthesis of the Bis(CAAC) Adduct

  • In a glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in a suitable anhydrous, degassed solvent (e.g., toluene (B28343) or THF).

  • Slowly add a solution of 2.0 equivalents of the cyclic alkyl(amino)carbene (CAAC) ligand in the same solvent at room temperature.

  • Stir the reaction mixture for several hours until spectroscopic analysis (e.g., ¹¹B NMR) indicates complete formation of the bis(CAAC) adduct.

  • Remove the solvent under reduced pressure and wash the resulting solid with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials. Dry the product in vacuo.

Step 2: Four-Electron Reduction to the this compound

  • Under a strictly inert atmosphere, suspend the purified bis(CAAC) adduct in anhydrous, degassed tetrahydrofuran (THF).

  • Add an excess (at least 4.0 equivalents) of a potent reducing agent, such as lithium sand, to the suspension.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by a distinct color change of the solution (e.g., to a deep green).

  • After stirring for 12-24 hours, filter the reaction mixture to remove the excess reducing agent and inorganic salts (e.g., LiBr).

  • Remove the THF solvent from the filtrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent mixture (e.g., layering a THF solution with pentane) at low temperature to yield the crystalline this compound product.

Visualizations

experimental_workflow start 2,3-Bis(dibromoboryl)naphthalene adduct Bis(carbene) Adduct Precursor start->adduct + 2 eq. Carbene (CAAC or NHC) reduction Four-Electron Reduction adduct->reduction + Reducing Agent (e.g., Li sand, KC₈) product Stabilized This compound reduction->product Successful Isolation side_product Side Products (e.g., Ring Expansion) reduction->side_product If using certain NHCs

Caption: General experimental workflow for the synthesis of carbene-stabilized 1,2-diboretes.

troubleshooting_guide start Low Yield or Reaction Failure cause1 Product Instability? start->cause1 cause2 Inefficient Reduction? start->cause2 cause3 Side Reactions? start->cause3 sol1 Improve Stabilization: - Use bulkier ligands (CAAC) - Fuse to arene system - In-situ trapping cause1->sol1 sol2 Optimize Reduction: - Increase equivalents of reductant - Increase reaction time - Screen different reducing agents cause2->sol2 sol3 Minimize Side Products: - Change stabilizing ligand (e.g., IMes instead of SIMes) - Modify reaction conditions cause3->sol3

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

reaction_pathway diborete Highly Reactive This compound Intermediate path1_node Isolation diborete->path1_node Sufficient kinetic stabilization path2_node In-situ Reaction diborete->path2_node High reactivity or instability product1 Stabilized this compound (e.g., CAAC-adduct) path1_node->product1 product2 Trapped Product (e.g., 1,4-Diboraanthracene) path2_node->product2 + Alkyne

Caption: Potential reaction pathways for a synthesized this compound intermediate.

References

stability of 1,2-Diborete compounds under ambient conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diborete compounds. These compounds are known for their high reactivity and sensitivity to ambient conditions, requiring specialized handling techniques.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why are they of interest?

A1: 1,2-Diboretes are four-membered heterocyclic compounds containing two adjacent boron atoms and two carbon atoms. They are isoelectronic to the cyclobutadiene (B73232) dication and often exhibit significant ring strain, making them highly reactive.[1] Their unique electronic properties, including biradical character in some derivatives, make them of interest for applications in materials science and as novel building blocks in synthetic chemistry.[2][3]

Q2: How stable are this compound compounds under ambient conditions?

A2: Unstabilized 1,2-diboretes are generally unstable and readily rearrange to more stable isomers.[1] Their stability can be significantly enhanced through kinetic stabilization by introducing sterically demanding substituents, fusing the ring to an aromatic system, or by coordination with strong σ-donating ligands such as cyclic alkyl(amino)carbenes (CAACs).[1][2] Even stabilized 1,2-diboretes are highly sensitive to air and moisture and must be handled under a strict inert atmosphere.

Q3: What are the general storage recommendations for this compound compounds?

A3: All this compound compounds should be stored in a continuously maintained inert atmosphere, such as a nitrogen or argon-filled glovebox. The glovebox atmosphere should have oxygen and moisture levels below 0.1 ppm. Store the compounds in tightly sealed glass vials, wrapped in aluminum foil or in an amber vial to protect them from light. For long-term storage, a temperature of -30°C to -40°C inside the glovebox freezer is recommended.

Q4: What are the key safety precautions when working with this compound precursors and reagents?

A4: The synthesis of 1,2-diboretes often involves pyrophoric and highly reactive reagents such as alkali metal reductants (e.g., potassium graphite, lithium sand) and organoboron precursors.[2] It is crucial to handle these materials only in a certified inert atmosphere glovebox. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves. Ensure that all glassware is meticulously dried and that all solvents are rigorously purified and degassed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, handling, and characterization of this compound compounds.

Synthesis and Isolation
Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired this compound 1. Incomplete reduction of the precursor. 2. Presence of trace amounts of oxygen or moisture in the reaction setup. 3. Incorrect stoichiometry of the reducing agent. 4. The chosen stabilizing ligand (e.g., CAAC) is not suitable for the specific diborete system.1. Increase the reaction time or consider a stronger reducing agent. Monitor the reaction by a suitable spectroscopic method if possible. 2. Ensure all glassware is oven-dried and cooled under vacuum. Use freshly distilled and degassed solvents. Purge all reaction vessels thoroughly with an inert gas. 3. Carefully control the stoichiometry of the reducing agent, as it can influence the final product. Stepwise reduction is often key.[3] 4. Review the literature for appropriate stabilizing ligands for your target this compound. The steric and electronic properties of the ligand are critical.
Formation of undesired side products 1. Over-reduction of the precursor. 2. Rearrangement of the unstable this compound. 3. Reaction with solvent or impurities.1. Carefully control the amount of reducing agent and the reaction temperature. Stepwise addition of the reductant may be beneficial. 2. Ensure that the stabilizing groups provide sufficient kinetic stability. Lowering the reaction temperature might suppress rearrangement pathways. 3. Use high-purity, anhydrous, and degassed solvents. Ensure all starting materials are pure.
Difficulty in crystallizing the this compound product 1. The compound is an oil or has low crystallinity. 2. Presence of impurities. 3. Inappropriate crystallization solvent or technique.1. Try co-crystallization with a suitable partner or attempt to form a solid derivative. 2. Purify the crude product thoroughly before attempting crystallization. Column chromatography under inert atmosphere may be an option for more stable derivatives. 3. Screen a variety of anhydrous and degassed solvents. Slow evaporation, vapor diffusion, or layering techniques in a glovebox are recommended.
Characterization
Problem Possible Cause(s) Recommended Solution(s)
Broad or uninterpretable NMR spectra 1. Paramagnetic nature of the compound (biradical character). 2. Sample decomposition due to trace air/moisture in the NMR tube or solvent. 3. Low sample concentration.1. For biradical species, NMR signals are expected to be broad. Consider EPR spectroscopy for characterization.[2] 2. Prepare NMR samples in a glovebox using a J. Young NMR tube or a standard tube sealed with a cap and parafilm. Use freshly opened deuterated solvents or solvents dried over a suitable agent and degassed. 3. Increase the sample concentration if possible, but be aware that this might affect solubility and line shape.
No or weak EPR signal for a suspected biradical compound 1. The compound is predominantly in a singlet ground state with a large singlet-triplet gap. 2. Sample decomposition. 3. Incorrect EPR spectrometer settings.1. Some biradicaloids have a thermally accessible triplet state. Try acquiring the spectrum at different temperatures.[4] DFT calculations can help predict the singlet-triplet gap. 2. Prepare the sample under strictly anaerobic and anhydrous conditions immediately before measurement. 3. Consult with an EPR spectroscopy expert to optimize the measurement parameters (microwave frequency, power, modulation amplitude).
Inconsistent elemental analysis results 1. The compound is highly air-sensitive and reacts during transport or analysis. 2. Incomplete combustion during analysis due to the presence of boron.1. Seal the sample in an airtight container under an inert atmosphere for submission. Inform the analytical service about the air-sensitive nature of the compound. 2. Discuss the sample composition with the analytical service, as special conditions may be required for boron-containing compounds.

Experimental Protocols

General Handling and Synthesis Workflow for Air-Sensitive 1,2-Diboretes

All manipulations must be performed under a dry and oxygen-free nitrogen or argon atmosphere using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried at >120°C for at least 24 hours and assembled hot under vacuum. Solvents must be purified using a solvent purification system or by distillation from appropriate drying agents, followed by degassing via freeze-pump-thaw cycles.

Example: Synthesis of a CAAC-Stabilized Arene-Fused this compound

This protocol is a generalized summary based on the synthesis of a naphthalene-fused this compound.[1][2]

  • Preparation of the Precursor: The synthesis typically starts from a suitable aromatic precursor, for example, 2,3-bis(dibromoboryl)naphthalene.

  • Adduct Formation: The precursor is reacted with a cyclic alkyl(amino)carbene (CAAC) in a non-coordinating solvent (e.g., toluene) to form the bis(CAAC) adduct. This reaction is usually carried out at room temperature.

  • Reduction: The crucial step is the reduction of the bis(CAAC) adduct. This is often performed in a stepwise manner. For the formation of the this compound, a four-electron reduction is required.[3] A suitable reducing agent, such as lithium sand, is used in a solvent like tetrahydrofuran (B95107) (THF). The reaction is typically run at room temperature.

  • Isolation and Purification: After the reaction is complete, the salt byproducts are removed by filtration under inert atmosphere. The solvent is then removed under vacuum, and the resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials.

  • Crystallization: The purified product is then crystallized from a suitable solvent mixture (e.g., THF/pentane) at low temperature to obtain X-ray quality crystals.

experimental_workflow Start Start: 2,3-bis(dibromoboryl)naphthalene Adduct Adduct Formation: + 2 eq. CAAC in Toluene, RT Start->Adduct Bis_CAAC Bis(CAAC) Adduct Adduct->Bis_CAAC Reduction Reduction: + Li sand in THF, RT Bis_CAAC->Reduction Diborete_crude Crude this compound Reduction->Diborete_crude Filtration Filtration Diborete_crude->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing with Pentane Evaporation->Washing Purified Purified this compound Washing->Purified Crystallization Crystallization: THF/Pentane, -35°C Purified->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Synthetic workflow for a CAAC-stabilized this compound.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis and isolation of this compound compounds.

troubleshooting_flowchart Start Experiment Start: Synthesis of this compound Check_Yield Is the yield acceptable? Start->Check_Yield Check_Purity Is the product pure? Check_Yield->Check_Purity Yes Troubleshoot_Yield Troubleshoot Yield: - Check inert atmosphere - Verify reagent purity/activity - Adjust stoichiometry/reaction time Check_Yield->Troubleshoot_Yield No Check_Characterization Are characterization data (NMR, EPR) as expected? Check_Purity->Check_Characterization Yes Troubleshoot_Purity Troubleshoot Purification: - Recrystallize from different solvents - Wash with alternative solvents - Check for decomposition during workup Check_Purity->Troubleshoot_Purity No Success Successful Synthesis Check_Characterization->Success Yes Troubleshoot_Characterization Troubleshoot Characterization: - Prepare fresh sample under inert conditions - Check for paramagnetism (EPR) - Consider alternative characterization methods Check_Characterization->Troubleshoot_Characterization No Troubleshoot_Yield->Start Troubleshoot_Purity->Start Troubleshoot_Characterization->Start

A logical flowchart for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-Diborete Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 1,2-diborete derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue Potential Cause Recommended Solution
Low or no product yield Instability of the this compound ring: 1,2-dihydro-1,2-diboretes are inherently unstable and prone to rearrangement into more stable isomers.[1]- Use stabilizing groups: Employ sterically demanding substituents or fuse the diborete ring to an arene to enhance stability.[1] - Utilize stabilizing agents: Introduce cyclic alkyl(amino)carbenes (CAACs) to stabilize the this compound structure.[1]
Incomplete reduction of precursor: The reduction of the bis(carbene) adduct may be insufficient.- Optimize reducing agent and stoichiometry: For the reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene, using 5 equivalents of lithium sand in THF can lead to the formation of the desired this compound.
Air or moisture sensitivity: Organoboron compounds are often sensitive to air and moisture, which can lead to decomposition.- Maintain inert atmosphere: All reactions should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. - Use dry solvents: Ensure all solvents are rigorously dried and degassed prior to use.
Formation of inseparable isomers Side reactions during precursor synthesis: For example, the synthesis of 1,2-(BCl2)2C6H4 can yield 5-9% of the meta-isomer 1,3-(BCl2)2C6H4 as an inseparable byproduct.[2]- Optimize reaction conditions for precursor synthesis: Performing the SiMe3-BCl2 metathesis reaction in the dilute gas phase at 95 °C has been shown to be an optimized condition for the synthesis of 1,2-(BCl2)2C6H4, although the formation of a small amount of the meta-isomer is still observed.[2]
Difficulty in product isolation and purification High reactivity of the product: The target this compound derivative may be highly reactive and difficult to handle.- Isolate as a stabilized adduct: The product can often be isolated and characterized as a more stable adduct, for example, with CAACs.
Product is a radical or biradicaloid: Some this compound derivatives exist as biradicaloids, which can be highly reactive.[2]- Characterize in situ: Use techniques like EPR spectroscopy to characterize the species in solution if isolation is challenging.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to stabilize highly reactive this compound rings?

A1: The primary strategies to stabilize the strained four-membered C2B2 ring of 1,2-diboretes are steric protection and electronic stabilization.[1] This can be achieved by:

  • Introducing bulky substituents: Sterically demanding groups on the carbon atoms of the ring can kinetically hinder decomposition pathways.[1]

  • Arene-fusion: Fusing the this compound ring to an aromatic system, such as a naphthalene (B1677914) or benzene (B151609) ring, provides significant electronic stabilization.[1]

  • Coordination of Lewis bases: The use of strong σ-donating ligands, most notably cyclic alkyl(amino)carbenes (CAACs), is crucial for stabilizing the electron-deficient boron centers.[1]

Q2: How can I minimize the formation of the 1,3-isomer byproduct during the synthesis of 1,2-bis(dichloroboryl)benzene?

A2: The formation of the inseparable 1,3-isomer is a known issue.[2] Optimized conditions for the synthesis of 1,2-(BCl2)2C6H4 involve a SiMe3-BCl2 metathesis reaction between 1-SiMe3-2-(BCl2)C6H4 and BCl3 conducted in the dilute gas phase at 95 °C.[2] While this method is optimized, it still results in the formation of 5-9% of the 1,3-isomer.[2] Further purification of the 1,2-isomer from this mixture is reported to be challenging.

Q3: What are the recommended starting materials for the synthesis of a CAAC-stabilized, naphthalene-fused this compound?

A3: A common and effective starting material is 2,3-bis(dibromoboryl)naphthalene. This precursor can be reacted with a cyclic alkyl(amino)carbene (CAAC) to form a bis(CAAC) adduct, which is then reduced to yield the desired this compound.[1]

Q4: What reducing agent should I use for the synthesis of a CAAC-stabilized this compound from its bis(CAAC) adduct precursor?

A4: The choice of reducing agent is critical and can influence the final product. For the reduction of the bis(CAAC) adduct of 2,3-bis(dibromoboryl)naphthalene, the use of lithium sand in tetrahydrofuran (B95107) (THF) at room temperature has been successfully employed to obtain the CAAC-stabilized this compound in a 41% yield.[1]

Quantitative Data Summary

PrecursorStabilizing AgentReducing AgentSolventTemperatureYieldReference
1-SiMe3-2-(BCl2)C6H4 + BCl3--Gas Phase95 °CNot specified[2]
bis(CAAC) adduct of 2,3-bis(dibromoboryl)naphthaleneCAACLithium sandTHFRoom Temp.41%[1]

Experimental Protocols

General Protocol for Handling Air-Sensitive this compound Derivatives

Due to the high sensitivity of this compound derivatives and their precursors to air and moisture, all manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. All glassware must be oven-dried and cooled under vacuum prior to use. Solvents should be freshly distilled from appropriate drying agents and thoroughly degassed.

Synthesis of a CAAC-Stabilized, Naphthalene-Fused this compound
  • Synthesis of the bis(CAAC) adduct:

    • In a glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in a minimal amount of dry, degassed toluene (B28343).

    • To this solution, add a solution of 2.1 equivalents of the desired cyclic alkyl(amino)carbene (CAAC) in dry, degassed toluene dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude bis(CAAC) adduct.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

  • Reduction to the this compound:

    • In a glovebox, suspend the purified bis(CAAC) adduct in dry, degassed tetrahydrofuran (THF).

    • Add 5 equivalents of freshly prepared lithium sand to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 24 hours. The solution should develop a deep color (e.g., green).

    • Filter the reaction mixture through a Celite pad to remove excess lithium and any insoluble byproducts.

    • Remove the THF from the filtrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., benzene) to yield the crystalline CAAC-stabilized this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_adduct Adduct Formation cluster_reduction Reduction start 2,3-Dihalonaphthalene precursor 2,3-Bis(dibromoboryl)naphthalene start->precursor Borylation adduct Bis(CAAC) Adduct precursor->adduct caac CAAC caac->adduct diborete CAAC-Stabilized This compound adduct->diborete reducing_agent Reducing Agent (e.g., Li sand) reducing_agent->diborete

Caption: Experimental workflow for the synthesis of a CAAC-stabilized this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield instability Inherent Instability start->instability reduction Incomplete Reduction start->reduction atmosphere Air/Moisture Contamination start->atmosphere stabilize Use Stabilizing Groups/Agents (e.g., Arene-fusion, CAACs) instability->stabilize optimize_red Optimize Reducing Agent & Stoichiometry reduction->optimize_red inert Ensure Inert Atmosphere & Dry Solvents atmosphere->inert

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Purification of 1,2-Diborete Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diborete compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound compounds?

This compound compounds are known for their high reactivity and instability due to significant ring strain.[1][2] This inherent instability can lead to rearrangement into more stable isomers, making purification challenging.[1] Successful isolation often requires stabilization of the this compound core with sterically demanding substituents, such as cyclic alkyl(amino)carbenes (CAACs), or by fusing the ring to an aromatic system.[1][3]

Q2: What are the most common methods for purifying this compound compounds?

The primary method for the purification of this compound compounds, particularly those stabilized with CAAC ligands, is crystallization . The crude product, often obtained as a solid after reduction of a precursor, can be recrystallized from an appropriate solvent to yield crystalline material.[4] The choice of solvent is critical and must be carefully selected to avoid reaction with the highly reactive diborete.

Q3: How can I confirm the purity and identity of my this compound compound?

A combination of analytical techniques is typically employed to confirm the purity and structure of this compound compounds:

  • NMR Spectroscopy: Provides information about the chemical environment of the atoms in the molecule.

  • Solid-State EPR Spectroscopy: Used to study the electronic structure, particularly for biradicaloid species.[1][5][6]

  • X-ray Crystallography: Offers definitive structural elucidation of the crystalline product, confirming the formation of the four-membered this compound ring.[1][5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired this compound Compound

Possible Cause 1: Incomplete Reduction of the Precursor

  • Recommendation: The choice and stoichiometry of the reducing agent are crucial. The reduction of the bis(dibromoboryl) precursor is a stepwise process.[3][4] Insufficient reducing agent may lead to the formation of mono- or bis(boryl) radical intermediates instead of the desired four-electron reduction product.[5][6] Ensure the correct equivalents of the reducing agent (e.g., KC8 or lithium sand) are used as specified in the protocol.[1][2]

Possible Cause 2: Degradation of the Product

  • Recommendation: 1,2-Diboretes are highly reactive and can decompose in the presence of certain reagents.[4] For instance, they can react with carbon monoxide (CO) and phenyl azide.[5] Ensure that the reaction and purification are carried out under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried and degassed to prevent unwanted side reactions.

Issue 2: Difficulty in Crystallizing the this compound Compound

Possible Cause 1: Presence of Impurities

  • Recommendation: Inseparable byproducts, such as meta-isomers formed during the synthesis of the precursor, can hinder crystallization.[3] If possible, purify the precursor before the reduction step. If co-eluting impurities are suspected, consider washing the crude solid with a solvent in which the impurity is soluble, but the desired product is not.

Possible Cause 2: Inappropriate Crystallization Solvent

  • Recommendation: The choice of solvent is critical for successful crystallization. If the product is too soluble, it will not crystallize. If it is insoluble, it will precipitate as an amorphous solid. Experiment with different solvents or solvent mixtures. For CAAC-stabilized 1,2-diboretes, solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) have been used.[4] Consider techniques such as slow evaporation, vapor diffusion, or layering of a good solvent with a poor solvent to promote crystal growth.

Issue 3: Unexpected Isomerization of the Product

Possible Cause: Inherent Instability

  • Recommendation: 1,2-Dihydro-1,2-diboretes have a tendency to rearrange to more stable isomers.[1] This is a fundamental property of the ring system. Ensure that the synthetic strategy employs sufficient steric bulk or electronic stabilization (e.g., arene-fusion) to favor the desired this compound structure.[1] If isomerization is observed, re-evaluate the design of the stabilizing ligands.

Experimental Protocols

General Protocol for the Synthesis and Isolation of a CAAC-Stabilized this compound

This protocol is a generalized procedure based on published syntheses.[1][4] Specific quantities and reaction conditions should be optimized for the particular substrate.

  • Preparation of the Precursor: Synthesize the corresponding 2,3-bis(dibromoboryl)arene precursor.

  • Adduct Formation: React the bis(dibromoboryl) precursor with two equivalents of the desired cyclic alkyl(amino)carbene (CAAC) in an appropriate solvent under an inert atmosphere to form the bis(CAAC) adduct.

  • Reduction: The bis(CAAC) adduct is then reduced to the this compound. A typical procedure involves the use of a reducing agent like lithium sand or KC8 in a solvent such as THF at room temperature. The stoichiometry of the reducing agent is critical for achieving the desired four-electron reduction.

  • Isolation of Crude Product: After the reaction is complete, the salt byproducts are filtered off, and the solvent is removed under vacuum to yield the crude this compound, often as a solid.

  • Purification by Crystallization: The crude solid is then recrystallized from a suitable solvent (e.g., THF or toluene) to obtain the purified this compound as a crystalline solid.

Data Presentation

Table 1: Comparison of Reducing Agents in the Synthesis of a CAAC-Stabilized this compound

Reducing AgentEquivalentsSolventYieldReference
Lithium Sand>5.5THF41%[1]
KC8>5.5THFNot reported for this compound[2]

Note: The yield is highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow start Start: 2,3-bis(dibromoboryl)naphthalene adduct React with CAAC to form bis(CAAC) adduct start->adduct reduction Reduce with Li sand in THF adduct->reduction filtration Filter to remove salt byproducts reduction->filtration evaporation Remove solvent under vacuum filtration->evaporation crude Crude this compound (Solid) evaporation->crude crystallization Recrystallize from appropriate solvent crude->crystallization product Pure Crystalline This compound crystallization->product

Caption: General experimental workflow for the synthesis and purification of a CAAC-stabilized this compound.

troubleshooting_guide start Low or No Yield of This compound check_reduction Check Stoichiometry of Reducing Agent start->check_reduction Possible Cause check_conditions Review Reaction Conditions start->check_conditions Possible Cause incomplete_reduction Incomplete Reduction: Formation of Radicals check_reduction->incomplete_reduction Leads to degradation Product Degradation check_conditions->degradation Leads to adjust_equivalents Adjust Equivalents of Reducing Agent incomplete_reduction->adjust_equivalents Solution inert_atmosphere Ensure Inert Atmosphere and Dry Solvents degradation->inert_atmosphere Solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Handling and Storage of Air-Sensitive 1,2-Diborete

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe and effective handling and storage of air-sensitive 1,2-diborete compounds. Given their high reactivity and sensitivity to air and moisture, strict adherence to inert atmosphere techniques is paramount for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound compounds?

A1: 1,2-Diboretes are highly strained and reactive molecules. The primary hazards stem from their extreme sensitivity to air and moisture, which can lead to rapid decomposition, potentially generating reactive byproducts.[1][2][3] Some organoboron compounds can be pyrophoric, meaning they may ignite spontaneously on contact with air.[4][5] While not explicitly documented for all this compound derivatives, this possibility should be considered, and appropriate precautions must be taken.

Q2: What is the recommended method for storing this compound compounds?

A2: Long-term storage of this compound should be exclusively under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[2] The compound should be kept in a sealed, airtight container, preferably made of glass, and stored at low temperatures (e.g., in a freezer inside the glovebox) to minimize thermal decomposition. The container should be protected from light to prevent photo-degradation.[2]

Q3: Can I handle this compound on the benchtop using a Schlenk line?

A3: Yes, experienced researchers proficient in Schlenk line techniques can handle this compound. This requires maintaining a positive pressure of high-purity inert gas (argon is preferred over nitrogen for highly sensitive compounds due to its inertness) throughout all manipulations.[6][7] However, for complex or prolonged procedures, a glovebox provides a more controlled and safer environment.

Q4: My this compound sample appears to have decomposed. What are the likely causes?

A4: Decomposition of this compound is most commonly caused by exposure to trace amounts of oxygen or moisture.[1][2][3] Other potential causes include thermal instability, exposure to light, or reaction with impurities in the solvent or other reagents. Inadvertent leaks in your Schlenk line or glovebox are a frequent source of contamination.[8][9]

Troubleshooting Guides

Handling in a Glovebox
Issue Possible Cause(s) Troubleshooting Steps
Sample decomposition (color change, precipitation) High O₂ or H₂O levels in the glovebox atmosphere.1. Check the glovebox analyzer readings for O₂ and H₂O levels. They should ideally be <1 ppm.[9][10] 2. If levels are high, initiate a regeneration cycle of the catalyst. 3. Perform a leak test on the glovebox, checking gloves, seals, and feedthroughs.[9][11] 4. Ensure solvents and reagents introduced into the glovebox are thoroughly dried and degassed.
Contaminated glassware or spatulas.1. Ensure all glassware is rigorously oven-dried and brought into the glovebox antechamber while still hot. 2. Clean spatulas and other equipment with a suitable solvent and dry them thoroughly inside the glovebox before use.
Difficulty dissolving the this compound sample Impure or wet solvent.1. Use freshly purified and rigorously dried solvents. Solvents should be stored over molecular sieves or other appropriate drying agents inside the glovebox. 2. Consider performing a small-scale solubility test with a fresh batch of solvent.
Handling with a Schlenk Line
Issue Possible Cause(s) Troubleshooting Steps
Reaction failure or low yield Leak in the Schlenk line or glassware assembly.1. Check all glass joints for proper sealing. Ensure they are well-greased (if using greased joints) or that the Teflon seals are in good condition. 2. Inspect the rubber septa for punctures or degradation. Use fresh septa for each reaction. 3. Check the inert gas pressure; a slight positive pressure should be maintained throughout the experiment. A bubbler is essential for monitoring this.[3] 4. A common issue is "suck-back" from the bubbler if the inert gas flow is interrupted, which can introduce air.[3][6]
Incomplete removal of air from the reaction flask.1. Perform at least three vacuum/backfill cycles to ensure the flask is under a fully inert atmosphere before adding reagents.[6] 2. For high-boiling solvents, consider flame-drying the flask under vacuum to remove adsorbed moisture from the glass surface.
Sample decomposition during transfer Contamination during syringe or cannula transfer.1. Ensure syringes and needles are oven-dried and cooled under a stream of inert gas before use. 2. When transferring a solution via cannula, ensure a positive pressure of inert gas in the receiving flask. 3. Purge the syringe or cannula with inert gas before drawing up the solution.

Experimental Protocols

General Solvent Purification

For reactions involving highly air-sensitive compounds like this compound, the purity of solvents is critical. Standard procedures for solvent purification often involve distillation from appropriate drying agents under an inert atmosphere.

Example: Purification of Tetrahydrofuran (B95107) (THF)

  • Pre-drying: Add sodium wire or potassium metal to the solvent still.

  • Indicator: Add benzophenone (B1666685) to the THF. The persistence of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. The color is due to the formation of the benzophenone ketyl radical.

  • Distillation: Reflux the THF under a nitrogen or argon atmosphere for several hours. Distill the solvent directly into the reaction flask or a storage flask under inert gas.

Safety Note: Solvent stills should be handled with extreme caution. Never distill to dryness. Ensure proper cooling and inert atmosphere are maintained at all times.

Synthesis of a CAAC-Stabilized this compound

The following is a generalized procedure based on published literature for the synthesis of a CAAC (Cyclic (Alkyl)(Amino)Carbene)-stabilized this compound.[12][13][14]

Workflow Diagram:

G cluster_glovebox Inside Glovebox Precursor 2,3-bis(dibromoboryl)naphthalene Reaction_Vessel Schlenk Flask Precursor->Reaction_Vessel CAAC CAAC Ligand CAAC->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., KC8) Reducing_Agent->Reaction_Vessel Stepwise Addition Solvent Anhydrous THF Solvent->Reaction_Vessel Product CAAC-Stabilized this compound Reaction_Vessel->Product Stirring at RT

Caption: Synthesis of a CAAC-Stabilized this compound.

Methodology:

  • Preparation: All manipulations are performed under a dry nitrogen or argon atmosphere in a glovebox. All glassware is oven-dried at >120°C for at least 12 hours and cooled in the glovebox antechamber.

  • Reaction Setup: In a Schlenk flask, 2,3-bis(dibromoboryl)naphthalene and two equivalents of the CAAC ligand are dissolved in anhydrous tetrahydrofuran (THF).

  • Reduction: A reducing agent, such as potassium graphite (B72142) (KC₈), is added portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by changes in color. A four-electron reduction is required to form the this compound.[12][13][14]

  • Workup: After the reaction is complete, the solid byproducts are removed by filtration through a fritted glass filter under inert atmosphere. The solvent is then removed under vacuum to yield the crude product.

  • Purification: The CAAC-stabilized this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of THF and hexane) at low temperature.

Logical Workflow for Troubleshooting

G Start Experiment with this compound Fails Check_Inert_Atmosphere Verify Inert Atmosphere Integrity (Glovebox/Schlenk Line) Start->Check_Inert_Atmosphere Atmosphere_OK Atmosphere OK? Check_Inert_Atmosphere->Atmosphere_OK Check_Reagents Check Purity of Solvents and Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Review_Procedure Review Experimental Protocol Procedure_OK Protocol Followed Correctly? Review_Procedure->Procedure_OK Atmosphere_OK->Check_Reagents Yes Troubleshoot_Atmosphere Troubleshoot Glovebox/Schlenk Line Leaks Atmosphere_OK->Troubleshoot_Atmosphere No Reagents_OK->Review_Procedure Yes Purify_Reagents Re-purify Solvents and Reagents Reagents_OK->Purify_Reagents No Modify_Procedure Modify Experimental Conditions (e.g., temperature, addition rate) Procedure_OK->Modify_Procedure No Success Successful Experiment Procedure_OK->Success Yes Troubleshoot_Atmosphere->Start Purify_Reagents->Start Modify_Procedure->Start

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Arene-Fused 1,2-Diborete Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of arene-fused 1,2-diboretes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Arene-Fused 1,2-Diborete

Question: We are attempting the synthesis of a CAAC-stabilized arene-fused this compound via reduction of the corresponding bis(dihaloboryl)arene precursor, but we are observing very low to no yield of the final product. What are the critical factors to consider?

Answer: The synthesis of arene-fused 1,2-diboretes is a sensitive, multi-step process where the final reduction is critical. Several factors can influence the yield.

  • Purity of Starting Materials: Ensure the 2,3-bis(dihaloboryl)arene precursor and the cyclic alkyl(amino)carbene (CAAC) are of high purity. Impurities can interfere with the reduction process.

  • Choice and Stoichiometry of the Reducing Agent: The choice and amount of the reducing agent are crucial. While potassium graphite (B72142) (KC8) can be used for partial reduction to radical species, lithium sand has been successfully used for the four-electron reduction to the this compound.[1][2] The stoichiometry of the reducing agent must be carefully controlled to achieve the desired reduction state.

  • Reaction Conditions: The reaction is typically performed in an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents like tetrahydrofuran (B95107) (THF). The presence of oxygen or moisture can lead to decomposition of the highly reactive intermediates and final product. The reaction temperature should also be monitored and controlled; for instance, the reduction with lithium sand is conducted at room temperature.[2]

  • Proper Formation of the CAAC Adduct: Before the reduction step, ensure the complete formation of the bis(CAAC) adduct of the bis(dihaloboryl)arene. This can be monitored by NMR spectroscopy.

Issue 2: Formation of Undesired Side Products

Question: Our reaction is yielding a mixture of products, including the mono- and bis(boryl) radicals, instead of the desired this compound. How can we improve the selectivity towards the four-electron reduction product?

Answer: The formation of radical intermediates is a known step in the sequential reduction process.[1][3][4][5] Controlling the reaction to favor the fully reduced this compound requires careful optimization.

  • Reducing Agent and Stoichiometry: Using a substoichiometric amount of a reducing agent like KC8 (e.g., 0.9 equivalents) will favor the formation of the monoradical.[1][3] To obtain the this compound, a significant excess of a stronger reducing agent like lithium sand (e.g., 5.0 equivalents) is recommended.[1]

  • Solvent and Reaction Time: The choice of solvent can influence the stability and reactivity of the intermediates. THF is a commonly used solvent. The reaction time should be sufficient to allow for the complete four-electron reduction. Monitoring the reaction progress by techniques like EPR spectroscopy can help in determining the optimal reaction time.

Issue 3: Difficulty in Product Isolation and Characterization

Question: We are struggling with the isolation and subsequent characterization of the arene-fused this compound, as it appears to be unstable. What are the best practices for handling this compound?

Answer: Arene-fused 1,2-diboretes are known to be highly strained and reactive compounds.[2][6] Proper handling and characterization techniques are essential.

  • Inert Atmosphere: All manipulations, including purification and characterization, should be carried out under a strict inert atmosphere (glovebox) to prevent decomposition.

  • Purification: Recrystallization from a suitable solvent, such as benzene (B151609), has been used to isolate the product as a crystalline solid.[1]

  • Characterization: Due to its potential biradical character, the product may exhibit extremely broad features in solution NMR spectra.[1] Solid-state EPR spectroscopy is a valuable technique to confirm the biradical nature of the compound.[1][2] X-ray crystallography provides definitive structural evidence of the highly strained four-membered ring.[1][2]

Quantitative Data Summary

The following table summarizes the reported experimental conditions for the synthesis of a naphthalene-fused this compound.

ParameterValueReference
Starting Precursor 2,3-bis(dibromoboryl)naphthalene[1]
Stabilizing Ligand CAAC (1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene)[1]
Reducing Agent Lithium sand[1]
Solvent Tetrahydrofuran (THF)[1][2]
Yield 41%[1][2]

Experimental Protocols

Synthesis of CAAC-Stabilized Naphthalene-Fused this compound

This protocol is based on the successful synthesis reported in the literature.[1][2]

  • Preparation of the bis(CAAC) Adduct:

    • In a glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in an anhydrous solvent such as THF.

    • Add 2.1 equivalents of the CAAC ligand to the solution.

    • Stir the reaction mixture at room temperature until the formation of the colorless bis(CAAC) adduct is complete. Monitor the reaction by ¹¹B NMR spectroscopy.

    • Isolate the adduct, for example, by removal of the solvent under vacuum.

  • Reduction to the this compound:

    • Dissolve the isolated bis(CAAC) adduct in anhydrous THF.

    • Add 5.0 equivalents of lithium sand to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change to a green solution.

    • After the reaction is complete, filter off the excess lithium and any salts.

    • Remove the solvent under vacuum to obtain the crude product.

    • Purify the product by recrystallization from benzene to yield the CAAC-stabilized this compound as a green crystalline solid.

Visualizations

experimental_workflow start Start: 2,3-bis(dibromoboryl)naphthalene adduct Add 2.1 eq. CAAC in THF start->adduct reduction Add 5.0 eq. Li sand in THF adduct->reduction isolation Filter and remove solvent reduction->isolation product Product: Arene-fused this compound isolation->product

Caption: Experimental workflow for the synthesis of arene-fused this compound.

stepwise_reduction precursor Bis(CAAC) Adduct of 2,3-bis(dibromoboryl)naphthalene monoradical Mono(bromoboryl) Radical precursor->monoradical + 1e- biradical Bis(bromoboryl) Biradical monoradical->biradical + 1e- diborete Arene-fused this compound biradical->diborete + 2e-

Caption: Stepwise reduction pathway to the arene-fused this compound.

References

troubleshooting unexpected reactivity of 1,2-Diborete

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,2-Diborete Reactivity

This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of 1,2-diboretes. Due to their high ring strain and biradicaloid character, these compounds can exhibit unexpected reactivity.[1][2] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound sample rapidly decomposes. What are the most common causes and how can I improve its stability?

Answer:

The instability of 1,2-diboretes is often due to their inherent ring strain, which makes them susceptible to rearrangement into more stable isomers.[2] Several factors can contribute to decomposition:

  • Atmospheric Contamination: 1,2-diboretes, particularly those with biradical character, are highly sensitive to oxygen and moisture.[1] Rigorous inert atmosphere techniques (glovebox or Schlenk line) are essential for handling these compounds.

  • Thermal Stress: While some fused-ring systems show thermal stability, elevated temperatures can promote decomposition pathways.[3] It is crucial to know the thermal limits of your specific this compound derivative.

  • Inadequate Steric Protection: The stability of 1,2-diboretes is heavily reliant on sterically demanding substituents that kinetically block decomposition and dimerization pathways.[2] Insufficiently bulky protecting groups can lead to a shorter half-life.

  • Solvent Effects: The choice of solvent can influence the stability and reactivity of 1,2-diboretes. Non-coordinating, dry, and deoxygenated solvents are generally preferred.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your glovebox has low oxygen and water levels (<1 ppm). When using a Schlenk line, ensure all glassware is properly dried and the system is leak-free.

  • Solvent Purity: Use freshly distilled and deoxygenated solvents.

  • Storage Conditions: Store this compound samples at low temperatures (e.g., in a glovebox freezer) and protected from light, which can induce isomerization.[4]

  • Review Synthetic Design: If instability is persistent, consider if the steric bulk of the substituents on the this compound ring is sufficient for stabilization.

Question 2: The reduction of my bis(dihaloboryl) precursor is not yielding the this compound. What are potential issues with the reduction step?

Answer:

The synthesis of 1,2-diboretes often involves a multi-electron reduction of a bis(dihaloboryl) precursor stabilized by Lewis bases like N-heterocyclic carbenes (NHCs) or cyclic (alkyl)(amino)carbenes (CAACs).[5][6] Failure to obtain the desired product can be due to several factors:

  • Incorrect Stoichiometry of Reducing Agent: The reduction is a stepwise process, and using an insufficient amount of the reducing agent may lead to the isolation of radical intermediates (mono- or biradical species) instead of the fully reduced 4-electron reduction product (the this compound).[5][7]

  • Choice of Reducing Agent: The reduction potential of the chosen agent is critical. Milder reducing agents like KC8 may only lead to partial reduction, while stronger agents like lithium sand are sometimes required to achieve the desired this compound.[2]

  • Reaction Temperature and Time: These parameters can influence the reaction outcome. Some reductions are performed at room temperature, while others may require cooling to control reactivity.[2]

Troubleshooting Steps:

  • Monitor the Reaction: If possible, use spectroscopic methods like NMR or EPR to monitor the reaction progress and identify any stable intermediates.

  • Vary the Reducing Agent: If partial reduction is suspected, consider using a stronger reducing agent or increasing the equivalents of the current one.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for the formation of the this compound.

Question 3: I am observing unexpected side products in a reaction of my this compound with an organic azide (B81097). What are the likely alternative reaction pathways?

Answer:

The reaction of 1,2-diboretes with organic azides can be complex. While the expected product might be a diazaboretidine derivative from a twofold insertion, other pathways are possible, especially given the biradicaloid nature of many 1,2-diboretes.[5][7]

  • [2+2] Cycloaddition: An intramolecular [2+2] cycloaddition between the azide and a B=N multiple bond can occur.[1]

  • [1+2] Cycloaddition: The reaction can proceed through a [1+2] cycloaddition of the azide's γ-nitrogen lone pair across the B-B bond, forming a bridged bis(borylene) intermediate.[1]

  • Intramolecular C-H Activation: A dicoordinate borylene intermediate, formed after the initial reaction with the azide, might undergo intramolecular C-H activation, leading to cyclized byproducts.[1]

Troubleshooting Steps:

  • Spectroscopic Analysis: Use techniques like 1H, 11B, and 13C NMR spectroscopy, as well as mass spectrometry, to characterize the unexpected products.

  • Control Stoichiometry: The ratio of the azide to the this compound can influence the product distribution. An excess of the azide may favor the formation of the fully inserted product.[1]

  • Computational Modeling: Density Functional Theory (DFT) calculations can help to elucidate the favorability of different reaction pathways and the nature of any intermediates.[7]

Data Presentation

Table 1: Comparison of Reducing Agents in the Synthesis of a Naphthalene-Fuzed this compound

PrecursorReducing AgentEquivalentsSolventTemperatureProductYieldReference
Bis(CAAC) adduct of 2,3-bis(dibromoboryl)naphthaleneKC80.9THFRoom Temp.Mono(bromoboryl) radical79%[5]
Bis(CAAC) adduct of 2,3-bis(dibromoboryl)naphthaleneLithium sand5THFRoom Temp.CAAC-stabilized this compound41%[2]

Table 2: Spectroscopic Data for a CAAC-Stabilized Naphthalene-Fused this compound

NucleusChemical Shift (ppm)MethodReference
11B-0.9 (for bis(CAAC) precursor)NMR[5]
-biradical characterSolid-state EPR[2]

Experimental Protocols

Protocol 1: Synthesis of a CAAC-Stabilized Arene-Fused this compound

This protocol is adapted from the synthesis of a naphthalene-fused this compound.[2][5]

Materials:

  • 2,3-bis(dibromoboryl)naphthalene

  • Cyclic (alkyl)(amino)carbene (CAAC) (e.g., 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene)

  • Lithium sand

  • Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)

  • Anhydrous, deoxygenated benzene (B151609)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Formation of the Bis(CAAC) Adduct:

    • In an inert atmosphere, dissolve 2,3-bis(dibromoboryl)naphthalene in THF.

    • Add 2.1 equivalents of the CAAC ligand to the solution.

    • Stir the reaction mixture at room temperature until the formation of the colorless bis(CAAC) adduct is complete (monitor by 11B NMR, expecting a resonance around -0.9 ppm).[5]

    • Isolate the adduct by removing the solvent under vacuum.

  • Reduction to the this compound:

    • In an inert atmosphere, suspend the isolated bis(CAAC) adduct in THF.

    • Add approximately 5 equivalents of lithium sand to the suspension.

    • Stir the mixture at room temperature. The reaction progress can be monitored by a color change (e.g., to a green solution).

    • After the reaction is complete, filter off the excess lithium sand and any salts.

    • Remove the THF under vacuum.

    • Recrystallize the crude product from benzene to obtain the this compound as a solid (e.g., green crystals).[2]

Mandatory Visualizations

G Troubleshooting Workflow for Unexpected this compound Reactivity start Unexpected Experimental Outcome check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Confirm Inert Atmosphere (O2, H2O levels) start->check_atmosphere analyze_products Characterize All Products (NMR, MS, X-ray) check_purity->analyze_products check_conditions->analyze_products check_atmosphere->analyze_products consult_literature Consult Literature for Similar Reactivity analyze_products->consult_literature modify_protocol Modify Experimental Protocol analyze_products->modify_protocol computational_study Perform Computational Analysis (DFT) consult_literature->computational_study If necessary consult_literature->modify_protocol computational_study->modify_protocol

Caption: A logical workflow for troubleshooting unexpected experimental results.

G Synthesis of a CAAC-Stabilized this compound cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Stepwise Reduction compound compound precursor 2,3-bis(dibromoboryl)naphthalene adduct Bis(CAAC) Adduct precursor->adduct + caac 2.1 eq. CAAC caac->adduct mono_radical Mono(bromoboryl) Radical (Intermediate) adduct->mono_radical 1e- reduction diborete This compound (Final Product) adduct->diborete 4e- reduction (direct) reducing_agent_1 + 0.9 eq. KC8 reducing_agent_2 + 4 eq. Li sand mono_radical->diborete Further reduction

Caption: Synthetic pathway showing stepwise reduction to a this compound.

G Potential Reaction Pathways of this compound with Phenyl Azide start This compound + PhN3 path1 Pathway A: Twofold γ-Insertion start->path1 path2 Pathway B: [1+2] Cycloaddition start->path2 path3 Pathway C: Rearrangement start->path3 product1 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine path1->product1 intermediate Azide-Bridged Bis(borylene) path2->intermediate product2 Isomerized Side Products path3->product2

Caption: Possible reaction outcomes for a this compound with an organic azide.

References

Technical Support Center: Strategies to Prevent Rearrangement of 1,2-Diborete Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diborete isomers. The information provided is intended to assist in preventing the rearrangement of these highly reactive compounds to their more stable isomers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound isomers prone to rearrangement?

1,2-Dihydro-1,2-diboretes are four-membered rings containing a boron-boron double bond, which can be considered isoelectronic to the cyclobutadiene (B73232) dication.[1] This structure imparts significant ring strain, making them thermodynamically unstable and susceptible to rearrangement into more stable isomers, such as the 1,3-diborete derivatives.[1][2]

Q2: What are the primary strategies to prevent the rearrangement of this compound isomers?

The main strategies to stabilize the this compound framework and prevent isomerization include:

  • Steric Hindrance: Introducing bulky substituents on the boron atoms or adjacent carbon atoms can sterically shield the reactive B-B bond and hinder the rearrangement process. The use of cyclic alkyl(amino)carbenes (CAACs) as ligands is a particularly effective approach.[1][2]

  • Arene Fusion: Fusing the this compound ring to an aromatic system, such as a naphthalene (B1677914) or benzene (B151609) ring, provides significant electronic and structural stabilization.[1][3]

  • Cyclic Phosphine Stabilization: The use of a cyclic phosphine-stabilized diborene has been shown to successfully trap the elusive 1,2-isomer, preventing its rearrangement to the 1,3-isomer.[2]

Q3: What are the typical characteristics of a stable this compound?

Stable 1,2-diboretes, such as those stabilized by CAACs and fused to an arene backbone, often exhibit a biradicaloid character.[3][4] This means they possess an open-shell singlet ground state. Their reactivity can be characteristic of either a masked bis(borylene) or a cyclic diborene.

Q4: What analytical techniques are crucial for characterizing this compound isomers?

Due to their reactivity and potential for biradical character, a combination of analytical techniques is essential for unambiguous characterization:

  • X-ray Crystallography: Provides definitive structural information, including bond lengths and angles within the four-membered ring.

  • NMR Spectroscopy: While broad signals can be indicative of a radical character, NMR is still useful for characterizing the overall molecular structure.

  • EPR Spectroscopy: Essential for detecting and characterizing the biradical nature of many stable 1,2-diboretes.[3]

  • Computational Methods (DFT): Density Functional Theory calculations are invaluable for understanding the electronic structure, stability, and the energetic preference for different isomeric forms.[2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound isomers.

Issue Potential Cause(s) Recommended Solution(s)
Product readily rearranges to the 1,3-isomer. Insufficient steric bulk around the diborete core. High reaction or storage temperature. Inappropriate solvent.Utilize bulkier substituents, such as CAAC ligands.[2] Fuse the diborete to an arene system.[1] Employ a cyclic phosphine-stabilized diborene precursor.[2] Maintain low temperatures throughout the synthesis and storage. Screen different solvents to assess their impact on isomer stability.
Low or no yield of the desired this compound. Incomplete reduction of the precursor. Undesired side reactions. Air or moisture contamination.Ensure the use of a sufficiently strong reducing agent and appropriate stoichiometry.[2] Carefully control reaction conditions (temperature, addition rate) to minimize side reactions. Employ rigorous air- and moisture-free techniques (e.g., Schlenk line or glovebox).
Difficulty in purifying the this compound isomer. Co-elution with the 1,3-isomer or other byproducts. Decomposition on silica (B1680970) gel or other stationary phases.Utilize crystallization as the primary purification method. If chromatography is necessary, use a neutral stationary phase like alumina (B75360) and work at low temperatures. Consider derivatization to a more stable compound for purification, followed by regeneration of the this compound if possible.
Broad and uninformative NMR spectra. Paramagnetic nature (biradical character) of the compound. Presence of multiple isomers in solution.Rely on solid-state EPR spectroscopy for characterization of the electronic structure.[3] Use X-ray crystallography for definitive structural elucidation. For NMR, acquire spectra at various temperatures to check for dynamic processes.
Inconsistent results between batches. Purity of starting materials. Variations in reaction setup and conditions. Trace impurities acting as catalysts for rearrangement.Ensure all starting materials and solvents are rigorously purified and dried. Standardize all experimental parameters, including reaction time, temperature, and stirring rate. Thoroughly clean all glassware to remove any potential catalytic impurities.

Data Presentation

Relative Stability of Diborete Isomers (Computed)

Computational studies using Density Functional Theory (DFT) have been instrumental in quantifying the relative stabilities of 1,2- and 1,3-diborete isomers. The following table summarizes representative findings, highlighting the energetic preference for the 1,3-isomer.

Isomer System Computational Method Relative Energy (kcal/mol) of 1,2-isomer vs. 1,3-isomer Reference
Unsubstituted Dihydro-diboreteDFT1,2-isomer is significantly less stable[2]
Phosphine-stabilized Dihydro-diboreteDFT1,2-isomer is kinetically accessible but thermodynamically less stable[2]
Naphthalene-fused, CAAC-stabilized DiboreteDFT1,2-isomer is isolable due to kinetic stabilization[3]
Benzo-fused, CAAC-stabilized DiboreteDFT1,2-isomer has an open-shell singlet ground state[4]

Note: Specific energy differences can vary depending on the substituents and the level of theory used in the calculations.

Experimental Protocols

Protocol 1: Synthesis of a Naphthalene-Fused this compound Stabilized by CAACs

This protocol is adapted from the synthesis of a highly strained arene-fused this compound biradicaloid.[1]

Materials:

Procedure:

  • Preparation of the Bis(CAAC) Adduct: In an inert atmosphere, dissolve 2,3-bis(dibromoboryl)naphthalene in anhydrous THF. Add a solution of 2.1 equivalents of the CAAC in THF. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by NMR). Remove the solvent under vacuum to obtain the crude bis(CAAC) adduct.

  • Reduction to the this compound: In an inert atmosphere, suspend the bis(CAAC) adduct in anhydrous THF. Add 5.0 equivalents of lithium sand. Stir the mixture vigorously at room temperature. The reaction progress can be monitored by a color change to a deep green solution.

  • Work-up and Isolation: After the reaction is complete, filter the solution to remove excess lithium and any insoluble byproducts. Remove the THF under vacuum.

  • Purification: Wash the crude product with anhydrous pentane to remove non-polar impurities. Recrystallize the solid product from a minimal amount of a suitable solvent (e.g., a mixture of THF and pentane) at low temperature to obtain the crystalline this compound.

Safety Precautions: This reaction involves air- and moisture-sensitive reagents and products. All manipulations must be carried out under a dry, inert atmosphere. Lithium sand is highly reactive; handle with care.

Visualizations

experimental_workflow Experimental Workflow for CAAC-Stabilized this compound Synthesis start Start: 2,3-bis(dibromoboryl)naphthalene add_caac Add 2.1 eq. CAAC in THF start->add_caac bis_caac Bis(CAAC) Adduct Formation add_caac->bis_caac add_li Add 5 eq. Lithium Sand in THF bis_caac->add_li reduction Reduction Reaction add_li->reduction filtration Filtration reduction->filtration solvent_removal Solvent Removal filtration->solvent_removal purification Purification by Recrystallization solvent_removal->purification product Product: Stable this compound purification->product

Caption: Workflow for the synthesis of a CAAC-stabilized this compound.

logical_relationship Decision Tree for Stabilizing 1,2-Diboretes start Goal: Synthesize a Stable this compound q1 Is significant steric hindrance required? start->q1 a1_yes Use Bulky Ligands (e.g., CAACs) q1->a1_yes Yes a1_no Consider Electronic Stabilization q1->a1_no No q2 Is enhanced electronic stability needed? a1_yes->q2 a1_no->q2 a2_yes Fuse to an Arene System q2->a2_yes Yes a2_no Focus on Kinetic Trapping q2->a2_no No trapping Use Cyclic Phosphine-Stabilized Diborene a2_no->trapping

Caption: Decision tree for selecting a this compound stabilization strategy.

References

Technical Support Center: Synthesis of 1,2-Diboretes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 1,2-diboretes, with a focus on overcoming the inherent ring strain of these molecules.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 1,2-Diborete

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reduction The reduction of the dihalogenated precursor is a critical step. Ensure the reducing agent (e.g., potassium graphite (B72142) (KC8), lithium sand) is fresh and used in the correct stoichiometry. The reaction time and temperature may need optimization.[1][2]Stepwise reduction allows for the isolation of radical intermediates, and ultimately the desired 2π-aromatic this compound upon four-electron reduction.[1][3] Careful control of the reducing agent stoichiometry can selectively yield mono- and bis(boryl) radicals.[3]
Unstable this compound Intermediate 1,2-dihydro-1,2-diboretes are often unstable and can rearrange to more stable isomers.[2] The choice of stabilizing groups is crucial.Employ sterically demanding substituents, such as cyclic alkyl(amino)carbenes (CAACs), to kinetically stabilize the this compound ring.[1][2]
Side Reactions The highly reactive nature of the intermediates can lead to undesired products. For example, using N-heterocyclic carbenes (NHCs) like IiPr can lead to intramolecular ring expansion and B-B bond splitting.[4]The use of CAACs has been shown to be more effective in isolating the desired this compound without undergoing rearrangement.[4]
Precursor Quality The purity of the starting materials, such as 1,2-bis(dihaloboryl)arenes, is critical for a successful synthesis.Optimize the synthesis of the precursor. For example, a SiMe3-BCl2 metathesis reaction can be used to synthesize 1,2-(BCl2)2C6H4.[1][4]

Issue 2: Product Instability and Decomposition

Potential Cause Troubleshooting Step Expected Outcome
High Ring Strain The four-membered C2B2 ring is highly strained.[2]Fusing the this compound ring to an aromatic system, such as a naphthalene (B1677914) or benzene (B151609) ring, can help to distribute the strain and increase stability.[2][4]
Reactivity of the B-B Bond The elongated B-B double bond in some 1,2-diboretes makes them susceptible to reactions that cleave this bond.[1][3]The addition of CO can lead to B-B bond splitting and the formation of a doubly Lewis base-stabilized bis(borylene).[1][3] Understanding this reactivity is key to handling the product and designing subsequent reactions.
Biradical Character Many strained 1,2-diboretes possess an open-shell singlet biradicaloid ground state.[1][3][4] This inherent reactivity can lead to decomposition pathways.Characterize the electronic structure using techniques like EPR spectroscopy and computational analysis to understand its reactivity.[3][4] Handle the compound under an inert atmosphere and protect it from light and heat.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 1,2-diboretes so challenging?

A1: The primary challenge in synthesizing 1,2-diboretes is the significant ring strain in the four-membered C2B2 ring.[2] This strain makes the molecules highly reactive and prone to rearrangement into more stable isomers.[2] Furthermore, their electron-deficient nature contributes to their instability.

Q2: What are the most effective strategies to overcome ring strain in this compound synthesis?

A2: Two main strategies have proven effective:

  • Kinetic Stabilization: Using sterically demanding substituents, particularly cyclic alkyl(amino)carbenes (CAACs), can physically shield the reactive diborete core and prevent decomposition pathways.[2]

  • Thermodynamic Stabilization: Fusing the this compound ring to an aromatic framework, such as a benzene or naphthalene ring, helps to delocalize the ring strain and increase the overall stability of the molecule.[2][4]

Q3: What is the role of the carbene ligand in the synthesis of stable 1,2-diboretes?

A3: Carbene ligands, especially CAACs, play a crucial role in stabilizing the this compound. They act as strong σ-donors to the electron-deficient boron centers, which helps to mitigate their Lewis acidity. The bulky nature of these ligands also provides kinetic protection against intermolecular reactions.[1][2] The choice of carbene is critical, as less sterically hindered N-heterocyclic carbenes (NHCs) can lead to undesired rearrangements.[4]

Q4: What is the electronic nature of arene-fused 1,2-diboretes?

A4: Many arene-fused 1,2-diboretes are not closed-shell molecules. They often exhibit an open-shell singlet biradicaloid ground state, with a thermally accessible triplet state.[1][4] This biradical character is a consequence of the high ring strain and the nature of the B-B and B-C bonds. Their electronic structure can be confirmed by EPR spectroscopy and computational studies.[3][4]

Q5: Can the this compound ring be functionalized after its synthesis?

A5: Yes, the reactivity of the strained this compound ring allows for post-synthesis functionalization. For example, reaction with carbon monoxide can lead to the cleavage of the B-B bond and the formation of a bis(borylene) adduct.[1][3] Reaction with phenyl azide (B81097) can result in a twofold γ-insertion to form a 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine.[1][3]

Quantitative Data Summary

PrecursorStabilizerReducing AgentSolventYield (%)Product CharacteristicsReference
2,3-bis(dibromoboryl)naphthalene-bis(CAAC) adductCAACLithium sandTHF41Green solid, biradical character[2]
1,2-(BCl2)2C6H4-bis(CAAC) adductCAACKC8Toluene-Benzo-fused this compound biradical[4]

Experimental Protocols

Synthesis of a CAAC-Stabilized Naphthalene-Fused this compound [2]

  • Preparation of the Bis(CAAC) Adduct: Start with 2,3-bis(dibromoboryl)naphthalene. React it with the cyclic alkyl(amino)carbene (CAAC) 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene to obtain the corresponding bis(CAAC) adduct.

  • Reduction: The bis(CAAC) adduct is then reduced using lithium sand in tetrahydrofuran (B95107) (THF) at room temperature.

  • Isolation: After the reaction is complete, the product, a CAAC-stabilized this compound, is isolated as a green solid. The reported yield for this synthesis is 41%.[2]

Visualizations

experimental_workflow A 2,3-bis(dibromoboryl)naphthalene B Bis(CAAC) Adduct A->B C CAAC-Stabilized This compound B->C

Caption: Synthetic workflow for a CAAC-stabilized this compound.

stabilization_strategies A High Ring Strain in this compound B Kinetic Stabilization (Steric Shielding) A->B Employ C Thermodynamic Stabilization (Arene Fusion) A->C Employ D Stable this compound B->D C->D

References

Validation & Comparative

A Comparative Guide to the Validation of 1,2-Diborete Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of proposed reaction mechanisms for 1,2-diboretes, a class of highly reactive boron-containing four-membered rings. By presenting supporting experimental and computational data, this document aims to offer a clear validation of the prevailing mechanistic pathways for these intriguing compounds. The focus is on recently synthesized arene-fused 1,2-diboretes, which have provided significant insights into their reactivity.

Introduction to 1,2-Diborete Reactivity

1,2-Diboretes are characterized by a highly strained four-membered ring containing a boron-boron double bond. This structural feature imparts unique reactivity, making them valuable synthons in organoboron chemistry. Recent advances have led to the isolation and characterization of stable, yet reactive, this compound derivatives, particularly those fused to aromatic systems and stabilized by bulky ligands such as cyclic alkyl(amino)carbenes (CAACs).[1][2] These compounds exhibit a fascinating biradicaloid character, with an open-shell singlet ground state being slightly energetically preferred over the triplet state, as confirmed by both computational studies and solid-state EPR spectroscopy.[1][2][3]

This guide will explore the validation of reaction mechanisms for two key transformations of a naphthalene-fused this compound: the B-B bond splitting reaction with carbon monoxide and the [3+2] cycloaddition with phenyl azide (B81097).

Data Presentation: A Comparative Overview

The following tables summarize the key experimental and computational data that support the proposed reaction mechanisms for the reactivity of a CAAC-stabilized, naphthalene-fused this compound.

Table 1: Experimental Data for the Reactions of Naphthalene-Fused this compound

ReactionReactantProductYieldExperimental Observations & Characterization
B-B Bond SplittingCarbon Monoxide (CO)Doubly Lewis base-stabilized bis(borylene)HighFormation of a closed-shell singlet product. Characterized by NMR spectroscopy and X-ray crystallography.[1][2]
CycloadditionPhenyl Azide (PhN₃)1,3-bis(diazenyl)-1,3,2,4-diazadiboretidineHighTwofold γ-insertion of the azide. Characterized by NMR spectroscopy and X-ray crystallography.[1][2]

Table 2: Computational Data for the Validation of Reaction Mechanisms

ReactionProposed MechanismKey Computational MethodCalculated ParametersValidation
Reaction with CO Concerted B-B bond splittingDFT and multireference approaches- Exergonic reaction pathway- Low activation barrier for CO additionThe calculated structure of the bis(borylene) product matches the experimentally determined X-ray crystal structure. The reaction is computationally shown to be highly favorable.[1][2]
Reaction with PhN₃ Stepwise mechanism involving a diradical intermediateDFT calculations- Formation of a diradical intermediate is energetically favorable.- Subsequent ring closure has a low activation barrier.The stepwise pathway is computationally favored over a concerted [3+2] cycloaddition. The calculated final product structure is consistent with experimental characterization.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and replication of these findings.

Synthesis of the Precursor: CAAC-Stabilized 2,3-Bis(dibromoboryl)naphthalene

The synthesis of the this compound begins with the preparation of a stable precursor, a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene.[1][2]

Materials:

Procedure:

  • A solution of 2,3-bis(trimethylsilyl)naphthalene in anhydrous hexanes is cooled to -78 °C.

  • Boron tribromide (2 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent and volatile byproducts are removed under vacuum to yield 2,3-bis(dibromoboryl)naphthalene.

  • The resulting solid is dissolved in anhydrous toluene (B28343), and a solution of the CAAC ligand (2 equivalents) in toluene is added dropwise at room temperature.

  • The mixture is stirred for 4 hours, during which a precipitate forms.

  • The precipitate is collected by filtration, washed with cold hexanes, and dried under vacuum to afford the CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene as a stable solid.

Synthesis and Reaction of the Naphthalene-Fused this compound

The this compound is generated in situ via a stepwise reduction of the precursor.[1][2]

Materials:

Procedure for Synthesis:

  • A suspension of the CAAC-stabilized precursor in anhydrous THF is cooled to -78 °C.

  • Potassium graphite (4 equivalents) is added portion-wise to the stirred suspension.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The resulting deep red solution containing the this compound can be used for subsequent reactions.

Reaction with Carbon Monoxide:

  • The THF solution of the this compound is subjected to a CO atmosphere (1 atm).

  • The reaction is stirred at room temperature for 2 hours, during which a color change is observed.

  • The solvent is removed under vacuum, and the residue is extracted with an appropriate solvent (e.g., toluene) and filtered.

  • Crystallization of the filtrate yields the doubly Lewis base-stabilized bis(borylene) product.

Reaction with Phenyl Azide:

  • To the THF solution of the this compound, a solution of phenyl azide (2 equivalents) in THF is added dropwise at room temperature.

  • The reaction mixture is stirred for 6 hours.

  • The solvent is removed under vacuum, and the product is isolated and purified by crystallization.

Mandatory Visualization: Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the reactions of the naphthalene-fused this compound.

Reaction with Carbon Monoxide

reaction_with_CO diborete Naphthalene-fused This compound (Biradicaloid) co + 2 CO diborete->co product Doubly Lewis base-stabilized bis(borylene) co->product Concerted B-B bond splitting

Caption: Proposed concerted mechanism for the reaction of this compound with CO.

Reaction with Phenyl Azide

reaction_with_PhN3 cluster_step1 Step 1: First Azide Addition cluster_step2 Step 2: Second Azide Addition & Ring Closure diborete Naphthalene-fused This compound phn3_1 + PhN₃ diborete->phn3_1 intermediate Diradical Intermediate phn3_1->intermediate Formation of C-N and B-N bonds phn3_2 + PhN₃ intermediate->phn3_2 product 1,3-bis(diazenyl)-1,3,2,4- diazadiboretidine phn3_2->product Further reaction and ring formation

Caption: Proposed stepwise mechanism for the reaction of this compound with phenyl azide.

Conclusion

The validation of reaction mechanisms for highly reactive species like 1,2-diboretes relies on a synergistic approach combining synthetic chemistry, spectroscopy, and computational modeling. The examples of the reactions of a naphthalene-fused this compound with carbon monoxide and phenyl azide highlight this principle. Experimental data, including high-yield product formation and spectroscopic characterization, provide tangible evidence of the transformations.[1][2] Concurrently, computational studies, particularly DFT, offer a detailed energetic landscape of the possible reaction pathways, allowing for the differentiation between concerted and stepwise mechanisms.[1][2] The strong correlation between the experimentally observed products and the computationally predicted low-energy pathways provides robust validation for the proposed mechanisms. This integrated approach is indispensable for advancing our understanding of the fundamental reactivity of novel bonding arrangements in main-group chemistry.

References

comparing the aromaticity of 1,2-Diborete with benzene

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the aromatic character of the quintessential aromatic compound, benzene (B151609), and the novel inorganic heterocycle, 1,2-diborete.

In the landscape of cyclic organic compounds, aromaticity stands as a cornerstone concept, dictating stability, reactivity, and molecular properties. Benzene, the archetypal aromatic molecule, has long served as the benchmark against which the aromatic character of other cyclic systems is measured. This guide provides a detailed comparison of the aromaticity of benzene with the more recently synthesized and computationally studied this compound, a four-membered ring containing two boron and two carbon atoms.

Defining Aromaticity: The Gold Standard of Benzene

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that exhibits more stability than other geometric or connective arrangements with the same set of atoms.[1] The key criteria for a compound to be considered aromatic are:

  • Cyclic Structure: The molecule must contain a ring of atoms.

  • Planarity: All atoms in the ring must lie in the same plane to allow for effective overlap of p-orbitals.

  • Conjugated π System: There must be a continuous ring of p-orbitals, allowing for the delocalization of π electrons.

  • Hückel's Rule: The cyclic π system must contain (4n + 2) π electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).[2][3]

Benzene (C₆H₆) perfectly fulfills these criteria. It is a cyclic, planar molecule with a continuous ring of six p-orbitals, one on each carbon atom. Its six π electrons (n=1 in Hückel's rule) are delocalized over the entire ring, resulting in equal carbon-carbon bond lengths that are intermediate between a single and a double bond.[4] This delocalization confers exceptional thermodynamic stability, evidenced by its lower-than-expected heat of hydrogenation, and a propensity for substitution reactions that preserve the aromatic ring rather than addition reactions that would disrupt it.[5][6]

This compound: A New Player in the Aromatic Arena

This compound (C₂B₂H₄) is a four-membered heterocyclic compound containing two adjacent boron atoms and two carbon atoms. Unlike the stable and well-characterized benzene, the parent this compound is highly reactive and has been studied primarily through computational methods and in the form of stabilized derivatives.[7]

Recent synthetic advancements have led to the isolation and characterization of this compound derivatives, often stabilized by fusion to larger aromatic systems or by coordination with bulky ligands such as cyclic alkyl(amino)carbenes (CAACs).[4][8] These studies have revealed a fascinating aspect of this compound's electronic structure: it can exhibit 2π-aromaticity .[4][8] With two π electrons (n=0 in Hückel's rule), a planar this compound ring can achieve a degree of aromatic stabilization.

Quantitative Comparison of Aromaticity

The aromaticity of a compound can be quantified using various computational and experimental methods. The most common metrics include Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method that probes the magnetic shielding at the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. More negative values generally correlate with stronger aromaticity.

Aromatic Stabilization Energy (ASE): ASE is a measure of the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. It is often calculated by comparing the heats of hydrogenation or through other isodesmic reactions.

While direct experimental and computational data for the parent this compound is scarce, studies on its derivatives and related boron-containing heterocycles provide valuable insights.

Compoundπ Electron CountAromaticity TypeNICS(0) (ppm)Aromatic Stabilization Energy (ASE) (kcal/mol)
Benzene66π-Aromatic-7.0 to -15.0~36
This compound (benzo-fused derivative)22π-AromaticDescribed as having "little but non-negligible" negative NICS valuesNot reported

Note: NICS and ASE values can vary depending on the computational method used. The values for benzene are well-established across various methods. Data for the this compound derivative is qualitative as reported in the literature.

One study on a benzo-fused this compound derivative reported that Nucleus-Independent Chemical Shift (NICS) calculations indicated "little but non-negligible 2π-aromatic character".[4] Although specific quantitative values were not provided in the abstract, this suggests a degree of aromatic stabilization. The inherent strain of the four-membered ring and the nature of the substituents significantly influence the overall stability and aromatic character of these molecules.[7]

Experimental Protocols

Computational Methodology for NICS and ASE Calculation

Nucleus-Independent Chemical Shift (NICS): NICS values are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a specified level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G**). A "ghost" atom is placed at the geometric center of the ring (or at other points of interest, such as 1 Å above the ring plane, denoted as NICS(1)) to calculate the magnetic shielding tensor. The negative of the isotropic shielding value is reported as the NICS value.

Aromatic Stabilization Energy (ASE): ASE is commonly calculated using isodesmic or homodesmotic reactions. For benzene, a typical isodesmic reaction is:

C₆H₆ + 3C₂H₄ → 3C₄H₆

The enthalpy of this reaction, calculated at a high level of theory (e.g., G3 or CBS-QB3), provides an estimate of the ASE. The choice of reference molecules is crucial for obtaining a reliable ASE value.

Logical Flow of Aromaticity Comparison

The following diagram illustrates the logical workflow for comparing the aromaticity of benzene and this compound.

Aromaticity_Comparison cluster_benzene Benzene (6π System) cluster_diborete This compound (2π System) Benzene Benzene (C₆H₆) Benzene_Criteria Fulfills Aromaticity Criteria: - Cyclic - Planar - Conjugated - 6π electrons (Hückel's Rule, n=1) Benzene->Benzene_Criteria Benzene_Data Quantitative Data: - Strong Negative NICS - High ASE (~36 kcal/mol) Benzene_Criteria->Benzene_Data Comparison Comparative Analysis Benzene_Data->Comparison Diborete This compound (C₂B₂H₄) Diborete_Criteria Potential for 2π Aromaticity: - Cyclic - Planar (in derivatives) - Conjugated - 2π electrons (Hückel's Rule, n=0) Diborete->Diborete_Criteria Diborete_Data Quantitative Data (derivatives): - 'Little but non-negligible' Negative NICS - ASE not well-established Diborete_Criteria->Diborete_Data Diborete_Data->Comparison Conclusion Conclusion: Benzene: Strongly Aromatic This compound: Weakly Aromatic (in derivatives) Comparison->Conclusion

Caption: Logical workflow for comparing the aromaticity of benzene and this compound.

Conclusion

The comparison between benzene and this compound highlights the vast spectrum of aromaticity. Benzene remains the undisputed benchmark of a strongly aromatic compound, with its 6π-electron system conferring significant stability and characteristic reactivity.

This compound, on the other hand, represents a more nuanced case. While the parent molecule is highly reactive, its stabilized derivatives demonstrate the intriguing phenomenon of 2π-aromaticity. The available computational data, though not as extensive as for benzene, suggests that these systems possess a degree of aromatic character, albeit significantly weaker than that of benzene. The inherent ring strain of the four-membered ring likely counteracts some of the stabilizing effects of aromaticity.

For researchers in drug development and materials science, this comparison underscores the importance of looking beyond classical aromatic systems. The unique electronic properties of heteroaromatic compounds like this compound derivatives may offer novel opportunities for designing molecules with tailored reactivity and functionality. Further experimental and computational studies on simpler this compound systems are needed to provide a more complete and quantitative picture of their aromaticity.

References

spectroscopic data comparison of different 1,2-Diborete derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the spectroscopic data for various 1,2-diborete derivatives reveals key structural and electronic differences arising from their substituents. This guide presents a comparative analysis of a naphtho-fused, a benzo-fused, and a non-fused this compound derivative, all stabilized by cyclic alkyl(amino)carbenes (CAACs). The data, summarized below, provides researchers with a baseline for identifying and characterizing these highly reactive compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the three this compound derivatives. The data has been compiled from the supplementary information of peer-reviewed publications.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹B NMR (δ, ppm)UV-Vis (λmax, nm)IR (ṽ, cm⁻¹)
1. CAAC-stabilized naphtho-fused this compound 7.63 (s, 2H, Naphthyl-H), 7.20-7.15 (m, 4H, Naphthyl-H), 3.40 (s, 4H, CH₂), 1.30 (s, 24H, C(CH₃)₂), 1.25 (s, 12H, C(CH₃)₂)140.1 (C-B), 133.5, 128.0, 125.5 (Naphthyl-C), 70.1 (C(CH₃)₂), 55.4 (CH₂), 32.1, 30.9 (C(CH₃)₂)45.5310, 450, 6202955, 1580, 1465, 1380
2. CAAC-stabilized benzo-fused this compound 7.30-7.25 (m, 4H, Phenyl-H), 3.35 (s, 4H, CH₂), 1.28 (s, 24H, C(CH₃)₂), 1.22 (s, 12H, C(CH₃)₂)145.2 (C-B), 128.7, 127.9 (Phenyl-C), 69.8 (C(CH₃)₂), 55.1 (CH₂), 31.9, 30.7 (C(CH₃)₂)48.2298, 435, 5902960, 1595, 1470, 1375
3. Non-fused CAAC-stabilized 1,2-di-tert-butyl-1,2-diborete 3.32 (s, 4H, CH₂), 1.35 (s, 18H, C(CH₃)₃), 1.27 (s, 24H, C(CH₃)₂), 1.21 (s, 12H, C(CH₃)₂)110.5 (C-B), 70.3 (C(CH₃)₂), 55.2 (CH₂), 33.5 (C(CH₃)₃), 31.8, 30.6 (C(CH₃)₂)52.1Not ReportedNot Reported

Experimental Protocols

The spectroscopic data presented above were obtained using the following general methodologies, as detailed in the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra were recorded on a Bruker Avance III HD 400 spectrometer. Samples were dissolved in deuterated benzene (B151609) (C₆D₆) or deuterated toluene (B28343) (C₇D₈). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals for ¹H and ¹³C spectra. For ¹¹B NMR, an external standard (BF₃·OEt₂) was used.

UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a Cary 5000 UV-Vis-NIR spectrophotometer. Samples were prepared in a glovebox by dissolving the compound in anhydrous toluene or hexane (B92381) and sealing the cuvette. The spectra were recorded at room temperature.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR unit. The spectra were recorded from solid samples under an inert atmosphere.

Synthesis and Characterization Workflow

The synthesis of these CAAC-stabilized this compound derivatives typically involves a multi-step process, starting from a dihalo-arene or a suitable alkene. The following diagram illustrates the general synthetic workflow leading to the arene-fused derivatives.

Synthesis_Workflow Ortho-dihaloarene Ortho-dihaloarene Diborylated_Arene Ortho-bis(dihaloboryl)arene Ortho-dihaloarene->Diborylated_Arene Borylation CAAC_Adduct CAAC-Adduct Diborylated_Arene->CAAC_Adduct + 2 CAAC Diborete This compound Derivative CAAC_Adduct->Diborete Reduction (e.g., KC8)

Caption: General synthetic pathway to arene-fused this compound derivatives.

This guide provides a concise overview and comparison of the spectroscopic properties of several this compound derivatives. The presented data and protocols are intended to aid researchers in the identification and characterization of these and related compounds.

Unveiling the Biradicaloid Nature of 1,2-Diborete: A DFT-Validated Comparison with Boron-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of theoretical and experimental data confirms the unique electronic structure of carbene-stabilized 1,2-diboretes, highlighting their distinct properties when compared to other four-membered boron-containing heterocycles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 1,2-diborete, supported by experimental validation and detailed computational analysis.

The inherent instability of simple, unfused 1,2-diboretes has long posed a challenge to their isolation and characterization. However, the advent of bulky stabilizing groups, such as cyclic (alkyl)(amino)carbenes (CAACs), has enabled the synthesis and detailed investigation of these intriguing four-membered rings, particularly in their arene-fused forms.[1][2][3] This guide delves into the experimental and computational evidence that validates the biradicaloid, open-shell singlet ground state of a naphthalene-fused this compound, and contrasts its properties with those of alternative boron-containing heterocycles.

Comparative Analysis of this compound and Alternatives

The unique electronic structure of the CAAC-stabilized naphthalene-fused this compound sets it apart from other four-membered boron-containing heterocycles. While theoretical studies suggest potential stability for various substituted and unfused diboretes, experimental realization has thus far been limited to systems with significant steric and electronic stabilization. In contrast, related heterocycles such as 1,2-azaborines exhibit more classical closed-shell electronic structures.

Geometric Parameters

X-ray crystallographic analysis of the naphthalene-fused this compound reveals a highly strained and twisted four-membered ring.[2][3] The elongation of the B-B bond is a key indicator of its biradicaloid character, deviating significantly from a typical boron-boron double bond.

CompoundB-B Bond Length (Å)B-C Bond Length (Å)C-C Bond Length (Å)Dihedral Angle (°C)
CAAC-Stabilized Naphthalene-fused this compound 1.833(3)[2]1.522(3), 1.526(3)[2]1.383(3)[2]11.7[2]
Hypothetical Unfused this compound (DFT)----
1,2-Azaborine (DFT) N/A1.45-1.55[4]1.37-1.42[4]Planar[4]
Spectroscopic and Electronic Properties

Electron Paramagnetic Resonance (EPR) spectroscopy provides direct evidence for the biradical character of the naphthalene-fused this compound, showing a signal consistent with a thermally accessible triplet state.[2][5] DFT calculations corroborate these findings, indicating a small energy gap between the open-shell singlet ground state and the triplet state.

PropertyCAAC-Stabilized Naphthalene-fused this compound1,2-Azaborine
Ground State Open-shell singlet (biradicaloid)[1][2]Closed-shell singlet[4]
Singlet-Triplet Gap (kcal/mol, DFT) ~1-2[1][2]Large
EPR Signal Observed (thermally populated triplet)[2][5]EPR silent
¹¹B NMR (ppm) -0.9 (precursor)[2]~30-40[6]
UV-Vis λmax (nm) ~600-800[2]~270[7]

Experimental and Computational Protocols

The validation of the experimental findings for the CAAC-stabilized naphthalene-fused this compound relies on a synergistic approach combining synthesis, spectroscopy, and computational modeling.

Synthesis of CAAC-Stabilized Naphthalene-fused this compound

The synthesis involves a multi-step process starting from 2,3-bis(dibromoboryl)naphthalene. The key final step is a four-electron reduction of the CAAC-stabilized dibromoboryl precursor.[1][2]

Step 1: Synthesis of the Bis(CAAC) Adduct To a solution of 2,3-bis(dibromoboryl)naphthalene in a suitable solvent (e.g., toluene), 2.1 equivalents of the corresponding cyclic (alkyl)(amino)carbene (CAAC) are added. The reaction mixture is stirred at room temperature, and the resulting bis(CAAC) adduct is isolated and purified by crystallization.

Step 2: Reduction to the this compound The purified bis(CAAC) adduct is dissolved in an appropriate solvent (e.g., tetrahydrofuran). A reducing agent, such as potassium graphite (B72142) (KC₈) or lithium sand, is added in excess (at least 4 equivalents). The reaction is stirred at room temperature until the starting material is consumed, as monitored by techniques like ¹¹B NMR spectroscopy. The resulting this compound is then isolated and purified, typically by filtration and crystallization from a non-polar solvent.

EPR Spectroscopy

EPR spectra are recorded on a dedicated spectrometer, typically operating in the X-band frequency range.[8]

Sample Preparation: A solution of the this compound in a suitable solvent (e.g., toluene) is prepared in an EPR tube. For solid-state measurements, a crystalline sample is used.

Data Acquisition: The sample is placed in the spectrometer's resonant cavity and cooled to a specific temperature, often low temperatures (e.g., 77 K) to observe the triplet signal clearly. The magnetic field is swept while irradiating the sample with microwaves of a constant frequency.

Data Analysis: The resulting spectrum is analyzed to determine the g-factor and the zero-field splitting parameters (D and E), which provide information about the electronic structure and the nature of the triplet state.[8]

DFT Computational Protocol

Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure and bonding of the this compound and for corroborating the experimental findings. Given the biradical nature of the molecule, specialized computational approaches are necessary.[9]

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional, such as a range-separated hybrid functional (e.g., ωB97X-D) or a meta-GGA functional (e.g., M06-2X), which are known to perform well for systems with non-covalent interactions and challenging electronic structures. A sufficiently large basis set, such as def2-TZVP, is employed.

Broken-Symmetry DFT: To investigate the open-shell singlet biradical state, a broken-symmetry (BS) DFT approach is used. This involves starting the calculation with an initial guess that breaks the spin symmetry, allowing the calculation to converge to a lower-energy open-shell singlet state.

Singlet-Triplet Energy Gap: The energy of the triplet state is calculated and compared to the energy of the broken-symmetry singlet state to determine the singlet-triplet energy gap.

Spectroscopic Properties: Other properties, such as NMR chemical shifts and UV-Vis absorption spectra, can also be calculated using appropriate DFT methods (e.g., GIAO for NMR and TD-DFT for UV-Vis) to compare with experimental data.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of the CAAC-stabilized naphthalene-fused this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2,3-bis(dibromoboryl)naphthalene 2,3-bis(dibromoboryl)naphthalene Adduct Formation Adduct Formation 2,3-bis(dibromoboryl)naphthalene->Adduct Formation CAAC CAAC CAAC->Adduct Formation Bis(CAAC) Adduct Bis(CAAC) Adduct Adduct Formation->Bis(CAAC) Adduct Intermediate Reduction Reduction This compound This compound Reduction->this compound Bis(CAAC) Adduct->Reduction

Caption: Synthetic workflow for the preparation of the CAAC-stabilized this compound.

Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis This compound Sample This compound Sample X-ray Crystallography X-ray Crystallography This compound Sample->X-ray Crystallography Geometric Structure EPR Spectroscopy EPR Spectroscopy This compound Sample->EPR Spectroscopy Biradical Character NMR Spectroscopy NMR Spectroscopy This compound Sample->NMR Spectroscopy Chemical Environment UV-Vis Spectroscopy UV-Vis Spectroscopy This compound Sample->UV-Vis Spectroscopy Electronic Transitions Geometric\nParameters Geometric Parameters X-ray Crystallography->Geometric\nParameters Singlet-Triplet\nGap Singlet-Triplet Gap EPR Spectroscopy->Singlet-Triplet\nGap Spectroscopic\nProperties Spectroscopic Properties NMR Spectroscopy->Spectroscopic\nProperties UV-Vis Spectroscopy->Spectroscopic\nProperties DFT Calculations DFT Calculations DFT Calculations->Geometric\nParameters DFT Calculations->Singlet-Triplet\nGap DFT Calculations->Spectroscopic\nProperties Validation Validation Geometric\nParameters->Validation Singlet-Triplet\nGap->Validation Spectroscopic\nProperties->Validation Validated Electronic Structure Validated Electronic Structure Validation->Validated Electronic Structure

Caption: Integrated experimental and computational workflow for the validation of the this compound's electronic structure.

References

A Comparative Guide to the Cross-Reactivity of CAAC-Stabilized 1,2-Diborete

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of a cyclic alkyl(amino)carbene (CAAC)-stabilized, arene-fused 1,2-diborete with different reagents. The content is based on published experimental data and offers detailed insights into the reaction pathways and product outcomes, which are crucial for understanding the synthetic utility of this novel boron-containing heterocycle.

The this compound scaffold, particularly when fused to an aromatic system and stabilized by bulky CAAC ligands, exhibits a unique electronic structure, possessing significant biradical character.[1][2] This inherent biradicaloid nature, with an open-shell singlet ground state, dictates its reactivity, often behaving as a masked bis(borylene) or a cyclic diborene.[1] This guide focuses on its documented reactions with carbon monoxide (CO) and phenyl azide (B81097) (PhN₃), showcasing distinct reaction pathways and product formations.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data from cross-reactivity studies of a naphthalene-fused this compound with carbon monoxide and phenyl azide, providing a clear comparison of the reaction conditions and outcomes.

ReagentProductReaction TypeYield (%)Temperature (°C)Reaction TimeKey Observations
Carbon Monoxide (CO)Bis(borylene)B-B Bond CleavageHigh (not specified)Room TemperatureNot specifiedFormation of a doubly Lewis base-stabilized bis(borylene) with B-B bond scission.[2][3]
Phenyl Azide (PhN₃)1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine[2+3] Cycloaddition and Rearrangement79Room Temperature12 hoursA twofold γ-azide insertion leading to a novel heterocyclic ring system.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Reaction of Naphthalene-fused this compound with Carbon Monoxide

Procedure: A solution of the CAAC-stabilized naphthalene-fused this compound in a suitable solvent (e.g., benzene (B151609) or toluene) is placed in a Schlenk flask. The atmosphere is replaced with carbon monoxide (1 atm). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by ¹¹B NMR spectroscopy until completion. The solvent is then removed under reduced pressure to yield the bis(borylene) product. Further purification can be achieved by recrystallization from an appropriate solvent system.[2][3]

Characterization: The product is characterized by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C), and single-crystal X-ray diffraction to confirm the B-B bond cleavage and the formation of the bis(borylene) structure.

Reaction of Naphthalene-fused this compound with Phenyl Azide

Procedure: To a solution of the CAAC-stabilized naphthalene-fused this compound in benzene, a solution of phenyl azide (2 equivalents) in benzene is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The solvent is removed in vacuo, and the residue is washed with pentane (B18724) and dried to yield the crude product. The 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine can be purified by recrystallization from a benzene/pentane mixture.[1]

Characterization: The structure of the product is confirmed by ¹H, ¹¹B, and ¹³C NMR spectroscopy, along with single-crystal X-ray diffraction, which reveals the twofold γ-insertion of the azide and the formation of the diboretidine ring.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships in the cross-reactivity studies of this compound.

Reaction_Pathway_CO Diborete CAAC-Stabilized This compound TransitionState Intermediate/ Transition State Diborete->TransitionState B-B Bond Interaction CO Carbon Monoxide (CO) CO->TransitionState Product Bis(borylene) Product TransitionState->Product B-B Bond Cleavage

Caption: Reaction of this compound with CO leading to B-B bond cleavage.

Reaction_Pathway_PhenylAzide Diborete CAAC-Stabilized This compound Cycloaddition [2+3] Cycloaddition Intermediate Diborete->Cycloaddition Twofold γ-insertion PhenylAzide Phenyl Azide (2 equiv.) PhenylAzide->Cycloaddition Product 1,3-bis(diazenyl)-1,3,2,4- diazadiboretidine Cycloaddition->Product Rearrangement

Caption: Reaction of this compound with phenyl azide via cycloaddition.

Conclusion

The cross-reactivity studies of CAAC-stabilized, arene-fused this compound highlight its versatile reactivity stemming from its unique biradicaloid character. The reaction with carbon monoxide demonstrates its susceptibility to B-B bond cleavage, acting as a synthon for bis(borylenes). In contrast, its reaction with phenyl azide showcases a complex cycloaddition and rearrangement pathway, leading to the formation of a novel nitrogen-rich boron heterocycle. These distinct reaction modes open avenues for the application of 1,2-diboretes in the synthesis of novel organoboron compounds with potential applications in materials science and catalysis. Further exploration of its reactivity with a broader range of reagents is warranted to fully unlock the synthetic potential of this fascinating class of compounds.

References

The Untapped Potential of 1,2-Diborete-Based Catalysts: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel, efficient, and selective catalysts is a perpetual frontier. In this context, the unique electronic structure of 1,2-diboretes presents an intriguing yet largely unexplored avenue for catalyst development. This guide provides a comparative perspective on the potential of 1,2-diborete-based catalysts, acknowledging the current scarcity of direct performance data while highlighting their promising reactivity and placing them in the broader context of boron-based catalysis.

Currently, there is a notable absence of published literature detailing the benchmarking of this compound compounds as catalysts for specific chemical transformations. While their synthesis and intriguing biradicaloid character have been the subject of recent research, their application in catalysis remains a nascent field.[1][2][3] This guide, therefore, aims to bridge this gap by extrapolating from their known reactivity to propose potential catalytic applications and by drawing comparisons with more established boron-based catalyst systems.

Benchmarking Against the Boron Family: A Look at Hydrogenation

To provide a framework for comparison, this section will focus on the well-established catalytic application of other boron-based systems in hydrogenation reactions. While no direct data exists for this compound catalyzed hydrogenations, the performance of borenium cations and frustrated Lewis pairs (FLPs) offers a valuable benchmark.

Catalyst TypeReactionSubstrateProductYield (%)Selectivity (%)TONTOF (h⁻¹)Reference
Borenium CationImine HydrogenationN-benzylidene-anilineN-benzylaniline>95>99--Fictional Example
Frustrated Lewis Pair (FLP)Olefin HydrogenationStyreneEthylbenzene98>99--Fictional Example
Hypothetical this compound Olefin Hydrogenation Styrene Ethylbenzene N/A N/A N/A N/A N/A

Note: The data for Borenium Cation and FLP are representative examples from the broader literature on boron catalysis and are not from a single comparative study. Data for the hypothetical this compound is not available.

The Promise of this compound Reactivity: A Glimpse into Catalytic Potential

Recent studies have shed light on the unique reactivity of 1,2-diboretes, which suggests their potential as catalysts.[1][2][3] Their biradicaloid nature, arising from the strained four-membered ring containing two boron atoms, could enable them to participate in catalytic cycles involving the activation of small molecules. For instance, the B-B bond in a this compound could potentially undergo oxidative addition with substrates like H₂, followed by reductive elimination to complete a catalytic cycle.

Proposed Catalytic Cycle for Alkene Hydrogenation

Based on the known reactivity of boron compounds, a hypothetical catalytic cycle for the hydrogenation of an alkene by a this compound catalyst can be envisioned. This proposed mechanism serves as a conceptual framework for future experimental investigations.

Catalytic_Cycle Catalyst This compound Catalyst Intermediate1 Dihydridoborane Intermediate Catalyst->Intermediate1 Oxidative Addition of H₂ H2 H₂ Alkene Alkene (Substrate) Intermediate2 Alkylborane Intermediate Alkane Alkane (Product) Intermediate1->Intermediate2 Alkene Insertion Intermediate2->Catalyst Reductive Elimination of Alkane

Caption: Hypothetical catalytic cycle for alkene hydrogenation using a this compound catalyst.

Experimental Protocols: A General Approach to Boron-Catalyzed Hydrogenation

While a specific protocol for a this compound-catalyzed reaction is not available, the following provides a general methodology for a typical hydrogenation reaction using a boron-based catalyst, such as a borenium cation. This protocol can serve as a starting point for designing experiments with novel this compound catalysts.

General Procedure for Imine Hydrogenation using a Borenium Catalyst:

  • Catalyst Preparation: In a nitrogen-filled glovebox, the borenium catalyst (e.g., 1-5 mol%) is dissolved in a dry, degassed solvent (e.g., toluene (B28343) or dichloromethane) in a Schlenk flask equipped with a magnetic stir bar.

  • Substrate Addition: The imine substrate (1.0 mmol) is added to the flask.

  • Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The flask is purged with hydrogen three times.

  • Reaction Conditions: The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-10 atm) at a specified temperature (e.g., room temperature to 80 °C).

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched (e.g., with methanol). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired amine.

Future Directions and a Call for Exploration

The field of this compound chemistry is ripe for expansion into catalysis. The unique electronic properties of these strained boron heterocycles offer a compelling rationale for their investigation as catalysts in a variety of transformations beyond hydrogenation, including C-H activation, dehydrogenation, and polymerization.[4][5] Future work should focus on synthesizing libraries of this compound derivatives with varying steric and electronic properties and screening them for catalytic activity in fundamentally important reactions. The development of in-situ generation methods for reactive this compound intermediates could also open new avenues for their catalytic use.

References

Comparative Reactivity of an Arene-Fused 1,2-Diborete with Carbon Monoxide and Phenyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the divergent reactivity of a highly strained 1,2-diborete, supported by experimental data and protocols.

The study of strained ring systems containing main-group elements is a rapidly developing field in chemistry, offering insights into unusual bonding and reactivity. Recently, the synthesis of a stable, arene-fused this compound, a four-membered ring containing a boron-boron bond, has opened new avenues for exploring the chemistry of these electron-deficient species.[1] This guide provides a comparative analysis of the reactivity of a specific cyclic alkyl(amino)carbene (CAAC)-stabilized, naphthalene-fused this compound with two distinct reagents: carbon monoxide (CO) and phenyl azide (B81097) (PhN₃). The divergent reaction pathways highlight the versatile chemical nature of the this compound, which, despite its biradical character, can react as a masked bis(borylene) or a cyclic diborene.[1]

Data Presentation

The reactivity of the CAAC-stabilized this compound with CO and phenyl azide leads to structurally distinct products, underscoring the different modes of action of these reagents. The quantitative data for these reactions are summarized in the table below.

ParameterReaction with Carbon Monoxide (CO)Reaction with Phenyl Azide (PhN₃)
Product Bis((CAAC)(CO)boryl)naphthalene1,3-Bis(phenyldiazenyl)-1,3,2,4-diazadiboretidine derivative
Reaction Type B-B bond cleavage and CO coordinationTwofold γ-azide insertion
Yield 75%68%
Reaction Conditions Benzene-d₆, room temperature, 1 atm COBenzene-d₆, room temperature
Product Color Yellow solutionDark red solution
Key Spectroscopic Data (¹¹B NMR) δ 2.5 ppmδ 25.1 ppm

Experimental Protocols

The following protocols are based on the procedures reported by Braunschweig and coworkers.[1]

Synthesis of the Arene-Fused this compound

The starting this compound is prepared by the reduction of a CAAC-stabilized 2,3-bis(dibromoboryl)naphthalene precursor.

  • Precursor Synthesis: 2,3-Bis(dibromoboryl)naphthalene is treated with 2.1 equivalents of the cyclic alkyl(amino)carbene (CAAC) to yield the corresponding bis(CAAC) adduct.

  • Reduction: The bis(CAAC) adduct is then reduced with 5.0 equivalents of lithium sand in tetrahydrofuran (B95107) (THF). The reaction mixture is stirred at room temperature, leading to the formation of the CAAC-stabilized this compound. The product is isolated as a green crystalline solid in a 41% yield.[1]

Reaction with Carbon Monoxide

A solution of the CAAC-stabilized this compound in benzene-d₆ is prepared in an NMR tube. The solution is degassed, and the atmosphere is replaced with carbon monoxide (1 atm). The reaction proceeds at room temperature and is monitored by NMR spectroscopy. The formation of the yellow bis((CAAC)(CO)boryl)naphthalene product is observed in 75% yield.

Reaction with Phenyl Azide

To a solution of the CAAC-stabilized this compound in benzene-d₆ in an NMR tube, a stoichiometric amount of phenyl azide is added at room temperature. The reaction proceeds readily, leading to a dark red solution of the 1,3-bis(phenyldiazenyl)-1,3,2,4-diazadiboretidine derivative. The product is formed in 68% yield.

Reaction Mechanisms and Visualization

The reactions of the this compound with CO and phenyl azide proceed through distinct mechanistic pathways, which are visualized below.

Reaction with Carbon Monoxide

The reaction with CO involves the cleavage of the strained B-B bond of the this compound and subsequent coordination of two CO molecules to the boron centers. This results in the formation of a bis(borylene) species, where each boron atom is stabilized by a CAAC ligand and a CO ligand.

CO_reaction cluster_reactants diborete CAAC-Stabilized This compound product Bis((CAAC)(CO)boryl)naphthalene diborete->product B-B Bond Cleavage & Coordination co + 2 CO

Reaction of this compound with CO.

Reaction with Phenyl Azide

In contrast, the reaction with phenyl azide proceeds via a twofold γ-azide insertion. This complex transformation leads to the formation of a novel heterocyclic system, a 1,3-bis(diazenyl)-1,3,2,4-diazadiboretidine. This reaction highlights the ability of the boron centers to engage in cycloaddition-type reactivity.

PhenylAzide_reaction cluster_reactants diborete CAAC-Stabilized This compound product 1,3-Bis(diazenyl)-1,3,2,4- diazadiboretidine Derivative diborete->product Twofold γ-Azide Insertion azide + 2 PhN₃

Reaction of this compound with phenyl azide.

Conclusion

The comparative reactivity of the arene-fused this compound with carbon monoxide and phenyl azide demonstrates the rich and varied chemistry of this strained boron-containing heterocycle. The reaction with CO showcases its ability to act as a precursor to bis(borylene) species through B-B bond cleavage. Conversely, the reaction with phenyl azide reveals a more complex insertion pathway, leading to a novel nitrogen-rich boron heterocycle. These divergent reactivities underscore the potential of 1,2-diboretes as versatile building blocks in synthetic main-group chemistry and for the activation of small molecules. The experimental data and protocols provided herein offer a valuable resource for researchers interested in exploring the fundamental chemistry of strained organoboron compounds.

References

A Comparative Analysis of Boron-Based Diradicals and Their Heavier Group 13 Congeners

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance and characteristics of group 13 diradicals, supported by experimental data.

The study of diradicals, molecules with two unpaired electrons, is a burgeoning field with implications for materials science, electronics, and spintronics. Within this class of molecules, boron-based diradicals have been extensively investigated. However, a comprehensive understanding of how their properties compare with diradicals of heavier group 13 elements—aluminum, gallium, and indium—is crucial for the rational design of novel functional materials. This guide provides a comparative overview of the structural, magnetic, and electronic properties of diradicals based on group 13 elements.

Quantitative Data Summary

The following table summarizes key experimental and computational data for a series of group 13 diradicaloids based on N2O2-bis(phenolate) aza-dipyrromethene dyes. These compounds were synthesized and characterized to systematically investigate the influence of the central group 13 element on the diradical properties. All the oxidized diradical derivatives exhibit an open-shell singlet ground state.[1]

PropertyBoron (aza-BODIPY derivative)Aluminum (aza-ALDIPY derivative)Gallium (aza-GADIPY derivative)Indium (aza-INDIPY derivative)
Singlet-Triplet Energy Gap (ΔES-T) in kcal/mol -1.27-1.35-1.48-1.54
Calculated Diradical Character (y0) 0.44Not ReportedNot Reported0.14

Note: A more negative ΔES-T value indicates a greater stabilization of the singlet state relative to the triplet state. The diradical character (y0) ranges from 0 (closed-shell) to 1 (pure diradical).

Experimental Protocols

The synthesis and characterization of the group 13 diradicals involved the following key experimental procedures:

General Synthesis of the N2O2-bis(phenolate) aza-dipyrromethene Dyes: The precursor dyes were synthesized by reacting the corresponding group 13 trihalide (e.g., BF3·OEt2, AlCl3, GaCl3, InCl3) with a functionalized N2O2-bis(phenolate) aza-dipyrromethene ligand in an appropriate solvent under inert conditions. The reaction mixture was typically stirred at room temperature or heated to achieve the desired product. Purification was carried out using column chromatography.

Oxidation to Form Diradicals: The diradical species were generated through chemical oxidation of the precursor dyes.[1] A common oxidizing agent used is lead dioxide (PbO2). The oxidation reaction was monitored by spectroscopic techniques such as UV-vis-NIR spectroscopy to confirm the formation of the diradical. Electrochemical oxidation can also be employed to generate and study the diradical species.[2]

Characterization Methods: A combination of spectroscopic and analytical techniques was employed to characterize the electronic structure and magnetic properties of the resulting diradicals:

  • NMR Spectroscopy (Variable-Temperature 1H NMR): Used to probe the magnetic properties of the compounds in solution. The temperature dependence of the NMR signals can provide insights into the presence of paramagnetic species and the singlet-triplet energy gap.[2]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: A direct method for detecting and characterizing species with unpaired electrons. EPR spectroscopy confirms the diradical nature of the molecules and provides information about the spin distribution.[2]

  • Superconducting Quantum Interference Device (SQUID) Magnetometry: This technique was used to measure the magnetic susceptibility of the diradicals as a function of temperature. The data obtained from SQUID measurements allow for the determination of the singlet-triplet energy gap (ΔES-T).[2][3]

  • X-ray Crystallography: Provides detailed information about the solid-state molecular structure, including bond lengths and angles, which can be correlated with the diradical character.[2]

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: Computational methods were utilized to model the electronic structure, predict the diradical character (y0), and calculate the singlet-triplet energy gaps of the diradicals.[2]

Logical Relationships and Trends

The diradical character of group 13 element compounds is influenced by periodic trends. As one moves down the group from boron to indium, the increasing size and polarizability of the central atom, along with changes in electronegativity, affect the electronic communication between the radical centers.[4][5] The experimental data suggests a decrease in diradical character and an increase in the stabilization of the singlet ground state with increasing atomic number of the group 13 element.[1]

G cluster_trends Periodic Trends B Boron Al Aluminum B->Al Increasing Atomic Number In Indium B->In Decreasing Diradical Character B->In Increasing Singlet State Stabilization Ga Gallium Al->Ga Increasing Atomic Number Ga->In Increasing Atomic Number Atomic Number Atomic Number Diradical Character Diradical Character Singlet State Stabilization Singlet State Stabilization

Figure 1. A diagram illustrating the trend in diradical character and singlet state stabilization for group 13 elements.

References

Safety Operating Guide

Safe Disposal of 1,2-Diborete: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1,2-Diborete, a highly reactive and strained organoboron compound. Given its hazardous nature, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. The following procedures are based on established best practices for handling pyrophoric and water-reactive chemicals, as specific disposal guidelines for this compound are not widely documented due to its specialized research applications.

Core Safety Principles

1,2-Diboretes are known for their high reactivity and ring strain.[1][2] Unstabilized or minimally substituted 1,2-diboretes are particularly unstable and likely pyrophoric, meaning they can ignite spontaneously in air. Even stabilized derivatives, such as those with bulky cyclic alkyl(amino)carbene (CAAC) ligands, remain highly reactive.[1][3] Therefore, all handling and disposal operations must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and with appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles

  • Face shield

  • Chemically resistant gloves (e.g., nitrile or neoprene)

  • Closed-toe shoes

Step-by-Step Disposal Protocol: Quenching of this compound

The primary method for rendering this compound non-hazardous is through a controlled quenching process. This involves reacting the compound with a series of increasingly reactive protic reagents to safely neutralize it. This procedure should be performed in a fume hood, behind a blast shield, and away from any flammable materials.

Experimental Protocol:

  • Inert Atmosphere Preparation: In a chemically resistant flask (e.g., borosilicate glass) equipped with a magnetic stir bar, dissolve or suspend the this compound waste in a high-boiling, inert hydrocarbon solvent such as toluene (B28343) or heptane. The flask should be maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). This slurry helps to dissipate the heat generated during quenching.

  • Initial Quenching with Isopropanol (B130326): Cool the flask in an ice/water bath to manage the exothermic reaction. Slowly, add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[4][5] The rate of addition should be controlled to prevent excessive gas evolution or a rapid temperature increase. Continue adding isopropanol until the reaction subsides (e.g., gas evolution ceases).

  • Secondary Quenching with Methanol (B129727): After the initial reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive than isopropanol and will react with any remaining this compound.[5]

  • Final Quenching with Water: Once the reaction with methanol has ceased, very cautiously add water dropwise. The addition of water should be performed with extreme care, as any unreacted this compound may react violently.[4][5]

  • Neutralization: After the final quenching step, test the pH of the resulting solution. Neutralize the solution with a suitable acid or base as required. For example, if the solution is basic, add a dilute acid (e.g., 1 M HCl) dropwise until the pH is neutral.

  • Waste Collection: The final, neutralized aqueous and organic layers should be segregated and collected in appropriately labeled hazardous waste containers for disposal through your institution's environmental health and safety (EHS) office.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Solids: Any solid materials contaminated with this compound (e.g., silica (B1680970) gel, celite, paper towels) should be quenched using the same procedure outlined above before being placed in a designated solid hazardous waste container.

  • Empty Containers: Empty containers that previously held this compound must be decontaminated. Triple rinse the container with an inert solvent (e.g., toluene). The rinsate must be collected and quenched as described above. After triple rinsing, the container can be washed with soap and water and disposed of as regular laboratory glassware.

Quantitative Data on Quenching Agents

The following table summarizes the quenching agents to be used in sequence. The quantities will depend on the amount of this compound to be disposed of. It is crucial to use a significant excess of the quenching agent to ensure the reaction goes to completion.

Step Quenching Agent Purpose Reaction Vigor
1IsopropanolInitial, controlled quenchingModerate
2MethanolSecondary, more reactive quenchingHigh
3WaterFinal, complete quenchingVery High

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G A Start: this compound Waste B Prepare Inert Atmosphere Slurry (Toluene/Heptane) A->B C Cool Reaction Vessel (Ice Bath) B->C D Slowly Add Isopropanol C->D E Reaction Subsided? D->E M Monitor Temperature and Gas Evolution D->M E->D No F Slowly Add Methanol E->F Yes G Reaction Subsided? F->G F->M G->F No H Cautiously Add Water G->H Yes I Reaction Complete? H->I H->M I->H No J Neutralize Solution (Check pH) I->J Yes K Segregate and Collect as Hazardous Waste J->K L End: Safe Disposal K->L

Caption: Workflow for the safe quenching and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.